ribosomal protein L19
Description
Properties
CAS No. |
107498-06-6 |
|---|---|
Molecular Formula |
C11H17NO3 |
Synonyms |
ribosomal protein L19 |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Ribosomal Protein L19 in Translational Control and Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal protein L19 (RPL19), an integral component of the large 60S ribosomal subunit, plays a critical and multifaceted role in protein biosynthesis. Beyond its fundamental structural function in maintaining the integrity of the ribosome, RPL19 is intricately involved in several key translational processes, including ribosome biogenesis, subunit joining, and ensuring translational fidelity. Emerging evidence also points to significant extra-ribosomal functions of RPL19, implicating it in the regulation of cell cycle progression, apoptosis, and tumorigenesis. This in-depth technical guide synthesizes the current understanding of RPL19's function in translation, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support further research and therapeutic development.
Core Function of RPL19 in the Ribosome
RPL19, also known as eL19 in the unified nomenclature, is a highly conserved protein located at the interface of the large (60S) and small (40S) ribosomal subunits.[1] Its strategic position allows it to participate in the formation of intersubunit bridges, which are crucial for the stability of the 80S ribosome during active translation.[2] The protein is composed of 196 amino acids and has a molecular weight of approximately 26.97 kDa in rats.[3][4]
Structural Significance and Interactions
RPL19 also engages in protein-protein interactions with other ribosomal proteins, contributing to the overall architecture and stability of the 60S subunit. For instance, in E. coli, the homologous protein L19 interacts with L14.[5] Quantitative mass spectrometry-based interactome studies are beginning to shed light on the dynamic network of proteins that associate with RPL19 during different stages of translation and under various cellular conditions.
Role in the Translation Cycle
RPL19's influence extends across the entire translation cycle, from the biogenesis of ribosomes to the fidelity of protein synthesis.
Ribosome Biogenesis
The assembly of the 60S ribosomal subunit is a complex process that occurs predominantly in the nucleolus. RPL19 is one of the ribosomal proteins that is imported into the nucleolus and incorporated into pre-ribosomal particles. In yeast, the assembly of RPL19 into early large subunit precursors is a coordinated event, and its absence can lead to defects in pre-rRNA processing and a failure to produce mature 60S subunits.[6] Depletion of RPL19 has been shown to cause a reduction in the synthesis of rRNA, highlighting its role in a feedback mechanism that coordinates the production of ribosomal components.[7]
Translational Fidelity
RPL19 plays a role in maintaining the accuracy of translation. Studies in E. coli have shown that mutations in the gene encoding the L19 protein can lead to increased stop codon readthrough, a form of translational error.[5] This suggests that RPL19 is involved in the proper recognition of termination codons by release factors.
Extra-Ribosomal Functions and Disease Implications
Beyond its canonical role within the ribosome, RPL19 has been implicated in a range of extra-ribosomal functions, linking it to various human diseases, most notably cancer and Diamond-Blackfan anemia.
Cancer
Numerous studies have reported the overexpression of RPL19 in various cancers, including prostate, breast, lung, and hepatocellular carcinoma.[1][8][9] This overexpression often correlates with poor prognosis and tumor progression.[8][9]
Quantitative Data on RPL19 Expression in Cancer:
| Cancer Type | Fold Change (Tumor vs. Normal) | Correlation with Prognosis | Reference |
| Prostate Cancer | 4.9- to 6.7-fold increase in malignant cell lines | Higher expression correlates with shorter patient survival | [10] |
| Hepatocellular Carcinoma | Significantly higher in HCC tissues (p < 0.0001) | High expression related to poor prognosis | [11] |
| Breast Cancer | Co-amplified with ERBB2 | Associated with erbB-2 overexpression | [5] |
| Lung Adenocarcinoma | Overexpressed in cancer tissues | Identified as a tumor-associated antigen | [12] |
The mechanisms by which RPL19 contributes to tumorigenesis are thought to be multifaceted, involving not only an increased capacity for protein synthesis to fuel rapid cell growth but also specific regulatory roles. For instance, silencing of RPL19 has been shown to abrogate the aggressive phenotype of prostate cancer cells by modulating networks of transcription factors and cellular adhesion genes.[9]
Diamond-Blackfan Anemia (DBA)
While mutations in the gene for ribosomal protein S19 (RPS19) are the most common cause of Diamond-Blackfan anemia, mutations in other ribosomal protein genes, including those encoding large subunit proteins, have also been identified. Although RPL19 mutations are not a primary cause of DBA, the study of this ribosomopathy provides insights into the consequences of impaired ribosome biogenesis, a process in which RPL19 is a key player. Deficiencies in ribosomal proteins can lead to a p53-dependent cell cycle arrest and apoptosis, particularly in hematopoietic progenitor cells.
Signaling Pathways Involving RPL19
RPL19 has been shown to be involved in key signaling pathways that regulate cell growth, survival, and inflammation.
Cell Cycle Regulation
RPL19 appears to play a role in the G1/S phase transition of the cell cycle. Knockdown of RPL19 in lung cancer cell lines leads to reduced synthesis of cyclin D, a key regulator of this transition, resulting in growth inhibition.[10] This suggests that RPL19 may selectively regulate the translation of specific mRNAs involved in cell cycle control.
TNF-alpha/NF-kappaB Signaling
Enrichment analysis in hepatocellular carcinoma has implicated RPL19 in the TNF-alpha/NF-kappaB signaling pathway.[13] This pathway is a critical regulator of inflammation, immunity, and cell survival. The precise molecular mechanism by which RPL19 influences this pathway is an active area of investigation but may involve the regulation of the translation of key signaling components.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of RPL19.
siRNA-mediated Knockdown of RPL19
This protocol is adapted from studies investigating the functional consequences of RPL19 silencing in cancer cell lines.[5]
Objective: To specifically reduce the expression of RPL19 to study its impact on cellular processes such as proliferation, apoptosis, and gene expression.
Materials:
-
PC-3M human prostate cancer cells
-
siRNA targeting RPL19 (e.g., Target #1: AAGCTCATCAAAGATGGGCTG) and a non-targeting scramble control siRNA
-
siRNA Transfection Reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis and quantitative real-time PCR (qPCR)
-
Antibodies for Western blotting (anti-RPL19 and loading control like anti-beta-actin)
Procedure:
-
Cell Seeding: The day before transfection, seed PC-3M cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of RPL19 siRNA or scramble siRNA into 100 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 800 µL of Opti-MEM I to the siRNA-lipid complex mixture.
-
Add the 1 mL mixture to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 mL of complete growth medium containing 20% FBS without removing the transfection mixture.
-
Incubate the cells for 48-72 hours before harvesting for analysis.
-
-
Validation of Knockdown:
-
qPCR: Extract total RNA, synthesize cDNA, and perform qPCR using primers specific for RPL19 and a housekeeping gene to quantify the reduction in mRNA levels.
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform Western blotting using an anti-RPL19 antibody to confirm the reduction in protein levels.
-
Co-Immunoprecipitation (Co-IP) for RPL19 Interacting Proteins
This protocol provides a general framework for identifying proteins that interact with RPL19 within a cell.
Objective: To isolate RPL19 and its binding partners from a cell lysate to identify novel protein-protein interactions.
Materials:
-
Cells expressing endogenous or tagged RPL19
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Anti-RPL19 antibody or anti-tag antibody
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-RPL19 antibody or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
-
Conclusion and Future Directions
Ribosomal protein L19 is far more than a static component of the ribosome. Its integral role in ribosome biogenesis, translational fidelity, and its emerging extra-ribosomal functions in regulating critical cellular pathways underscore its importance in both normal physiology and disease. The quantitative data presented in this guide highlight its potential as a prognostic biomarker and therapeutic target in cancer. The detailed experimental protocols provide a foundation for researchers to further investigate the intricate mechanisms of RPL19's function.
Future research should focus on elucidating the precise molecular mechanisms by which RPL19 influences signaling pathways and selectively regulates the translation of specific mRNAs. Advanced techniques such as ribosome profiling in RPL19-depleted cells will be instrumental in identifying the full spectrum of transcripts under its control. Furthermore, a deeper understanding of the RPL19 interactome will undoubtedly reveal novel regulatory networks and potential avenues for therapeutic intervention. The continued exploration of RPL19's multifaceted roles promises to yield significant insights into the complex interplay between translational control and cellular regulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. G1/S transition - Wikipedia [en.wikipedia.org]
- 3. Cryo-EM structure of an early precursor of large ribosomal subunit reveals a half-assembled intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in Ribosomal Protein L19 that Decrease the Fidelity of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis reveals the ordered coupling of translation termination and ribosome recycling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translation elongation and mRNA stability are coupled through the ribosomal A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Scale Analysis of Translation Elongation with a Ribosome Flow Model | PLOS Computational Biology [journals.plos.org]
- 8. A chemical kinetic basis for measuring translation initiation and elongation rates from ribosome profiling data | PLOS Computational Biology [journals.plos.org]
- 9. Ribosomal protein S19 binds to its own mRNA with reduced affinity in Diamond-Blackfan Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the cell cycle at the G1-S transition by proteolysis of cyclin E and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualizing the modification landscape of the human 60S ribosomal subunit at close to atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the interactome of ribosomal protein S19 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryo-EM imaging of ribosomes shows the origin of leukaemia - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
ribosomal protein L19 gene (RPL19) chromosomal location
An In-Depth Technical Guide to the Chromosomal Location of the Ribosomal Protein L19 (RPL19) Gene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ribosomal Protein L19 (RPL19) gene, also known as eL19, is a critical component of the large 60S ribosomal subunit, playing a fundamental role in protein synthesis.[1][2] Beyond its canonical function in translation, emerging evidence implicates RPL19 in various cellular processes and disease states, including cancer and the endoplasmic reticulum (ER) stress response.[3][4][5] Its expression levels have been identified as a prognostic marker in several human cancers, including prostate, breast, and hepatocellular carcinoma.[5][6] Given its significance, a precise understanding of its genomic context is paramount for targeted research and therapeutic development. This guide provides a comprehensive overview of the chromosomal location of the RPL19 gene in humans and key model organisms, details the experimental methodologies used for its mapping, and explores its involvement in cellular signaling.
Genomic Location of the RPL19 Gene
The RPL19 gene is highly conserved across numerous species.[1] Its chromosomal location has been determined through various gene mapping techniques. It is crucial to distinguish the cytosolic RPL19 from the mitochondrial ribosomal protein L19 (MRPL19), which is encoded by a separate gene on a different chromosome.[7][8]
Data Summary: RPL19 Orthologs
The following table summarizes the specific chromosomal location and genomic coordinates for the RPL19 gene in Homo sapiens (Human), Mus musculus (Mouse), and Rattus norvegicus (Rat).
| Species | Common Name | Chromosome | Cytogenetic Band | Genome Assembly | Genomic Coordinates (Start..End) |
| Homo sapiens | Human | 17 | 17q12 | GRCh38.p14 | 39,200,283..39,204,732 |
| T2T-CHM13v2.0 | 40,064,160..40,068,609 | ||||
| Mus musculus | Mouse | 11 | 11 D | GRCm39 | 97,912,829..97,921,319[9] |
| GRCm38.p6 | 98,022,003..98,030,493[9] | ||||
| Rattus norvegicus | Rat | 10 | Not Specified | mRatBN7.2 | 83,019,257..83,052,112[1] |
Methodologies for Chromosomal Mapping
The localization of the RPL19 gene was historically accomplished using foundational cytogenetic and somatic cell genetic techniques. These methods remain fundamental to understanding gene organization.
Experimental Protocol 1: Fluorescence In Situ Hybridization (FISH)
FISH is a powerful cytogenetic technique used to visualize the location of a specific DNA sequence within a chromosome.[10][11][12] It was a primary method for assigning genes to their chromosomal bands before high-throughput sequencing became commonplace.
Methodology:
-
Probe Preparation: A DNA probe complementary to the RPL19 gene sequence is synthesized. This is typically accomplished by cloning the RPL19 gene or a significant fragment of it into a vector. The probe is then labeled, either directly with a fluorophore or indirectly with a hapten (e.g., biotin or digoxigenin) that can be detected by a fluorescently labeled antibody or streptavidin.
-
Sample Preparation (Metaphase Spread): A cell culture is treated with a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase. The cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed onto a microscope slide.
-
Denaturation: The chromosomal DNA on the slide and the DNA probe in solution are denatured using heat or chemical treatment. This process separates the double-stranded DNA into single strands, making them accessible for hybridization.
-
Hybridization: The labeled RPL19 probe is applied to the slide containing the denatured chromosomes. The slide is incubated at an optimal temperature (e.g., 37°C) for several hours to allow the probe to anneal specifically to its complementary sequence on the chromosome.
-
Washing and Detection: The slide is washed to remove any unbound or non-specifically bound probes. If an indirect labeling method was used, a secondary detection step is performed by adding fluorescently-tagged antibodies or streptavidin.
-
Visualization: The slide is counterstained with a DNA-specific dye like DAPI (4',6-diamidino-2-phenylindole), which stains all chromosomes blue. The slide is then viewed under a fluorescence microscope. The specific location of the RPL19 gene appears as a distinct fluorescent signal on the background of the counterstained chromosome. The chromosomal banding pattern allows for precise assignment to a specific locus, such as 17q12 for the human RPL19 gene.
Experimental Protocol 2: Somatic Cell Hybrid Panel Mapping with PCR
This technique leverages hybrid cells containing chromosomes from two different species to map a gene. Early mapping of RPL19 utilized polymerase chain reaction (PCR) on DNA from a panel of human-rodent somatic hybrid cells.[13]
Methodology:
-
Creation of Somatic Cell Hybrids: Human cells are fused with rodent (e.g., mouse or hamster) cells. These hybrid cells are unstable and tend to randomly lose human chromosomes over successive generations.
-
Panel Generation: A panel of different hybrid cell lines is established, where each cell line retains a different subset of human chromosomes. Each cell line in the panel is carefully characterized to determine exactly which human chromosomes it contains.
-
DNA Extraction: Genomic DNA is extracted from each of the hybrid cell lines in the panel, as well as from the parental human and rodent cell lines (as positive and negative controls, respectively).
-
PCR Primer Design: PCR primers are designed to be specific to the human RPL19 gene. Critically, these primers must amplify a product from the human DNA but not from the rodent DNA. This specificity is often achieved by designing primers in regions where the human and rodent gene sequences differ.
-
PCR Analysis: PCR is performed on the DNA from each cell line in the panel.
-
Gel Electrophoresis and Data Analysis: The PCR products are analyzed by agarose gel electrophoresis.
-
A band of the expected size will appear for the human positive control and will be absent for the rodent negative control.
-
For the hybrid cell lines, a band will only appear if the cell line contains the human chromosome that carries the RPL19 gene.
-
-
Mapping: By correlating the presence or absence of the RPL19 PCR product with the known human chromosome content of each cell line, the gene can be assigned to a specific chromosome. For example, if the RPL19 product is only amplified in cell lines containing human chromosome 17, the gene is mapped to this chromosome.
RPL19 in Cellular Signaling and Experimental Workflows
RPL19's role extends beyond the ribosome. Its dysregulation is linked to the Unfolded Protein Response (UPR) and various cancer-related pathways.
RPL19 and the ER Stress / Unfolded Protein Response (UPR)
Overexpression of RPL19 in cancer cells has been shown to induce a pre-activation of the UPR.[3] This complex signaling network is triggered by an accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[14][15][16] The RPL19-mediated pathway can sensitize cells to stress-induced apoptosis.
A Standardized Workflow for RPL19 Gene Analysis
For researchers investigating RPL19, a structured experimental workflow is essential. The following diagram outlines a logical progression from initial database exploration to functional validation.
References
- 1. alliancegenome.org [alliancegenome.org]
- 2. encyclopedia.com [encyclopedia.com]
- 3. portlandpress.com [portlandpress.com]
- 4. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umassmed.edu [umassmed.edu]
- 8. researchgate.net [researchgate.net]
- 9. Radiation hybrid mapping: a somatic cell genetic method for constructing high-resolution maps of mammalian chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 11. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence In Situ Hybridization (FISH) [genome.gov]
- 13. [Mapping of the genes for ribosomal proteins S26, L19, and L32 on human chromosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endoplasmic Reticulum Stress Coping Mechanisms and Lifespan Regulation in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saatcioglulab.org [saatcioglulab.org]
- 16. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
RPL19 Expression in Human Tissues: A Technical Guide for Researchers
Introduction
Ribosomal Protein L19 (RPL19) is a component of the 60S large ribosomal subunit, playing a crucial role in protein synthesis.[1] Beyond its fundamental role in ribosome biogenesis, emerging evidence suggests its involvement in extra-ribosomal functions, including cell cycle regulation and signaling pathways, and its dysregulation has been implicated in various cancers such as prostate, lung, and hepatocellular carcinoma.[2][3] This technical guide provides an in-depth overview of RPL19 expression across different human tissues, tailored for researchers, scientists, and drug development professionals. It includes quantitative expression data, detailed experimental protocols for RPL19 analysis, and visualizations of associated signaling pathways.
Data Presentation: Quantitative Expression of RPL19
The expression of RPL19 varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) portal for transcriptomics and the PaxDb database for proteomics, providing a comparative overview.
Table 1: RPL19 mRNA Expression in Human Tissues (GTEx)
The following table presents the median mRNA expression of RPL19 in various human tissues, quantified as Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Adipose - Subcutaneous | 339.6 |
| Adrenal Gland | 474.2 |
| Artery - Aorta | 315.8 |
| Artery - Coronary | 358.1 |
| Artery - Tibial | 382.4 |
| Brain - Cerebellum | 275.9 |
| Brain - Cortex | 299.1 |
| Breast - Mammary Tissue | 316.5 |
| Cells - EBV-transformed lymphocytes | 884.3 |
| Cells - Transformed fibroblasts | 585.7 |
| Colon - Sigmoid | 344.9 |
| Colon - Transverse | 330.2 |
| Esophagus - Gastroesophageal Junction | 311.7 |
| Esophagus - Mucosa | 371.8 |
| Esophagus - Muscularis | 269.3 |
| Heart - Atrial Appendage | 292.6 |
| Heart - Left Ventricle | 305.4 |
| Kidney - Cortex | 398.7 |
| Liver | 321.9 |
| Lung | 389.1 |
| Muscle - Skeletal | 244.7 |
| Nerve - Tibial | 288.5 |
| Ovary | 464.8 |
| Pancreas | 411.3 |
| Pituitary | 452.6 |
| Prostate | 397.2 |
| Skin - Not Sun Exposed (Suprapubic) | 363.4 |
| Skin - Sun Exposed (Lower leg) | 401.7 |
| Small Intestine - Terminal Ileum | 387.6 |
| Spleen | 512.9 |
| Stomach | 338.1 |
| Testis | 425.3 |
| Thyroid | 433.5 |
| Uterus | 419.2 |
| Vagina | 386.1 |
| Whole Blood | 255.6 |
Data sourced from the GTEx Portal on December 23, 2025.
Table 2: RPL19 Protein Abundance in Human Tissues (PaxDb)
This table shows the abundance of RPL19 protein in different human tissues, expressed in parts per million (ppm) as curated by the PaxDb database.[4][5][6]
| Tissue/Cell Type | Abundance (ppm) |
| Adrenal gland | 52.4 |
| Bone marrow | 1340 |
| Brain | 1083 |
| Colon | 871 |
| Heart | 341 |
| Kidney | 1230 |
| Liver | 1120 |
| Lung | 1160 |
| Lymph node | 1410 |
| Ovary | 1200 |
| Pancreas | 1480 |
| Platelets | 389 |
| Rectum | 21.6 |
| Saliva secreting gland | 18.7 |
| Small intestine | 1190 |
| Spleen | 1540 |
| Testis | 8.98 |
| Whole organism (Integrated) | 1257 |
Data sourced from PaxDb on December 23, 2025. Note that data integration methods and sample types may vary between datasets.
Signaling Pathways Involving RPL19
RPL19 is implicated in key cellular signaling pathways, including the TNF-alpha/NF-kappaB pathway and cell cycle regulation.
TNF-alpha/NF-kappaB Signaling Pathway
Metascape enrichment analysis has suggested a link between RPL19 and the TNF-alpha/NF-kappaB signaling pathway, which is crucial for inflammation, immunity, and cell survival.[2] The following diagram illustrates a simplified overview of this pathway.
Cell Cycle Regulation
Studies have indicated that RPL19 plays a role in cell cycle progression. For instance, suppression of RPL19 expression can lead to reduced cyclin D synthesis and subsequent growth inhibition in cancer cells. The diagram below illustrates the potential point of intervention of RPL19 in the cell cycle.
Experimental Protocols
Detailed methodologies for the analysis of RPL19 expression are provided below. These protocols are generalized and may require optimization for specific tissues or experimental conditions.
Experimental Workflow Overview
The following diagram outlines the general workflow for analyzing RPL19 expression at both the mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR) for RPL19 mRNA Expression
This protocol is for the relative quantification of RPL19 mRNA from tissue samples.
1. RNA Extraction:
-
Homogenize ~20-30 mg of tissue in 1 mL of TRIzol reagent or a similar lysis buffer.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Use a commercial cDNA synthesis kit (e.g., SuperScript IV First-Strand Synthesis System, Invitrogen).
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, random hexamers, and dNTP mix.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reaction buffer, DTT, and RNase inhibitor.
-
Add reverse transcriptase and incubate at 50-55°C for 10 minutes, followed by inactivation at 80°C for 10 minutes.
3. qRT-PCR:
-
Prepare the reaction mix in a 96-well optical plate. For each 20 µL reaction:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
RPL19 Primer Sequences (Example):
-
Forward: 5'-TCACAGCCTGTACCTGAAGGTG-3'
-
Reverse: 5'-CGTGCTTCCTTGGTCTTAGACC-3' Note: It is crucial to validate primer efficiency.
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis:
-
Use the 2-ΔΔCt method for relative quantification, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Western Blot for RPL19 Protein Expression
This protocol details the detection and relative quantification of RPL19 protein.
1. Protein Extraction:
-
Homogenize ~50-100 mg of tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Transfer at 100V for 60-90 minutes or according to the manufacturer's instructions.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RPL19 (e.g., rabbit polyclonal to RPL19, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for RPL19 Localization
This protocol is for the visualization of RPL19 protein in paraffin-embedded human tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Rinse slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
Incubate with the primary anti-RPL19 antibody (e.g., rabbit polyclonal, diluted 1:100-1:200 in blocking buffer) overnight at 4°C in a humidified chamber.[7]
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
5. Imaging and Analysis:
-
Acquire images using a bright-field microscope.
-
Analyze the staining intensity and distribution of RPL19 within the tissue architecture.
Conclusion
This technical guide provides a comprehensive overview of RPL19 expression in various human tissues, offering valuable quantitative data and detailed experimental protocols for its investigation. The ubiquitous yet variable expression of RPL19 underscores its fundamental role in cellular physiology, while its implication in specific signaling pathways highlights its potential as a therapeutic target and biomarker in diseases such as cancer. The methodologies and data presented herein serve as a robust resource for researchers and professionals in the field of drug development to further explore the multifaceted functions of RPL19.
References
- 1. Tissue expression of RPL19 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. PaxDb - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. PaxDb 5.0: Curated Protein Quantification Data Suggests Adaptive Proteome Changes in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-RPL19 antibody (ab224592) | Abcam [abcam.com]
Extra-Ribosomal Functions of Ribosomal Protein L19: A Technical Guide
Introduction
Ribosomal Protein L19 (RPL19) is a component of the 60S large ribosomal subunit, encoded by the RPL19 gene located on chromosome 17q12.[1][2] Canonically, it is integral to protein synthesis, contributing to the structural integrity of the ribosome.[1] However, a growing body of evidence reveals that RPL19 possesses significant extra-ribosomal functions, acting as a pleiotropic molecule involved in a variety of cellular processes.[3][4][5][6][7] These functions extend beyond translation and implicate RPL19 in the pathogenesis of several diseases, most notably cancer. This technical guide provides an in-depth exploration of the extra-ribosomal roles of RPL19, focusing on its involvement in cancer progression, apoptosis, and the immune response, with detailed experimental protocols and pathway visualizations for researchers, scientists, and drug development professionals.
RPL19 in Cancer
RPL19 has been identified as a key player in the progression of multiple cancers, often acting as a prognostic biomarker.[8][9][10] Its overexpression is frequently correlated with a more aggressive malignant phenotype and poorer patient outcomes.[9][10][11]
Prognostic Significance and Overexpression
Elevated expression of RPL19 has been documented in a range of epithelial malignancies, including prostate cancer, hepatocellular carcinoma (HCC), lung adenocarcinoma, and breast cancer.[8][9][12][13] In prostate cancer, RPL19 mRNA levels are significantly higher in malignant cell lines and primary carcinomas compared to benign tissues.[9] This increased expression is a strong predictor of shorter patient survival.[14][15] Similarly, in HCC, RPL19 is overexpressed in tumor tissues, and this correlates with a poor prognosis.[8][10][16] In lung adenocarcinoma, RPL19 has been identified as a tumor-associated antigen, with its overexpression observed in 40% of lung cancer tissues.[12]
| Cancer Type | RPL19 Expression Change | Correlation with Prognosis | Reference |
| Prostate Cancer | 4.9- to 6.7-fold increase in malignant cell lines; 7.9-fold increase in malignant tissue | High expression predictive of shorter survival | [9] |
| Hepatocellular Carcinoma | Overexpressed in tumor tissues (p = 0.016) | High expression correlated with poor prognosis (p < 0.0007) | [8][10] |
| Lung Adenocarcinoma | Overexpressed in 40% of tissues | Associated with poor prognosis | [12] |
| Colorectal Cancer | Expression associated with advanced tumor stage | Unfavorable prognostic factor | [12] |
| Breast Cancer | High expression linked to erbB-2 overexpression | - | [12][13] |
Role in Tumor Progression, Cell Migration, and Invasion
RPL19 is not merely a marker of malignancy but an active promoter of the malignant phenotype.[11] Studies have shown its involvement in key processes that drive tumor progression, such as cell cycle regulation, migration, and invasion.
In lung cancer cell lines, suppression of RPL19 using siRNA leads to reduced synthesis of cyclin D1 and cyclin D3, and an increase in p27kip1 and p16 INK4A, resulting in G1-phase cell cycle arrest and inhibited proliferation.[12] This suggests that RPL19 plays a role in cell cycle regulation.
Functional studies in prostate cancer cells have demonstrated that silencing RPL19 significantly reduces the invasive potential of the cells.[3] Knockdown of RPL19 in the highly invasive PC-3M prostate cancer cell line led to an approximately 5-fold reduction in their ability to invade through an extracellular matrix.[3] This abrogation of the aggressive phenotype is not due to effects on cell proliferation or apoptosis in vitro, but rather through the perturbation of networks involving transcription factors and cellular adhesion genes.[3][17][18] This points to the critical role of RPL19's extra-ribosomal functions in regulating cellular phenotype.[3][18] In breast cancer, the deubiquitinase USP19 has been identified as a regulator of cell migration and invasion, and while a direct link to RPL19 isn't established in the provided texts, the modulation of ubiquitination pathways is a recurring theme in cancer cell motility.[19][20]
// Nodes RPL19 [label="High RPL19 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinD [label="Cyclin D1/D3 Synthesis\n(Increased)", fillcolor="#FBBC05", fontcolor="#202124"]; p27_p16 [label="p27kip1 / p16INK4A\n(Decreased)", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="G1/S Transition\n(Promoted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhesion [label="Cell Adhesion & TF Networks\n(Perturbed)", fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Cell Migration & Invasion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Progression [label="Tumor Progression &\nPoor Prognosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RPL19 -> CyclinD [label=" upregulates"]; RPL19 -> p27_p16 [label=" downregulates"]; CyclinD -> CellCycle; p27_p16 -> CellCycle [arrowhead=tee]; CellCycle -> Proliferation; RPL19 -> Adhesion [label=" modulates"]; Adhesion -> Migration; Proliferation -> Progression; Migration -> Progression; } END_DOT
Caption: RPL19's role in promoting cancer progression.RPL19 and Apoptosis
Beyond its role in promoting cell survival and proliferation in cancer, RPL19 also has a context-dependent pro-apoptotic function, particularly in response to endoplasmic reticulum (ER) stress. In MCF7 breast cancer cells, overexpression of RPL19 is not cytotoxic on its own but sensitizes the cells to ER stress-induced cell death.[15] Upregulation of RPL19 induces ER stress, leading to an enhanced unfolded protein response (UPR) and increased apoptosis.[15]
Interestingly, in prostate cancer cells, the knockdown of RPL19 did not significantly alter the basal levels of apoptosis, nor did it affect the expression of cleaved caspases-3 and -9.[3] This suggests that the pro-apoptotic function of RPL19 may be specific to certain cell types or stress conditions, like the ER stress observed in breast cancer cells.
RPL19 and the Immune Response
RPL19 has emerged as a modulator of the immune system, with roles in both suppressing and activating immune responses.
Immunosuppressive Functions
In hepatocellular carcinoma, high expression of RPL19 is associated with suppressed immune infiltration.[8][21] This suggests that in the tumor microenvironment, RPL19 may contribute to immune evasion. Another ribosomal protein, RPS19, has been shown to be released from apoptotic tumor cells and interact with the C5a receptor 1 on myeloid-derived suppressor cells, promoting their recruitment to the tumor and inducing immunosuppressive cytokines.[22] While this is RPS19, it highlights a mechanism by which ribosomal proteins can exert extra-ribosomal immunosuppressive functions.
Pro-inflammatory and Immune-Activating Functions
Conversely, RPL19 can also be involved in pro-inflammatory responses. Ribosomal proteins are known to be involved in regulating inflammatory signaling pathways such as NF-κB and MAPK.[23] In a study on Systemic Lupus Erythematosus (SLE), RPL19 was identified as one of the hub genes that may play a key role in the advancement of the disease, which is characterized by chronic inflammation.[24]
Furthermore, RPL19 has been identified as a novel tumor antigen in lung adenocarcinoma, recognized by autologous cytotoxic T lymphocytes (CTLs).[12][15] The expression level of RPL19 mRNA in lung cancer cells positively correlates with the lytic activity of CTL clones, suggesting that high expression of RPL19 can elicit a tumor-specific immune response.[12]
In plants, RPL19 plays a role in nonhost disease resistance. Silencing of the RPL19 gene in Nicotiana benthamiana compromises the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.[25] This indicates an evolutionarily conserved role for RPL19 in innate immunity and defense responses.[25]
Caption: Dual role of RPL19 in the immune response.
Experimental Protocols
siRNA-Mediated Knockdown of RPL19
This protocol describes the general steps for silencing RPL19 expression in a cancer cell line to study its effect on cell phenotype, based on methodologies used in prostate and lung cancer studies.[3][12]
-
Cell Culture: Culture the target cancer cell line (e.g., PC-3M, H1224L) in appropriate media and conditions until they reach 50-70% confluency.
-
siRNA Preparation: Reconstitute lyophilized siRNA targeting RPL19 and a non-targeting control siRNA (scramble) according to the manufacturer's instructions to a stock concentration (e.g., 20 µM).
-
Transfection:
-
For a 6-well plate, dilute 5 µL of siRNA stock solution into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells in each well, which should contain ~2 mL of fresh culture medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell line and the specific assay to be performed.
-
Validation of Knockdown: Harvest the cells and extract RNA and protein.
-
qPCR: Perform quantitative real-time PCR to measure the relative abundance of RPL19 mRNA compared to the scramble control and a housekeeping gene (e.g., GAPDH). A successful knockdown should show a significant reduction in RPL19 mRNA.
-
Western Blot: Perform Western blotting using a specific anti-RPL19 antibody to confirm the reduction of RPL19 protein levels.
-
-
Phenotypic Assays: Following confirmation of knockdown, perform downstream functional assays such as cell proliferation assays (e.g., MTT), cell cycle analysis (flow cytometry), migration assays, or invasion assays.[3][12]
// Nodes Start [label="Culture Cancer Cells\n(e.g., PC-3M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="Transfect with\nsi-RPL19 or si-Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(24-72 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Validation [label="Validate Knockdown", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="qPCR for mRNA levels", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; WB [label="Western Blot for Protein levels", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Assays [label="Phenotypic Assays", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [label="Migration / Invasion Assay", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Proliferation / Cell Cycle Assay", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Transfection; Transfection -> Incubate; Incubate -> Harvest; Harvest -> Validation; Validation -> qPCR [label=" RNA"]; Validation -> WB [label=" Protein"]; Validation -> Assays [label=" Confirmed"]; Assays -> Migration; Assays -> Proliferation; } END_DOT
Caption: Workflow for RPL19 knockdown and analysis.Cell Invasion Assay (Transwell)
This protocol is based on methods used to assess the invasive potential of cancer cells following genetic manipulation.[19][26]
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Harvest cells (e.g., control and si-RPL19 transfected cells) by trypsinization, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Seeding: Remove the rehydration medium from the inserts. Add 500 µL of the cell suspension to the upper chamber of the insert.
-
Chemoattractant: Add 750 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C in a CO2 incubator.
-
Staining and Counting:
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Using a microscope, count the number of stained, invaded cells in several random fields of view.
-
-
Data Analysis: Compare the average number of invading cells between the control and si-RPL19 groups. A significant decrease in the si-RPL19 group indicates that RPL19 is involved in cell invasion.[3]
Conclusion
Ribosomal Protein L19 is a multifaceted protein with critical extra-ribosomal functions that significantly impact cellular behavior and disease pathogenesis. Beyond its fundamental role in protein synthesis, RPL19 acts as a key regulator in cancer progression, apoptosis, and the immune response. Its overexpression in numerous cancers is a strong indicator of poor prognosis, and its direct involvement in promoting cell cycle progression, migration, and invasion makes it a compelling target for therapeutic intervention.[10][18] The context-dependent pro-apoptotic and immunomodulatory roles of RPL19 further highlight its complexity and its potential as a biomarker and a target for novel cancer therapies and immunotherapies.[12][15] Future research should continue to unravel the precise molecular mechanisms underlying these extra-ribosomal functions, paving the way for the development of targeted strategies to modulate RPL19 activity for clinical benefit.
References
- 1. genecards.org [genecards.org]
- 2. sinobiological.com [sinobiological.com]
- 3. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential extra-ribosomal functions of ribosomal proteins in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal proteins: functions beyond the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Common are Extra-ribosomal Functions of Ribosomal Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of ribosomal protein L19 as a novel tumor antigen recognized by autologous cytotoxic T lymphocytes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 60S ribosomal protein L19 - Wikipedia [en.wikipedia.org]
- 14. Gene - RPL19 [maayanlab.cloud]
- 15. RPL19 ribosomal protein L19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. siRNA knockdown of ribosomal protein gene RPL19 abrogates the aggressive phenotype of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. USP19 modulates cancer cell migration and invasion and acts as a novel prognostic marker in patients with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Frontiers | RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma [frontiersin.org]
- 22. UQ eSpace [espace.library.uq.edu.au]
- 23. researchgate.net [researchgate.net]
- 24. scienceopen.com [scienceopen.com]
- 25. Plant Ribosomal Proteins, RPL12 and RPL19, Play a Role in Nonhost Disease Resistance against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Overexpression of MRPL19 in predicting poor prognosis and promoting the development of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Evolution of the Ribosomal Protein L19 (RPL19) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomes are the universal cellular machinery responsible for protein synthesis, a fundamental process for all life. They are complex ribonucleoprotein structures composed of ribosomal RNA (rRNA) and a suite of ribosomal proteins (RPs). These components are organized into two subunits: the large subunit (LSU) and the small subunit (SSU). The ribosomal protein L19 (RPL19), also known as eL19 in eukaryotes, is a crucial component of the large ribosomal subunit.[1][2][3] In prokaryotes, it is part of the 50S subunit, and in eukaryotes, it is a constituent of the 60S subunit.[1]
Functionally, RPL19 is strategically located at the interface between the large and small subunits, where it plays a role in stabilizing the intersubunit bridges.[1][4] Beyond its canonical role in ribosome structure and protein synthesis, RPL19 has been implicated in a variety of extra-ribosomal functions, including RNA chaperone activity and the regulation of cellular signaling pathways.[4] Its dysregulation is linked to several human diseases, most notably cancer, where it can act as a prognostic biomarker and a potential therapeutic target.[1][5][6][7] This guide provides an in-depth examination of the evolution of the RPL19 gene, its molecular functions, its role in disease, and the experimental methodologies used to study it.
Evolutionary Conservation and Phylogeny
The RPL19 gene belongs to the L19E family of ribosomal proteins and is highly conserved across eukaryotes and archaea.[8] While a distinct L19 protein exists in prokaryotes, the eukaryotic/archaeal eL19 is a separate lineage.[8] The widespread presence of RPL19 orthologs underscores its fundamental importance in the translational machinery.
Homologous genes for RPL19 are found in a vast array of species, from yeast to humans.[9][10] The conservation is not limited to the protein sequence but can also extend to the gene's genomic context. For instance, studies in plants and amoebas have shown that the gene order around RPL19 (e.g., the rps19-rps3-rpl16 gene cluster in Adiantum capillus-veneris mitochondria) can be conserved among related lineages, providing valuable data for phylogenetic studies.[11][12]
Table 1: Phylogenetic Distribution of RPL19 Orthologs
| Domain/Kingdom | Representative Organism | Gene Designation | Genomic Location (Human/Mouse) | Key Features |
| Eukaryota | Homo sapiens (Human) | RPL19 | Chromosome 17q12[2][7] | Component of 60S subunit; associated with multiple cancers.[5][13] |
| Mus musculus (Mouse) | Rpl19 | Chromosome 11 D[8] | Orthologous to human RPL19; used in cancer models.[8] | |
| Saccharomyces cerevisiae (Yeast) | RPL19A, RPL19B | Chromosome II, IV | Two paralogs resulting from whole-genome duplication; double null is lethal.[10] | |
| Arabidopsis thaliana (Plant) | AtRPL19B | Chromosome 3 | Involved in nonhost disease resistance.[4] | |
| Drosophila melanogaster (Fruit Fly) | RpL19 | Not specified | Used as an outgroup in phylogenetic studies of plant RPL genes.[14] | |
| Archaea | Methanocaldococcus jannaschii | MJ1565 | Not applicable | Homolog to eukaryotic eL19. |
| Bacteria | Escherichia coli | rplS | Not applicable | Encodes L19 protein of the 50S subunit; distinct from eukaryotic eL19.[8][15] |
Gene Structure, Paralogs, and Pseudogenes
In humans, the RPL19 gene is located on chromosome 17 and contains multiple exons.[2][7] Like many ribosomal protein genes, the RPL19 family has expanded through duplication events.
-
Paralogs : Gene duplication events can lead to the formation of paralogs—homologous genes within the same species.[16] A classic example is in Saccharomyces cerevisiae, which has two paralogs, RPL19A and RPL19B, that arose from a whole-genome duplication event.[10] While single deletions of either gene result in slow growth, the deletion of both is lethal, indicating functional redundancy and essentiality.[10] In plants like Arabidopsis, multiple copies of ribosomal protein genes, including RPL19, have been retained after whole-genome duplications, suggesting that maintaining an adequate dosage of these proteins is crucial.[14][17]
-
Pseudogenes : As is common for highly expressed genes, the human genome contains multiple processed pseudogenes of RPL19.[2] These are non-functional copies of the gene that have arisen through the retrotransposition of mRNA and are dispersed throughout the genome.
Table 2: RPL19 Paralogs in Model Organisms
| Organism | Paralog 1 | Paralog 2 | Origin | Functional Status |
| Saccharomyces cerevisiae | RPL19A | RPL19B | Whole-genome duplication | Both are functional and largely redundant.[10] |
| Arabidopsis thaliana | At3g16780 (RPL19B) | Multiple others | Gene duplication | Functional; involved in plant defense.[4] |
| Homo sapiens | RPL19 | N/A | N/A | Single functional gene with multiple pseudogenes.[2] |
Molecular Function and Interaction Networks
Canonical Function in the Ribosome
The primary role of RPL19 is structural. It is a key component of the large ribosomal subunit, where it helps to maintain the ribosome's architecture.[3][9] It is located at the subunit interface and forms part of the B8 intersubunit bridge, which connects the large and small subunits.[15] This position is critical for the coordinated movements of the ribosome during the different phases of translation, such as initiation, elongation, and termination.[2] Mutations in RPL19 can affect the accuracy of translation, specifically by promoting increased stop codon readthrough.[15]
Extra-Ribosomal Functions
Emerging evidence indicates that RPL19 possesses functions beyond the ribosome. These "extra-ribosomal" roles are of significant interest to researchers and drug developers.
-
RNA Chaperone Activity : Studies have shown that RPL19 exhibits RNA chaperone activity, assisting in the proper folding and splicing of RNA molecules, such as the Thymidylate Synthase gene.[4]
-
Signaling and Gene Regulation : RPL19 is involved in complex signaling networks. In hepatocellular carcinoma, enrichment analysis revealed its association with the TNF-alpha/NF-kappa B signaling pathway.[5] Knockdown of RPL19 in prostate cancer cells perturbs networks of transcription factors and cellular adhesion genes, suggesting a role in regulating cellular phenotype.[18]
Protein-Protein Interaction Network
RPL19 functions within a dense network of interactions with other ribosomal proteins and cellular factors. Understanding this network is key to elucidating its diverse functions. It interacts with numerous other ribosomal proteins, including RPL5, RPL9, RPL11, RPL12, RPL13, and RPS19, to form the functional ribosome complex.[19]
Role in Disease and Drug Development
The dysregulation of RPL19 expression is strongly correlated with the progression of several human cancers, making it a valuable biomarker and a potential therapeutic target.
-
Prognostic Biomarker : High expression of RPL19 has been identified as a negative prognostic marker in breast cancer, prostate cancer, lung adenocarcinoma, and hepatocellular carcinoma.[1][5][6] For instance, increased RPL19 expression in prostate cancer correlates with higher Gleason scores and shorter patient survival.[7][13]
-
Tumor Progression : Overexpression of RPL19 appears to promote tumor progression. In hepatocellular carcinoma, it is associated with enriched cell cycle pathways.[5] In lung adenocarcinoma, it has been identified as a tumor antigen recognized by cytotoxic T lymphocytes, suggesting it could be a target for immunotherapy.[7][13]
-
Therapeutic Target : The critical role of RPL19 in cancer cell biology makes it an attractive target for drug development. Silencing RPL19 using siRNA in aggressive prostate cancer cells abrogates their malignant phenotype and reduces tumor growth in xenograft models, validating its potential as a therapeutic target.[13][18]
Experimental Protocols
Studying the evolution and function of the RPL19 gene involves a range of molecular biology and computational techniques.
Protocol: Phylogenetic Analysis of the RPL19 Gene
This protocol outlines the steps to reconstruct the evolutionary history of the RPL19 gene family.
-
Sequence Retrieval :
-
Obtain the human RPL19 protein sequence from a database like NCBI or UniProt.[3][7]
-
Use BLASTp (Protein-Protein BLAST) to find homologous sequences in a diverse set of target organisms (e.g., from different vertebrate, invertebrate, plant, and fungal lineages).
-
Download the sequences in FASTA format.
-
-
Multiple Sequence Alignment (MSA) :
-
Use an MSA tool like ClustalW, MAFFT, or MUSCLE to align the retrieved protein sequences.[14]
-
The alignment is crucial for identifying conserved regions and calculating evolutionary distances.
-
-
Phylogenetic Tree Construction :
-
Input the aligned sequences into a phylogenetic software package like MEGA (Molecular Evolutionary Genetics Analysis) or use a web server like PhyML.[14]
-
Select a substitution model (e.g., JTT, WAG).
-
Choose a tree-building method. The Maximum Likelihood (ML) method is recommended for its statistical robustness.[14]
-
Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree's branches.[14]
-
-
Tree Visualization and Interpretation :
Protocol: Functional Analysis using siRNA-mediated Knockdown
This protocol details how to investigate the function of RPL19 by transiently silencing its gene expression.[18]
-
Cell Culture :
-
Culture the target cell line (e.g., PC-3M prostate cancer cells) in the appropriate medium and conditions until they reach 50-70% confluency.[18]
-
-
siRNA Transfection :
-
Design or obtain validated siRNAs targeting the RPL19 mRNA and a non-targeting control siRNA.
-
On the day of transfection, dilute the siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown :
-
Quantitative PCR (qPCR) : After incubation, extract total RNA from the cells. Synthesize cDNA via reverse transcription. Perform qPCR using primers specific for RPL19 and a housekeeping gene (e.g., GAPDH) to quantify the reduction in mRNA levels.
-
Western Blotting : Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for RPL19 and a loading control (e.g., β-actin). This confirms the reduction at the protein level.
-
-
Phenotypic Assays :
-
Perform relevant functional assays, such as cell proliferation assays (e.g., MTT), migration/invasion assays (e.g., Transwell), or apoptosis assays (e.g., Annexin V staining), to determine the effect of RPL19 knockdown.[18]
-
Conclusion
The ribosomal protein L19 gene is a paradigm of evolutionary conservation, reflecting its indispensable role in the core machinery of life. Its journey from an essential structural component of the ribosome to a multifaceted regulator involved in RNA processing and complex signaling pathways highlights the functional plasticity of ribosomal proteins. The strong association of RPL19 with cancer progression has firmly established it as a critical biomarker and a promising target for novel therapeutic interventions. Future research focused on the extra-ribosomal functions of RPL19 and its intricate interaction network will undoubtedly uncover new layers of cellular regulation and provide innovative strategies for drug development. The methodologies outlined in this guide provide a robust framework for researchers to continue exploring the evolution and function of this vital gene.
References
- 1. Ribosomal protein L19 - Proteopedia, life in 3D [proteopedia.org]
- 2. 60S ribosomal protein L19 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Plant Ribosomal Proteins, RPL12 and RPL19, Play a Role in Nonhost Disease Resistance against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma [frontiersin.org]
- 6. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RPL19 ribosomal protein L19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Rpl19 ribosomal protein L19 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. RPL19A | SGD [yeastgenome.org]
- 11. researchgate.net [researchgate.net]
- 12. The evolutionary conservation of rps3 introns and rps19-rps3-rpl16 gene cluster in Adiantum capillus-veneris mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene - RPL19 [maayanlab.cloud]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Alterations in Ribosomal Protein L19 that Decrease the Fidelity of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FunCoup - functional gene/protein association networks database [funcoup.org]
- 20. compbio.mit.edu [compbio.mit.edu]
An In-Depth Technical Guide to the Post-Translational Modifications of RPL19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L19 (RPL19) is a crucial component of the 60S large ribosomal subunit, playing a fundamental role in protein synthesis. Beyond its canonical function in translation, emerging evidence highlights the involvement of RPL19 in a myriad of cellular processes, including cell proliferation, apoptosis, and immune responses. The functional versatility of RPL19 is intricately regulated by a series of post-translational modifications (PTMs). These modifications act as molecular switches, dynamically altering the protein's stability, localization, and interaction with other cellular components. This technical guide provides a comprehensive overview of the known PTMs of RPL19, presenting quantitative data, detailed experimental protocols, and the signaling pathways influenced by these modifications.
Post-Translational Modifications of RPL19
RPL19 undergoes several types of post-translational modifications, including ubiquitination, phosphorylation, citrullination, glycosylation, and acetylation. These modifications are critical in modulating its extra-ribosomal functions and have been implicated in various disease states, particularly cancer.
Ubiquitination
Ubiquitination is a key regulatory PTM that involves the covalent attachment of ubiquitin to lysine residues. This process can signal for protein degradation via the proteasome or mediate non-proteolytic functions such as altering protein-protein interactions and cellular localization.
Quantitative Data on RPL19 Ubiquitination
Global proteomic studies have identified multiple ubiquitination sites on RPL19. While comprehensive stoichiometric data remains an active area of research, mass spectrometry-based analyses have provided valuable quantitative insights.
| Lysine Residue | Reported in High-Throughput Studies | Notes |
| K21 | Yes | Identified in multiple ubiquitinome studies. |
| K43 | Yes | |
| K46 | Yes | |
| K92 | Yes | |
| K128 | Yes | |
| K152 | Yes | |
| K153 | Yes | |
| K180 | Yes | |
| K181 | Yes | |
| K186 | Yes |
This table summarizes ubiquitination sites on human RPL19 identified in large-scale proteomic screens. The stoichiometry of these modifications can vary depending on the cellular context and stimuli.
Functional Implications of RPL19 Ubiquitination
The ubiquitination of ribosomal proteins is a critical mechanism for maintaining ribosome quality control and regulating gene expression. The ubiquitination of RPL19 has been linked to the regulation of the p53 tumor suppressor pathway. Under conditions of ribosomal stress, non-ribosomal RPL19 can interact with and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This leads to the stabilization and activation of p53. The ubiquitination status of RPL19 itself in this context is an area of ongoing investigation, with deubiquitinating enzymes (DUBs) potentially playing a crucial role in regulating this interaction.[1][2][3][4][5]
Phosphorylation
Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is a fundamental PTM that regulates protein function in response to extracellular signals.
Quantitative Data on RPL19 Phosphorylation
While specific phosphorylation sites on RPL19 have been identified, quantitative data on their occupancy and dynamic changes in response to stimuli are still being elucidated. Knockdown of RPL19 in PC-3M prostate cancer cells has been shown to lead to a global reduction in site-specific phosphorylation of other proteins, suggesting a role for RPL19 in regulating cellular signaling cascades.[6]
Functional Implications of RPL19 Phosphorylation
Phosphorylation of ribosomal proteins can modulate translation efficiency and specificity. The phosphorylation of RPL19 is implicated in signaling pathways that control cell growth and proliferation. For instance, the PI3K/Akt/mTOR pathway, a central regulator of cell survival and metabolism, is known to influence the phosphorylation status of various ribosomal proteins, although the direct phosphorylation of RPL19 by this pathway requires further investigation.[7][8][9][10][11] Similarly, the TNF-alpha/NF-kappa B signaling pathway, which is involved in inflammation and immunity, can also modulate the phosphorylation of cellular proteins, and RPL19 may be a downstream target in this cascade.[12][13]
Citrullination
Citrullination is the conversion of arginine residues to citrulline, a modification catalyzed by peptidylarginine deiminases (PADs). This PTM can alter protein structure and function.
Quantitative Data on RPL19 Citrullination
A comprehensive, quantitative, and site-specific atlas of the citrullinome identified RPL19 as a substrate of PADI4.[14] The study identified citrullination at residues R16, R38, and R117.[14]
| Arginine Residue | Identified by Mass Spectrometry | Catalyzing Enzyme |
| R16 | Yes | PADI4 |
| R38 | Yes | PADI4 |
| R117 | Yes | PADI4 |
Functional Implications of RPL19 Citrullination
Citrullination of RPL19 by PADI4 may have implications in the context of autoimmune diseases like rheumatoid arthritis, where aberrant citrullination contributes to the generation of autoantigens.[14][15][16] The functional consequence of RPL19 citrullination on its role in translation and extra-ribosomal functions is an area for future research.
Glycosylation
Glycosylation involves the attachment of glycans to proteins and plays a role in protein folding, stability, and cell-cell interactions.
Quantitative Data on RPL19 Glycosylation
Databases have annotated potential glycosylation sites on RPL19, though quantitative, site-specific experimental validation is still emerging.
Functional Implications of RPL19 Glycosylation
The functional impact of RPL19 glycosylation is not yet well understood. However, glycosylation of ribosomal proteins could potentially influence ribosome assembly, stability, and interaction with other cellular components.
Acetylation
Acetylation is the addition of an acetyl group to lysine residues, which can neutralize its positive charge and affect protein-protein interactions and protein stability.
Functional Implications of RPL19 Acetylation
Large-scale acetylome studies have identified acetylation on various ribosomal proteins. While specific functional data for RPL19 acetylation is limited, it is plausible that this modification could regulate its extra-ribosomal functions, similar to what has been observed for other ribosomal proteins.
Signaling Pathways Involving RPL19 PTMs
The post-translational modification of RPL19 is intricately linked to several key signaling pathways that are fundamental to cellular homeostasis and disease.
RPL19 and the p53 Pathway
Under conditions of ribosomal stress, such as impaired ribosome biogenesis, "free" ribosomal proteins, including RPL19, can translocate to the nucleoplasm. There, RPL19 can bind to and inhibit the E3 ubiquitin ligase MDM2, a primary negative regulator of the tumor suppressor p53. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and the activation of p53-dependent cell cycle arrest or apoptosis. The ubiquitination status of RPL19 itself is likely a critical regulator of this interaction.
Caption: RPL19-mediated regulation of the p53 pathway under ribosomal stress.
RPL19 and TNF-alpha/NF-kappa B Signaling
The TNF-alpha signaling pathway is a key regulator of inflammation and immunity, primarily through the activation of the transcription factor NF-kappa B. Some studies suggest a link between ribosomal proteins and this pathway. While direct evidence for RPL19 PTMs in this context is still emerging, it is plausible that signaling events downstream of TNF-alpha could lead to the phosphorylation or ubiquitination of RPL19, thereby modulating its function.
Caption: Potential involvement of RPL19 PTMs in the TNF-alpha/NF-kappa B signaling pathway.
RPL19 and PI3K/Akt Signaling
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This pathway is frequently hyperactivated in cancer. Ribosomal protein S6, a component of the small ribosomal subunit, is a well-known downstream target of this pathway. It is conceivable that RPL19 could also be a target of kinases activated by the PI3K/Akt pathway, with phosphorylation potentially influencing its extra-ribosomal functions.
Caption: Postulated role of RPL19 phosphorylation in the PI3K/Akt signaling pathway.
Experimental Protocols
Investigating the PTMs of RPL19 requires a combination of techniques to enrich for the modified protein and to identify and quantify the specific modifications.
Immunoprecipitation of RPL19
Immunoprecipitation (IP) is a common method to isolate RPL19 from cell lysates prior to mass spectrometry analysis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-RPL19 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RPL19 antibody overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be further processed for mass spectrometry analysis, typically involving reduction, alkylation, and enzymatic digestion.
References
- 1. Deubiquitinating enzyme regulation of the p53 pathway: A lesson from Otub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. p53 Regulation by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring finger protein 19A is overexpressed in non‐small cell lung cancer and mediates p53 ubiquitin‐degradation to promote cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the p53 Family Proteins by the Ubiquitin Proteasomal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt-dependent metabolic reprogramming regulates tumor cell histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Functional Consequences of Protein Backbone Alteration in Ubiquitin through Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CSIG-19. THE PI3K/AKT/MTOR SIGNALING CASCADE MAY CONTRIBUTE TO SEX DIFFERENCES IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 14. A quantitative and site-specific atlas of the citrullinome reveals widespread existence of citrullination and insights into PADI4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The roles of PAD2- and PAD4-mediated protein citrullination catalysis in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Ribosomal Protein L19 (RPL19) with Ribosomal RNA (rRNA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L19 (RPL19), an integral component of the large 60S ribosomal subunit, plays a critical role in the structural integrity and function of the ribosome. Located at the interface between the large and small subunits, RPL19's interaction with ribosomal RNA (rRNA) is fundamental to ribosome biogenesis, stability, and the overall process of protein synthesis. Beyond its canonical role, emerging evidence points to significant extra-ribosomal functions of RPL19, implicating it in various signaling pathways and disease processes, including cancer. This technical guide provides a comprehensive overview of the RPL19-rRNA interaction, detailing its structural basis, functional implications, and the experimental methodologies used for its investigation. This document is intended to be a valuable resource for researchers in molecular biology, drug development professionals targeting the ribosome, and scientists investigating the intricate roles of ribosomal proteins in cellular physiology and pathology.
Introduction
The ribosome, a complex molecular machine responsible for protein synthesis, is composed of ribosomal RNA (rRNA) and ribosomal proteins (RPs). Ribosomal Protein L19 (RPL19), also known as eL19 in the unified nomenclature, is a highly conserved protein component of the large 60S subunit in eukaryotes.[1] Its strategic location at the subunit interface suggests a crucial role in maintaining the structural and functional integrity of the 80S ribosome.[2] The interaction of RPL19 with the 28S and 5.8S rRNAs is a key aspect of its function, contributing to the stability of intersubunit bridges.[3]
Recent research has expanded the functional repertoire of RPL19 beyond the confines of the ribosome. Extra-ribosomal functions, including roles in apoptosis, cell cycle regulation, and immune responses, have been attributed to RPL19, often in a context-dependent manner.[4][5] Notably, dysregulation of RPL19 expression has been linked to several cancers, including prostate, breast, and hepatocellular carcinoma, highlighting its potential as a prognostic biomarker and therapeutic target.[1][4] Understanding the molecular details of the RPL19-rRNA interaction is therefore critical not only for elucidating the fundamental mechanisms of protein synthesis but also for exploring its potential in drug development.
Structural Context of the RPL19-rRNA Interaction
High-resolution cryogenic electron microscopy (cryo-EM) structures of the human 80S ribosome have provided unprecedented insights into the architectural organization of ribosomal components. RPL19 is situated on the solvent-exposed side of the 60S subunit, near the polypeptide exit tunnel and at the interface with the 40S subunit.
Localization within the 60S Subunit
RPL19 is a key protein in forming the intersubunit bridge B8, which connects the large and small ribosomal subunits.[6] This strategic positioning underscores its importance in maintaining the translational reading frame and coordinating the movements of the two subunits during protein synthesis.
Interaction with 28S and 5.8S rRNA
Structural studies indicate that RPL19 interacts with specific domains of the 28S and 5.8S rRNA. In yeast, RPL19 has been shown to have interaction sites within domains II and VI of the large subunit rRNA. While a precise, experimentally determined binding site for human RPL19 on the 28S rRNA has not been definitively published, cryo-EM data suggests that it establishes multiple contacts with the rRNA backbone and specific nucleotide bases. These interactions are crucial for the correct folding of the rRNA and the assembly of the large subunit. A study in HeLa cells has shown that RPL19 and 28S rRNA can partially colocalize in stress granules under conditions of cellular stress, suggesting a dynamic relationship that may extend beyond the canonical ribosome structure.[7]
Quantitative Analysis of the RPL19-rRNA Interaction
A thorough review of the current scientific literature reveals a notable gap in the availability of quantitative data for the binding affinity between human RPL19 and its rRNA binding partners. While the structural basis of the interaction is increasingly understood, key thermodynamic parameters such as the dissociation constant (Kd), and changes in enthalpy (ΔH) and entropy (ΔS) upon binding have not been reported. Such data is essential for a complete understanding of the interaction's strength and specificity. The tables below are structured to accommodate such data once it becomes available through future research.
Table 1: Quantitative Binding Affinity of Human RPL19 for rRNA
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| Human RPL19 - 28S rRNA fragment | Data not available | Data not available | |
| Human RPL19 - 5.8S rRNA fragment | Data not available | Data not available |
Table 2: Thermodynamic Parameters of the Human RPL19-rRNA Interaction
| Interacting Molecules | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| Human RPL19 - 28S rRNA fragment | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Human RPL19 - 5.8S rRNA fragment | Data not available | Data not available | Data not available | Data not available | Data not available |
Role in Ribosome Biogenesis and Function
RPL19 is essential for the proper assembly and maturation of the 60S ribosomal subunit. The process of ribosome biogenesis is a highly coordinated pathway that begins in the nucleolus with the transcription of a large pre-rRNA precursor.[8] This precursor undergoes a series of processing and modification steps, along with the hierarchical assembly of ribosomal proteins.
Depletion of RPL19 has been shown to impair the maturation of the 25S rRNA (the yeast equivalent of the 28S rRNA), leading to defects in the production of functional 60S subunits.[9] This underscores the role of RPL19 in guiding the correct folding and processing of the pre-rRNA.
Extra-ribosomal Functions and Signaling Pathways
Beyond its structural role within the ribosome, RPL19 has been implicated in a variety of cellular processes, suggesting it possesses extra-ribosomal functions. These functions often appear to be linked to cellular stress responses and the regulation of signaling pathways.
Role in Cancer
Elevated expression of RPL19 has been observed in several types of cancer, including prostate, lung, and hepatocellular carcinoma, and often correlates with poor prognosis.[1][4] Knockdown of RPL19 in cancer cell lines can lead to reduced proliferation and abrogation of the malignant phenotype, suggesting a role in tumor progression.[10] The mechanisms underlying these observations are multifaceted and appear to involve the modulation of key signaling pathways.
In breast cancer cells, overexpression of RPL19 can sensitize cells to endoplasmic reticulum (ER) stress-induced cell death by pre-activating the unfolded protein response (UPR) pathway, including the phosphorylation of PERK and eIF2α, and the activation of p38 MAPK signaling.[4][11] In hepatocellular carcinoma, RPL19 expression is associated with the TNF-alpha/NF-kappa B signaling pathway and the G2M checkpoint of the cell cycle.[1]
Connection to the p53 Pathway
The integrity of ribosome biogenesis is monitored by cellular surveillance mechanisms, most notably the p53 tumor suppressor pathway.[12] While some ribosomal proteins, such as RPL5 and RPL11, directly bind to and inhibit MDM2, leading to p53 stabilization, a direct interaction between RPL19 and MDM2 has not been demonstrated. However, knockdown of RPL19 can lead to p53 activation, likely through an indirect mechanism involving the activation of the RPL5/RPL11-MDM2-p53 checkpoint pathway due to impaired ribosome biogenesis.[13]
Experimental Protocols for Studying the RPL19-rRNA Interaction
Investigating the interaction between RPL19 and rRNA requires a combination of molecular biology, biochemistry, and biophysical techniques. Below are detailed, adapted protocols for key experiments.
Recombinant Human RPL19 Expression and Purification
The production of pure, recombinant human RPL19 is a prerequisite for in vitro binding studies.
Objective: To express and purify recombinant human RPL19 protein.
Materials:
-
pET expression vector containing the human RPL19 cDNA with a His-tag
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT)
Protocol:
-
Transform the RPL19 expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with wash buffer.
-
Elute the His-tagged RPL19 with elution buffer.
-
Pool the elution fractions containing RPL19 and dialyze against dialysis buffer.
-
Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay.
In Vitro Transcription of rRNA Fragments
Specific fragments of the 28S or 5.8S rRNA can be transcribed in vitro for use in binding assays.
Objective: To synthesize a specific rRNA fragment in vitro.
Materials:
-
Linearized DNA template containing the rRNA sequence of interest downstream of a T7 promoter.
-
T7 RNA polymerase
-
Ribonucleotide triphosphates (NTPs)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Urea-polyacrylamide gel
Protocol:
-
Set up the in vitro transcription reaction with the linearized DNA template, T7 RNA polymerase, NTPs, and transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the transcribed RNA by phenol-chloroform extraction and ethanol precipitation, or using a commercial RNA purification kit.
-
Resolve the RNA on a denaturing urea-polyacrylamide gel to check its integrity and size.
-
The RNA can be radiolabeled by including [α-32P]UTP in the transcription reaction for use in filter-binding assays or EMSA.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the formation of a protein-RNA complex based on its altered mobility in a non-denaturing gel.
Objective: To qualitatively assess the binding of RPL19 to an rRNA fragment.
Materials:
-
Purified recombinant RPL19
-
Radiolabeled rRNA fragment
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-denaturing polyacrylamide gel
-
TBE buffer
Protocol:
-
Prepare binding reactions by incubating a constant amount of radiolabeled rRNA with increasing concentrations of purified RPL19 in binding buffer.
-
Incubate the reactions at room temperature for 20-30 minutes to allow complex formation.
-
Add loading dye and load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with cooling.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands. A shift in the mobility of the radiolabeled RNA indicates the formation of an RPL19-rRNA complex.
Filter-Binding Assay
This assay provides a quantitative measure of protein-RNA interaction by separating protein-bound RNA from free RNA using a nitrocellulose membrane.
Objective: To determine the binding affinity (Kd) of the RPL19-rRNA interaction.
Materials:
-
Purified recombinant RPL19
-
Radiolabeled rRNA fragment
-
Binding buffer
-
Nitrocellulose and nylon membranes
-
Dot-blot or filter manifold apparatus
-
Wash buffer (same as binding buffer)
-
Scintillation counter
Protocol:
-
Prepare a series of binding reactions with a constant, low concentration of radiolabeled rRNA and a range of RPL19 concentrations.
-
Incubate the reactions to allow binding to reach equilibrium.
-
Filter each reaction through a stacked nitrocellulose (top) and nylon (bottom) membrane under a gentle vacuum. The nitrocellulose membrane binds protein and protein-RNA complexes, while the nylon membrane binds free RNA.
-
Wash the filters with cold wash buffer.
-
Quantify the radioactivity on both membranes using a scintillation counter.
-
Plot the fraction of bound RNA against the RPL19 concentration and fit the data to a binding isotherm to determine the Kd.
Conclusion and Future Directions
The interaction between RPL19 and rRNA is a cornerstone of ribosome structure and function. While significant progress has been made in understanding the structural context of this interaction through high-resolution cryo-EM, a quantitative understanding of its binding affinity and thermodynamics is currently lacking. Such data would be invaluable for a more complete model of ribosome assembly and function.
Furthermore, the expanding roles of RPL19 in extra-ribosomal functions, particularly in the context of cancer, open up new avenues for research and therapeutic intervention. Elucidating how the RPL19-rRNA interaction might be modulated by or, in turn, influence these signaling pathways is a key area for future investigation. The development of small molecules that can specifically target the RPL19-rRNA interface could represent a novel strategy for cancer therapy or for modulating other disease states where RPL19 is implicated. The detailed experimental protocols provided in this guide offer a starting point for researchers to further unravel the complexities of the RPL19-rRNA interaction and its broader implications for human health and disease.
References
- 1. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA knockdown of ribosomal protein gene RPL19 abrogates the aggressive phenotype of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Ribosomal Proteins, RPL12 and RPL19, Play a Role in Nonhost Disease Resistance against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulation of ribosomal proteins in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - RPL19 [maayanlab.cloud]
- 6. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ribosome biogenesis pathwayRat Genome Database [rgd.mcw.edu]
- 9. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
The Role of Ribosomal Protein L19 (RPL19) in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L19 (RPL19), a crucial component of the 60S large ribosomal subunit, is increasingly recognized for its extra-ribosomal functions, particularly in the regulation of cell cycle progression and its implications in cancer. This technical guide provides an in-depth analysis of the multifaceted role of RPL19 in the cell cycle. It synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. Evidence suggests a context-dependent role for RPL19, where in some cellular environments, it is a critical modulator of cell cycle checkpoints, while in others, its influence on proliferation is less direct, pointing towards a nuanced involvement in cellular homeostasis and malignancy. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring RPL19 as a potential therapeutic target.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of this process is a hallmark of cancer. While ribosomal proteins have been traditionally viewed as housekeeping components of the protein synthesis machinery, a growing body of evidence highlights their extra-ribosomal functions, including the regulation of cell cycle, DNA repair, and apoptosis.
Ribosomal Protein L19 (RPL19) has emerged as a significant player in various cancers, with its expression levels often correlating with disease progression and prognosis[1][2]. This guide delves into the core mechanisms by which RPL19 influences cell cycle progression, focusing on its interactions with key regulatory pathways and providing the technical details necessary for its further investigation.
The Dichotomous Role of RPL19 in Cell Cycle Control
Current research presents a conflicting view on the direct role of RPL19 in cell cycle progression, suggesting a high degree of cell-type and context specificity.
-
Evidence for Direct Cell Cycle Regulation: In hepatocellular carcinoma, high expression of RPL19 is associated with the enrichment of cell cycle pathways and the activation of the G2/M checkpoint[2][3]. Furthermore, in colorectal cancer cells, RPL19 has been shown to regulate the expression of Cyclin D1, a key protein for G1/S phase transition, through IRES-mediated translation[1][4]. Studies on the related ribosomal protein S19 (RPS19) in chronic myeloid leukemia have demonstrated that its knockdown leads to a significant cell cycle arrest in the G1 and sub-G1 phases[2][5][6].
-
Evidence for Indirect or No Direct Role in Cell Proliferation: In contrast, a study on PC-3M prostate cancer cells showed that siRNA-mediated knockdown of RPL19 did not alter the rate of cell proliferation or apoptosis in vitro[7][8][9]. Gene expression analysis following RPL19 knockdown in these cells revealed no modulation of cell cycle-associated genes, suggesting that its role in promoting an aggressive phenotype is independent of direct cell cycle control and may be attributed to other extra-ribosomal functions[7].
This dichotomy underscores the importance of considering the specific cellular and genetic background when investigating the functions of RPL19.
Key Signaling Pathways Involving RPL19
RPL19 exerts its influence on the cell cycle through its involvement in several critical signaling pathways.
The RP-MDM2-p53 Tumor Suppressor Pathway
A well-established extra-ribosomal function of several ribosomal proteins is their role in the p53-mediated tumor suppressor pathway. Under conditions of nucleolar stress (e.g., impaired ribosome biogenesis), free ribosomal proteins can bind to MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction inhibits MDM2's activity, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence. While RPL19's direct binding to MDM2 is not as extensively characterized as some other RPs like RPL5 and RPL11, the knockdown of ribosomal proteins, including the related RPS19, has been shown to induce a p53-dependent cell cycle arrest, suggesting that depletion of RPL19 could trigger this pathway through a general ribosomal stress response.
Signaling Pathway: RPL19 and the p53-Mediated Cell Cycle Arrest
Caption: RPL19 depletion can induce ribosomal stress, leading to p53 stabilization and cell cycle arrest.
Regulation of Cyclin D1 via IRES-Dependent Translation
A more direct mechanism for RPL19's influence on the cell cycle, particularly the G1/S transition, is its role in the IRES (Internal Ribosome Entry Site)-mediated translation of Cyclin D1 mRNA. Cyclin D1 is a critical regulator of the G1 phase, and its binding to CDK4/6 initiates the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing the expression of genes necessary for S phase entry.
Some studies suggest that RPL19 can facilitate the translation of Cyclin D1 mRNA through its 5' UTR IRES element[1][4]. This cap-independent translation mechanism allows for the synthesis of Cyclin D1 even under conditions where global cap-dependent translation is suppressed, such as cellular stress. By modulating Cyclin D1 levels, RPL19 can directly impact the activity of the CDK4/6-Rb-E2F axis.
Signaling Pathway: RPL19 and IRES-Mediated Translation of Cyclin D1
Caption: RPL19 promotes G1/S progression by facilitating the IRES-dependent translation of Cyclin D1.
Quantitative Data on RPL19 and Cell Cycle Regulation
The following tables summarize the quantitative findings from studies investigating the impact of RPL19 and related ribosomal proteins on cell cycle parameters and protein expression.
Table 1: Effect of Ribosomal Protein Modulation on Cell Cycle Distribution Data from a study on RPS19 knockdown in K-562 chronic myeloid leukemia cells, which is indicative of the potential effects of ribosomal protein disruption.
| Condition | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control K-562 cells | Baseline | Baseline | Baseline | Baseline | [3][5][6] |
| RPS19 siRNA (48h) | >20% increase | Significant Increase | Decrease | Decrease | [3][5][6] |
Table 2: Expression Changes of Cell Cycle Regulators upon Ribosomal Protein Alteration Data from a study on fibroblasts with RPS19 mutations.
| Protein | Relative Expression vs. Control (Mean ± SD) | Effect on Cell Cycle | Reference |
| G1/S Regulators | |||
| Cyclin D1 | No significant change | - | [10] |
| CDK4 | No significant change | - | [10] |
| CDK6 | No significant change | - | [10] |
| Cyclin E | Decreased (~0.6) | Impairs G1/S transition | [10] |
| CDK2 | Decreased (~0.7) | Impairs G1/S transition | [10] |
| Phosphorylated Rb (p-Rb) | Decreased (~0.4) | Failure to inactivate Rb, G1 arrest | [10] |
| Total Rb | No significant change | - | [10] |
| RPL19 Expression | |||
| RPL19 mRNA (PC-3M vs. PNT2) | 4.9-fold higher | Associated with malignant phenotype | [7][11] |
| RPL19 protein (siRNA knockdown) | Reduced to ~5% of control | Abrogates malignant phenotype | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of RPL19 in cell cycle progression.
siRNA-Mediated Knockdown of RPL19 and Cell Cycle Analysis
This protocol describes the transient knockdown of RPL19 using siRNA followed by cell cycle analysis using flow cytometry.
Workflow: siRNA Knockdown and Flow Cytometry
Caption: Workflow for analyzing cell cycle distribution after RPL19 knockdown.
Methodology:
-
Cell Culture and Seeding: Plate cells (e.g., HCT116, U2OS, or a relevant cancer cell line) in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
siRNA Transfection:
-
Prepare two sets of tubes: one for RPL19-targeting siRNA and one for a non-targeting control siRNA.
-
For each well, dilute 20-50 pmol of siRNA in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in complete medium.
-
-
Incubation: Incubate the cells for 48 to 72 hours post-transfection to allow for RPL19 knockdown and subsequent effects on the cell cycle.
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Western Blot Analysis of Cell Cycle Proteins
This protocol details the detection and quantification of key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, p-Rb) following modulation of RPL19 expression.
Methodology:
-
Protein Lysate Preparation:
-
Following siRNA transfection or another treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1, anti-p-Rb (Ser807/811)) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's datasheet.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Co-Immunoprecipitation (Co-IP) for RPL19 Interacting Proteins
This protocol is for identifying proteins that interact with RPL19 within the cell, which can then be identified by mass spectrometry.
Methodology:
-
Cell Lysis for Co-IP:
-
Lyse cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
Perform lysis and centrifugation as described for Western blotting to obtain a clear lysate. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-RPL19 antibody or a control IgG overnight at 4°C on a rotator.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Use a magnetic rack to collect the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS sample buffer (for Western blot analysis) or using a more gentle elution buffer (e.g., glycine-HCl, pH 2.5) for mass spectrometry.
-
-
Analysis:
-
For Western Blot: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
-
For Mass Spectrometry: Process the eluate for mass spectrometry analysis (e.g., in-gel or in-solution trypsin digestion, followed by LC-MS/MS). Analyze the data to identify proteins that are significantly enriched in the RPL19 IP compared to the IgG control.
-
Conclusion and Future Directions
The role of RPL19 in cell cycle progression is complex and appears to be highly dependent on the cellular context. While its involvement in the general ribosomal stress response via the p53 pathway provides an indirect mechanism for cell cycle control, its ability to regulate the IRES-mediated translation of key cell cycle proteins like Cyclin D1 points to a more direct role. The conflicting evidence from different cancer types highlights the need for further research to delineate the specific molecular environments in which RPL19 acts as a direct driver of cell proliferation.
For drug development professionals, RPL19 presents an intriguing but challenging target. Its overexpression in several cancers is correlated with poor prognosis, making it a candidate for therapeutic intervention. However, its fundamental role in ribosome biogenesis necessitates a therapeutic strategy that can selectively target its oncogenic extra-ribosomal functions without globally impairing protein synthesis in healthy cells.
Future research should focus on:
-
Identifying the full interactome of RPL19 in different cancer cell lines to uncover novel extra-ribosomal functions and regulatory partners.
-
Elucidating the precise mechanisms that govern the cell-type-specific role of RPL19 in cell cycle control.
-
Investigating the potential for developing small molecules or biologics that can disrupt the specific oncogenic interactions of RPL19, such as its role in IRES-mediated translation, while leaving its ribosomal functions intact.
A deeper understanding of the nuanced roles of RPL19 will be paramount in leveraging this ribosomal protein for the development of novel and effective cancer therapies.
References
- 1. Analysis of the ribosomal protein S19 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. Dysregulated G2 phase checkpoint recovery pathway reduces DNA repair efficiency and increases chromosomal instability in a wide range of tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SiRNA-mediated Silencing of the RPS19 Gene Induces Apoptosis and Inhibits Cell Cycle Progression in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the interactome of ribosomal protein S19 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. siRNA knockdown of ribosomal protein gene RPL19 abrogates the aggressive phenotype of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Ribosomal Protein L19 in Oncology: A Technical Overview for Researchers and Drug Development Professionals
Executive Summary: Ribosomal protein L19 (RPL19), a crucial component of the large 60S ribosomal subunit, is emerging as a significant player in the landscape of human cancers. Traditionally known for its role in protein synthesis, a growing body of evidence highlights its extra-ribosomal functions and its dysregulation in various malignancies. This technical guide synthesizes the current understanding of RPL19's involvement in cancer, detailing its expression patterns, prognostic value, and mechanistic contributions to tumorigenesis. We provide a comprehensive overview of key experimental protocols for studying RPL19 and visualize its intricate signaling networks, offering a valuable resource for researchers and professionals in oncology drug development.
RPL19 Expression and Prognostic Significance in Cancer
Aberrant expression of RPL19 is a common feature across multiple cancer types, with overexpression being the predominant alteration. This increased expression frequently correlates with aggressive tumor phenotypes and poor patient outcomes, positioning RPL19 as a promising biomarker and potential therapeutic target.
Quantitative Overview of RPL19 Dysregulation
The following tables summarize the quantitative data on RPL19 expression and its prognostic significance in various cancers, compiled from multiple studies.
Table 1: RPL19 Expression in Cancer Tissues and Cell Lines
| Cancer Type | Tissue/Cell Line | RPL19 Expression Change | Fold Change (approx.) | Method of Analysis | Reference |
| Prostate Cancer | Malignant Tissues vs. Benign Tissues | Upregulated | 7.9-fold (mRNA) | Northern Blot | [1] |
| Malignant Cell Lines (LNCaP, DU145, PC3, PC3M) vs. Benign (PNT2) | Upregulated | 4.9 to 6.7-fold (mRNA) | Northern Blot | [1] | |
| Carcinoma Tissues vs. Normal/BPH Tissues | Significantly Higher Staining Intensity | N/A | In Situ Hybridization | [1][2] | |
| Hepatocellular Carcinoma | Tumor Tissues vs. Paracancerous Tissues | Upregulated | Significantly Higher (p=0.016) | Immunohistochemistry | [3][4] |
| HCC Tissues vs. Paracancerous Tissues (10 of 11 datasets) | Upregulated | Significantly Higher (p<0.05) | GEO Database Analysis | [3][4] | |
| Lung Cancer | NSCLC Tissues vs. Normal Tissues (12 of 30 cases) | Upregulated | N/A | Immunohistochemistry | [5] |
| Lung Adenocarcinoma (H1224) vs. Normal Lung | Upregulated | 5.98-fold (mRNA) | qRT-PCR | [5] | |
| H1224L Cell Line vs. Normal Lung | Upregulated | 7.8-fold (mRNA) | qRT-PCR | [5] | |
| Breast Cancer | Breast Cancer Tissues | Upregulated | N/A | Not Specified | [6] |
| Colorectal Cancer | Late-stage Colon Cancer Cell Lines (LOVO, Caco-2, HCT 116, HT29) | Upregulated | N/A | RT-PCR | [6] |
| Feces of late-stage CRC patients | Detected | N/A | Not Specified | [6] |
Table 2: Prognostic Significance of RPL19 Expression in Cancer
| Cancer Type | High RPL19 Expression Correlation | Statistical Significance | Patient Cohort/Study Details | Reference |
| Prostate Cancer | Shorter patient survival | p < 0.05 | Kaplan-Meier analysis | [1][2] |
| Higher Gleason scores | p < 0.001 | 87 carcinoma patients | [1][2] | |
| Hepatocellular Carcinoma | Poor overall survival | p < 0.0007 | Kaplan-Meier analysis, 90 HCC specimens | [3][4] |
| Positive correlation with AFP and TNM stage | p=0.046 for TNM stage I to III | 90 HCC specimens | [3] | |
| Colorectal Cancer | Poor prognosis (when co-expressed with CEA) | Not Specified | Late-stage CRC patients | [6] |
Molecular Mechanisms of RPL19 in Cancer Progression
RPL19's role in cancer extends beyond its canonical function in ribosome biogenesis. It actively participates in signaling pathways that regulate key cellular processes, including proliferation, apoptosis, and invasion.
Role in Cell Proliferation and Cell Cycle
Inhibition of RPL19 has been shown to suppress the synthesis of cyclin D1 and D3, key regulators of cell cycle progression, leading to a regression in lung cancer progression.[6][7] In hepatocellular carcinoma, high RPL19 expression is associated with the enrichment of cell cycle pathways, suggesting a role in promoting cell division.[3][8]
Involvement in Apoptosis
Overexpression of RPL19 in breast cancer cells sensitizes them to endoplasmic reticulum (ER) stress-induced cell death.[2] This is achieved through the pre-activation of the unfolded protein response (UPR), a cellular stress response pathway.[2]
Contribution to Invasion and Metastasis
Functional studies have demonstrated that silencing RPL19 in prostate cancer cells leads to a significant reduction in their invasive potential.[9] This is accompanied by the modulation of gene networks involved in cell adhesion and matrix metalloproteinases (MMPs).[9]
Signaling Pathways Involving RPL19
RPL19 exerts its influence on cancer cells by modulating several critical signaling pathways.
Unfolded Protein Response (UPR) and p38 MAPK Pathway in Breast Cancer
In breast cancer, elevated RPL19 levels trigger ER stress, leading to the activation of the UPR.[2] This involves the phosphorylation of PERK and eIF2α, and the activation of p38 MAPK-associated stress signaling.[2] This pre-activation of the UPR sensitizes cancer cells to further ER stress, ultimately promoting apoptosis.[2]
Modulation of Pro-Malignancy Gene Networks in Prostate Cancer
In prostate cancer, the knockdown of RPL19 affects multiple interconnected pathways that are crucial for the malignant phenotype. These include networks involving matrix metalloproteinases (MMPs), intercellular adhesion molecule 1 (ICAM1), nuclear factor-kappa B (NF-κB), and phosphoinositide 3-kinase (PI3K).[9]
Experimental Protocols for the Study of RPL19
This section provides detailed methodologies for key experiments cited in the literature for the functional characterization of RPL19 in cancer.
siRNA-Mediated Knockdown of RPL19
This protocol describes the transient knockdown of RPL19 expression in cancer cell lines to study its functional effects.
Materials:
-
Cancer cell line of interest (e.g., PC-3M, H1224L)
-
RPL19-specific siRNA oligonucleotides and a non-targeting scramble control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for downstream analysis (qRT-PCR, Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (RPL19-specific or scramble control) in 250 µL of Opti-MEM I.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of fresh, antibiotic-free complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of RPL19 knockdown at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Immunohistochemistry (IHC) for RPL19 Detection in Tissues
This protocol outlines the procedure for detecting RPL19 protein expression in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse monoclonal anti-human RPL19 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and heat in a water bath or pressure cooker as per standard protocols. Allow to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-RPL19 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash with PBS and apply the DAB substrate-chromogen solution. Monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.
-
Analysis: Evaluate the staining intensity and percentage of positive cells under a light microscope.
Matrigel Invasion Assay
This assay is used to assess the invasive potential of cancer cells following the manipulation of RPL19 expression.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and add a thin layer to the upper chamber of the transwell inserts. Incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Seeding: Harvest cells (e.g., RPL19 knockdown and control cells) and resuspend in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: After washing and drying, count the number of invaded cells in several random fields under a microscope.
Conclusion and Future Directions
The accumulating evidence strongly implicates ribosomal protein L19 as a key regulator of cancer progression. Its consistent overexpression across various malignancies and its association with poor prognosis underscore its potential as a valuable biomarker for risk stratification and patient management. The extra-ribosomal functions of RPL19, particularly its involvement in critical signaling pathways governing cell proliferation, apoptosis, and invasion, present exciting opportunities for the development of novel therapeutic strategies.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal protein L19 overexpression activates the unfolded protein response and sensitizes MCF7 breast cancer cells to endoplasmic reticulum stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snapcyte.com [snapcyte.com]
- 4. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ribosomal protein L19 as a novel tumor antigen recognized by autologous cytotoxic T lymphocytes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. corning.com [corning.com]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
RPL19: A Promising Prognostic Marker and Therapeutic Target in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ribosomal Protein L19 (RPL19) is emerging as a significant prognostic marker in prostate cancer, with elevated expression consistently correlated with advanced disease and poorer patient outcomes. Beyond its canonical role in ribosome biogenesis, RPL19 exhibits extra-ribosomal functions that actively contribute to the malignant phenotype of prostate cancer cells. This technical guide provides a comprehensive overview of the current understanding of RPL19 in prostate cancer, detailing its expression profile, prognostic value, and functional role in tumor progression. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support further research and the development of novel therapeutic strategies targeting RPL19.
Introduction
Prostate cancer remains a significant global health concern, and the identification of robust prognostic biomarkers is crucial for improving patient stratification and treatment decisions. While prostate-specific antigen (PSA) is widely used, its limitations in distinguishing indolent from aggressive disease necessitate the discovery of more reliable markers.[1] Recent evidence has highlighted the differential expression of ribosomal proteins in various cancers, suggesting their involvement in tumorigenesis beyond simple protein synthesis.[2] Among these, Ribosomal Protein L19 (RPL19) has been identified as a key player in prostate cancer progression.[3][4]
Initial studies employing microquantity differential display analysis between benign and malignant prostate cell lines first identified RPL19 as being overexpressed in malignant cells.[3][4] Subsequent research has validated these findings in patient tissues and has begun to unravel the functional significance of this overexpression. This guide will delve into the quantitative evidence supporting RPL19 as a prognostic marker, provide detailed protocols for its study, and explore the molecular pathways through which it exerts its effects on prostate cancer.
Quantitative Data on RPL19 Expression and Prognostic Significance
The expression of RPL19 is significantly elevated in prostate cancer tissues compared to normal prostate and benign prostatic hyperplasia (BPH). This increased expression has been shown to correlate with key clinical indicators of aggressive disease.
Table 1: RPL19 mRNA Expression in Prostate Cell Lines and Tissues
| Comparison Group | Fold Increase in RPL19 mRNA | Reference |
| Malignant vs. Benign Prostate Cell Lines | 5-fold | [3][5] |
| Malignant vs. Benign Prostate Tissues | 8-fold | [3][5] |
Table 2: In Situ Hybridization Staining for RPL19 mRNA in Human Prostate Tissues
| Tissue Type | Number of Cases (n) | Unstained (%) | Weakly Stained (%) | Moderately Stained (%) | Strongly Stained (%) | p-value (vs. Normal & BPH) |
| Normal Prostate | 8 | 100 | 0 | 0 | 0 | < 0.001[3][4] |
| Benign Prostatic Hyperplasia (BPH) | 32 | 46.9 | 28.1 | 25.0 | 0 | < 0.001[3][4] |
| Prostate Carcinoma | 87 | 8.1 | 25.2 | 24.1 | 42.6 | < 0.001[3][4] |
Table 3: Correlation of RPL19 Expression with Gleason Score in Prostate Carcinoma
| RPL19 Staining Intensity | Low Gleason Score (≤6) (n) | High Gleason Score (≥7) (n) | p-value |
| Negative/Weak | 25 | 4 | < 0.001[3] |
| Moderate/Strong | 15 | 43 | < 0.001[3] |
Table 4: RPL19 Expression and Patient Survival
| RPL19 Expression Level | Mean Survival (months) | p-value |
| Low (Negative/Weak Staining) | 51.9 | < 0.05[3] |
| High (Moderate/Strong Staining) | 37.3 | < 0.05[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the role of RPL19 in prostate cancer.
In Situ Hybridization (ISH) for RPL19 mRNA
Objective: To visualize and semi-quantify the expression of RPL19 mRNA in prostate tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded prostate tissue sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Permeabilization: Sections are treated with proteinase K to facilitate probe entry.
-
Probe Hybridization: A digoxigenin (DIG)-labeled antisense RNA probe specific for RPL19 is applied to the sections and incubated overnight in a humidified chamber at a temperature optimized for hybridization (e.g., 55-65°C). A sense probe is used as a negative control.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probe.
-
Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Visualization: The signal is visualized by adding a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.
-
Counterstaining and Mounting: Sections are counterstained with a nuclear stain (e.g., Nuclear Fast Red) and mounted for microscopic examination.
-
Scoring: The intensity of the staining is scored semi-quantitatively (e.g., negative, weak, moderate, strong).
Quantitative Real-Time PCR (qRT-PCR) for RPL19 Gene Expression
Objective: To quantify the relative expression levels of RPL19 mRNA in prostate cell lines or tissues.
Protocol:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for RPL19, and the synthesized cDNA as a template.
-
Amplification and Detection: The reaction is performed in a real-time PCR cycler, and the fluorescence signal is measured at each cycle.
-
Data Analysis: The relative expression of RPL19 is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blotting for RPL19 Protein
Objective: To detect and quantify the expression of RPL19 protein in prostate cell lysates.
Protocol:
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for RPL19 overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by autoradiography or a digital imaging system.
-
Normalization: The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) for normalization.
siRNA-Mediated Knockdown of RPL19
Objective: To investigate the functional role of RPL19 by silencing its expression in prostate cancer cells.
Protocol:
-
Cell Culture: Prostate cancer cells (e.g., PC-3M) are cultured to an appropriate confluency (typically 50-70%).
-
siRNA Transfection: Cells are transfected with a small interfering RNA (siRNA) duplex specifically targeting RPL19 mRNA using a lipid-based transfection reagent. A non-targeting (scrambled) siRNA is used as a negative control. The siRNA target can be designed against specific exons of the RPL19 gene.[6]
-
Incubation: The cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein expression.
-
Validation of Knockdown: The efficiency of RPL19 knockdown is confirmed by qRT-PCR and Western blotting.
-
Functional Assays: The effects of RPL19 silencing on cellular processes such as proliferation, migration, invasion, and apoptosis are assessed using relevant in vitro assays (e.g., MTT assay, wound healing assay, Matrigel invasion assay, flow cytometry for apoptosis).
Signaling Pathways and Functional Role of RPL19
The role of RPL19 in prostate cancer extends beyond its function in protein synthesis, implicating it in the regulation of key cellular processes that drive malignancy. This is often referred to as its "extra-ribosomal" function.[2][7]
Experimental Workflow for Functional Characterization of RPL19
The following diagram illustrates a typical workflow to investigate the functional consequences of RPL19 overexpression in prostate cancer.
Putative Signaling Pathway of RPL19 in Prostate Cancer Progression
Silencing of RPL19 in prostate cancer cells leads to a reduction in their malignant phenotype, including decreased invasion and in vivo tumor growth.[3][7] This is not due to a general shutdown of protein synthesis but rather a more selective effect on the expression of a subset of genes.[7] Gene expression profiling following RPL19 knockdown has revealed the perturbation of networks of transcription factors and cellular adhesion molecules.[3][7]
The diagram below illustrates a proposed signaling pathway based on the current evidence. Overexpressed RPL19 is hypothesized to modulate the expression of key transcription factors. These transcription factors, in turn, regulate the expression of genes involved in cell adhesion and invasion, ultimately promoting a more aggressive and metastatic phenotype in prostate cancer.
Conclusion and Future Directions
The evidence strongly supports the role of RPL19 as a valuable prognostic marker in prostate cancer. Its overexpression is a powerful predictor of malignancy and is associated with shorter patient survival.[3][4] Furthermore, the functional studies demonstrating that the knockdown of RPL19 can abrogate the aggressive phenotype of prostate cancer cells highlight its potential as a therapeutic target.[7]
Future research should focus on several key areas:
-
Elucidation of Upstream Regulation: The mechanisms leading to the overexpression of RPL19 in prostate cancer are not yet fully understood and warrant further investigation.
-
Detailed Mechanistic Studies: A deeper understanding of the specific transcription factors and signaling pathways regulated by RPL19's extra-ribosomal functions is needed. Proteomic and interactome studies could identify direct binding partners of RPL19.
-
Therapeutic Targeting: The development of small molecule inhibitors or other therapeutic modalities that specifically target the extra-ribosomal functions of RPL19 could offer a novel treatment strategy for advanced prostate cancer.
-
Clinical Validation: Large-scale, prospective clinical studies are required to validate the prognostic utility of RPL19 and to assess its potential as a predictive biomarker for response to therapy.
References
- 1. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. siRNA knockdown of ribosomal protein gene RPL19 abrogates the aggressive phenotype of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosomal protein l19 is a prognostic marker for human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
faecal ribosomal protein L19 as a prognostic factor in colorectal cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the discovery and validation of novel, non-invasive prognostic biomarkers. Emerging evidence highlights the potential of faecal ribosomal protein L19 (f-RPL19) as a valuable indicator of disease progression and patient survival in CRC. This technical guide provides a comprehensive overview of the role of f-RPL19 as a prognostic factor in colorectal cancer. It summarizes key quantitative data, details the experimental protocols for its measurement, and explores its potential underlying molecular mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development focused on advancing CRC diagnostics and therapeutics.
Introduction
Ribosomal proteins, essential components of the cellular translation machinery, are increasingly recognized for their extra-ribosomal functions, including roles in cell proliferation, apoptosis, and tumorigenesis.[1] Deregulation of ribosomal protein expression has been observed in various cancers.[2] Ribosomal Protein L19 (RPL19), a component of the 60S large ribosomal subunit, has been identified as a prognostic marker in several malignancies, including prostate and colorectal cancer.[3]
The analysis of molecular markers in faecal samples offers a non-invasive approach for the detection and prognosis of colorectal cancer. This guide focuses on the significance of quantifying faecal RPL19 mRNA as a prognostic tool in CRC.[4] Elevated levels of f-RPL19 have been shown to correlate with advanced tumor stages and poorer patient outcomes, suggesting its utility in risk stratification and clinical decision-making.[3][4]
Quantitative Data Summary
The prognostic value of faecal RPL19 mRNA in colorectal cancer is supported by quantitative data correlating its expression levels with clinical parameters. The following tables summarize key findings from a pivotal study in the field.[3]
Table 1: Faecal RPL19 mRNA Expression in Colorectal Cancer
| Group | Number of Subjects (n) | Median Relative Faecal RPL19 Expression | P-value (vs. Normal) | P-value (vs. Early-stage) |
| Normal Individuals | 15 | 0.0029 | - | - |
| Early-stage CRC (Dukes' A & B) | 26 | 0.0052 | - | - |
| Late-stage CRC (Dukes' C & D) | 28 | 0.0102 | 0.003 | 0.008 |
| Data sourced from Huang et al., 2008.[3] |
Table 2: Prognostic Value of Faecal RPL19 in Combination with Serum CEA
| Patient Group (based on marker levels) | Number of Patients (n) | Overall 48-Month Survival (%) | Odds Ratio (OR) for Poor Prognosis | 95% Confidence Interval (CI) | P-value |
| CEA⁻ / RPL19⁻ | 18 | 70.6 ± 17.0 | - | - | - |
| CEA⁻ / RPL19⁺ | 14 | 44.4 ± 21.1 | - | - | - |
| CEA⁺ / RPL19⁺ | 13 | 33.8 ± 13.7 | 8.0 | 1.5–42.5 | 0.015 |
| Data sourced from Huang et al., 2008.[3] | |||||
| CEA⁻: Serum CEA ≤ 5 ng/mL; CEA⁺: Serum CEA > 5 ng/mL. | |||||
| RPL19⁻: Relative faecal RPL19 expression < 0.0069; RPL19⁺: Relative faecal RPL19 expression ≥ 0.0069. |
Table 3: RPL19 Expression in Colorectal Cancer Tissues
| Patient Stage | Number of Patients (n) | Number with >2-fold RPL19 Upregulation in Tumor Tissue | P-value |
| Early-stage (Dukes' A & B) | 20 | - | - |
| Late-stage (Dukes' C & D) | 24 | 7 | 0.038 |
| Data sourced from Huang et al., 2008.[3] |
Experimental Protocols
The quantification of faecal RPL19 mRNA is a critical experimental procedure for its assessment as a prognostic marker. The following section details the key methodologies involved.
Faecal Sample Collection and RNA Extraction
A standardized protocol for faecal sample collection and RNA preservation is crucial for accurate downstream analysis.
-
Sample Collection: Approximately 1-2 grams of fresh stool is collected from patients.
-
Stabilization: The sample is immediately placed in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
Storage: Samples are stored at -80°C until RNA extraction.
-
RNA Extraction: Total RNA is extracted from the faecal samples using a commercial kit (e.g., QIAamp RNA Blood Mini Kit) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)
qRT-PCR is the gold standard for quantifying specific mRNA transcripts.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers and a probe for RPL19. A housekeeping gene (e.g., β-actin) is used as an internal control for normalization.
-
Primers and Probe:
-
RPL19 Forward Primer: 5'-AACAAGCGGATTCTCATCAAG-3'
-
RPL19 Reverse Primer: 5'-TGGCTGTACCCTTCCGCTT-3'
-
RPL19 Probe: 5'-(FAM)-CCTGAAGCTCAAAGAAAAGCTGGACCAGA-(TAMRA)-3'
-
-
Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Quantification: The relative expression of RPL19 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the internal control.
Signaling Pathways and Molecular Mechanisms
The precise molecular mechanisms by which elevated RPL19 expression contributes to a poorer prognosis in colorectal cancer are still under investigation. However, based on the known extra-ribosomal functions of ribosomal proteins, a plausible hypothesis involves the modulation of key cancer-related signaling pathways.[1]
Proposed Interaction with the p53 Pathway
Many ribosomal proteins are known to regulate the p53 tumor suppressor pathway.[5] Under cellular stress conditions, such as aberrant ribosome biogenesis, certain ribosomal proteins can bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, or senescence.
It is hypothesized that in colorectal cancer, altered expression of RPL19 could disrupt this regulatory mechanism. Overexpression of RPL19 may interfere with the normal stress response, potentially leading to p53 inactivation and allowing cancer cells to evade apoptosis and continue to proliferate. This proposed mechanism warrants further investigation through protein-protein interaction studies and functional assays.
Conclusion and Future Directions
Faecal ribosomal protein L19 has emerged as a promising, non-invasive prognostic biomarker in colorectal cancer. The quantification of f-RPL19 mRNA, particularly in combination with established markers like serum CEA, can enhance the accuracy of prognostic predictions for CRC patients.[3][4] The detailed experimental protocols provided in this guide offer a foundation for standardized measurement and validation in research and clinical settings.
Future research should focus on elucidating the precise molecular mechanisms through which RPL19 influences CRC progression. Investigating the direct interactions of RPL19 with key signaling proteins, such as those in the p53 and Wnt/β-catenin pathways, will be crucial. Furthermore, large-scale, prospective clinical trials are necessary to validate the clinical utility of f-RPL19 as a prognostic marker and to establish standardized cutoff values for its use in patient management. The development of targeted therapies against RPL19 or its downstream effectors may also represent a novel therapeutic strategy for advanced colorectal cancer.
References
- 1. Ribosomal Proteins and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Faecal ribosomal protein L19 is a genetic prognostic factor for survival in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faecal ribosomal protein L19 is a genetic prognostic factor for survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
High-Level Expression of RPL19 in Human Breast Tumors: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 23, 2025
Abstract
Ribosomal proteins (RPs), traditionally known for their canonical role in protein synthesis, are increasingly recognized for their extra-ribosomal functions, particularly in tumorigenesis. This technical guide focuses on Ribosomal Protein L19 (RPL19), which has been identified as being frequently overexpressed in human breast tumors. Emerging evidence indicates that elevated RPL19 levels are not merely a consequence of increased proliferation but actively contribute to cancer pathophysiology. Overexpression of RPL19 has been shown to induce endoplasmic reticulum (ER) stress, pre-activating the Unfolded Protein Response (UPR) and sensitizing breast cancer cells to ER stress-induced apoptosis[1][2]. This guide provides a consolidated overview of the quantitative expression data of RPL19 in breast cancer, details the signaling pathways it modulates, and presents standardized protocols for its experimental investigation. The information herein is intended to equip researchers with the foundational knowledge required to explore RPL19 as a potential biomarker and therapeutic target in breast cancer.
Introduction
Ribosomal proteins are essential components of the ribosome, the cellular machinery responsible for protein translation. Beyond this fundamental role, a growing body of research has uncovered "extra-ribosomal" functions for many RPs, implicating them in the regulation of cell proliferation, DNA repair, and apoptosis. The dysregulation of RP expression is a common feature in various human cancers[2].
Ribosomal Protein L19 (RPL19), a component of the 60S large ribosomal subunit, has been specifically implicated in breast cancer. Studies have reported the amplification and overexpression of the RPL19 gene in breast tumor tissues[1][3]. For instance, one study found RPL19 to be overexpressed in 10% of investigated breast cancer tissues compared to corresponding normal tissues[4]. Furthermore, the RPL19 gene is located on chromosome 17q11.2-q12, a region that also contains the ERBB2 (HER2/neu) oncogene, and the two have been reported as being co-amplified in some human breast cancer biopsies[4][5]. These findings suggest that high-level RPL19 expression may play a functional role in the progression of breast cancer, making it a subject of significant research interest.
Quantitative Expression of RPL19 in Tumors
The upregulation of RPL19 has been documented in breast cancer and other malignancies. The following tables summarize key quantitative findings regarding its expression.
Table 1: RPL19 Expression in Human Cancers
| Cancer Type | Finding | Comparison | Reference |
|---|---|---|---|
| Breast Cancer | Overexpressed in 10% of tissues | Tumor vs. Corresponding Normal Tissue | [4] |
| Breast Cancer | Co-amplified with ERBB2 | N/A | [5] |
| Breast Cancer | Gene amplification associated with poor survival | High vs. Low Amplification | [3] |
| Prostate Cancer | ~5-fold higher mRNA levels | Malignant vs. Benign Cell Lines | [6] |
| Prostate Cancer | ~8-fold higher mRNA levels | Malignant vs. Benign Tissues | [6] |
| Lung Cancer | Overexpressed in 40% of NSCLC tissues | Tumor vs. Corresponding Normal Tissue | [4] |
| Colorectal Cancer | Overexpressed in 60% of tissues | Tumor vs. Corresponding Normal Tissue |[4] |
RPL19-Mediated Signaling Pathway in Breast Cancer
In breast cancer cells, high levels of RPL19 have a significant impact on cellular stress signaling. Specifically, RPL19 overexpression has been shown to induce the Unfolded Protein Response (UPR), a cellular stress response pathway triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.
The mechanism involves the pre-activation of the PERK branch of the UPR. This leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) and the subsequent activation of p38 MAPK stress signaling[1][2]. While RPL19 overexpression itself is not cytotoxic, this pre-activation of the UPR sensitizes MCF7 breast cancer cells to cell death when they are exposed to other ER stress-inducing agents[1][7][8].
Experimental Protocols & Workflows
Investigating the role of RPL19 in breast cancer involves a variety of molecular and cellular biology techniques. This section provides detailed methodologies for key experiments.
Quantification of RPL19 mRNA by qRT-PCR
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the transcript levels of RPL19 in breast cancer cells or tissues relative to a control.
Methodology:
-
RNA Extraction: Isolate total RNA from cultured breast cancer cells or pulverized tumor tissue using a TRIzol-based reagent or a commercial RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Primer Design: Design primers specific to the human RPL19 gene. A housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control.
-
RPL19 Forward Primer (Example): 5'-AAGATGGGTCGTCGCTCAAG-3'
-
RPL19 Reverse Primer (Example): 5'-CTGGACAGAGTCTTGATGATCTC-3'
-
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling: Perform the reaction on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of RPL19 using the comparative CT (ΔΔCT) method, normalizing to the housekeeping gene.
Analysis of RPL19 Protein Expression by Western Blot
Western blotting is used to detect and quantify RPL19 protein levels in cell lysates.
Methodology:
-
Protein Extraction: Lyse breast cancer cells in RIPA buffer supplemented with protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RPL19 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used on the same blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Perform densitometric analysis to quantify band intensity, normalizing RPL19 levels to the loading control.
Knockdown of RPL19 using siRNA
Small interfering RNA (siRNA) is used to post-transcriptionally silence the RPL19 gene to study its functional role in breast cancer cell behavior, such as proliferation and invasion[5][9].
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF7, MDA-MB-231) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute RPL19-specific siRNA and a non-targeting scramble siRNA control separately in serum-free media. In parallel, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation of Knockdown: Harvest the cells and validate the reduction in RPL19 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Use the RPL19-knockdown cells in downstream functional assays (e.g., proliferation, migration, invasion) to assess the phenotypic consequences of RPL19 suppression.
Conclusion
The evidence strongly indicates that RPL19 is overexpressed in a subset of human breast tumors and is functionally involved in modulating cellular stress responses. Its role in pre-activating the UPR pathway presents a complex picture, suggesting that while it may contribute to the tumor phenotype, it could also create a therapeutic vulnerability by sensitizing cells to ER stress-inducing agents. The consistent upregulation of RPL19 and its association with poor outcomes in some cancers underscore its potential as both a prognostic biomarker and a novel therapeutic target. Future research should focus on elucidating the precise mechanisms of its extra-ribosomal functions, its interaction with other oncogenic pathways, and the clinical utility of targeting RPL19 or its downstream effectors in breast cancer treatment.
References
- 1. Ribosomal protein L19 overexpression activates the unfolded protein response and sensitizes MCF7 breast cancer cells to endoplasmic reticulum stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeting Ribosome Biogenesis to Combat Tamoxifen Resistance in ER+ve Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ribosomal protein L19 as a novel tumor antigen recognized by autologous cytotoxic T lymphocytes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Ribosome Proteins Represented by RPL27A Mark the Development and Metastasis of Triple-Negative Breast Cancer in Mouse and Human [frontiersin.org]
- 8. Ribosome Proteins Represented by RPL27A Mark the Development and Metastasis of Triple-Negative Breast Cancer in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Ribosomal Protein L19 (RPL19) in Plant Nonhost Disease Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonhost resistance (NHR) is a broad-spectrum, durable form of plant immunity that protects a plant species against all genetic variants of a non-adapted pathogen. While the molecular mechanisms underpinning NHR are complex and multifaceted, recent research has identified key roles for proteins not traditionally associated with immunity, including components of the translational machinery. This technical guide provides an in-depth examination of the role of Ribosomal Protein L19 (RPL19) in plant nonhost disease resistance. Through a comprehensive review of published data, we summarize the quantitative effects of RPL19 modulation on disease progression, detail the experimental protocols for investigating its function, and present visual workflows and a proposed signaling pathway. This document is intended to serve as a valuable resource for researchers in plant pathology, immunology, and for professionals in the agricultural and pharmaceutical sectors seeking to leverage novel targets for crop protection and drug development.
Introduction: Nonhost Resistance and the Emerging Role of Ribosomal Proteins
Plants are constantly exposed to a myriad of potential pathogens, yet disease is the exception rather than the rule. The primary reason for this robust defense is nonhost resistance (NHR), which provides immunity to an entire plant species against all strains of a particular pathogen.[1] NHR is a multi-layered defense system, involving both pre-formed physical and chemical barriers and inducible defense responses that are activated upon pathogen recognition.[1]
A critical inducible defense mechanism is the hypersensitive response (HR), a form of programmed cell death that occurs at the site of infection to restrict pathogen growth.[2] The molecular underpinnings of NHR are complex, and recent forward genetics screens have begun to uncover novel components of this defense system. Among these are ribosomal proteins, which, beyond their canonical role in protein synthesis, are emerging as key players in various cellular processes, including plant-pathogen interactions.[2][3] This guide focuses on Ribosomal Protein L19 (RPL19), a component of the large ribosomal subunit, and its crucial role in orchestrating nonhost resistance against bacterial pathogens.
Quantitative Data Summary
The functional involvement of RPL19 in nonhost resistance has been quantified through gene silencing studies in Nicotiana benthamiana and analysis of Arabidopsis thaliana mutants. The key findings from these studies are summarized below, highlighting the impact of reduced RPL19 expression on pathogen growth and the plant's defense response.
Impact of RPL19 Silencing on Nonhost Bacterial Growth in Nicotiana benthamiana
Virus-Induced Gene Silencing (VIGS) was employed to knockdown the expression of NbRPL19 in N. benthamiana. These silenced plants were then challenged with nonhost bacterial pathogens, and the bacterial populations were quantified at different time points post-inoculation.
| Pathogen | Time Post-Inoculation (days) | Bacterial Population (cfu/cm²) in Control Plants (TRV::GFP) | Bacterial Population (cfu/cm²) in NbRPL19-silenced Plants (TRV::NbRPL19) | Fold Increase in Bacterial Growth |
| Pseudomonas syringae pv. tomato T1 | 3 | ~1 x 10⁵ | ~5 x 10⁶ | ~50-fold |
| Pseudomonas syringae pv. tomato T1 | 5 | ~5 x 10⁵ | ~2 x 10⁷ | ~40-fold |
| Pseudomonas syringae pv. glycinea | 5 | ~1 x 10⁶ | ~1 x 10⁷ | ~10-fold |
| Xanthomonas campestris pv. vesicatoria | 5 | ~2 x 10⁶ | ~2 x 10⁷ | ~10-fold |
Table 1: Quantification of nonhost bacterial growth in control and NbRPL19-silenced N. benthamiana leaves. Data are approximated from Nagaraj et al., 2016.[2]
Effect of RPL19 Silencing on the Hypersensitive Response (HR) in Nicotiana benthamiana
The timing of the HR, a key indicator of a successful nonhost resistance response, was observed in control and NbRPL19-silenced plants following inoculation with nonhost pathogens.
| Pathogen | Inoculum (OD₆₀₀) | Time to HR Development in Control Plants (TRV::GFP) | Time to HR Development in NbRPL19-silenced Plants (TRV::NbRPL19) |
| Pseudomonas syringae pv. tomato T1 | 0.001 | 2 days post-inoculation | 4 days post-inoculation |
| Xanthomonas campestris pv. vesicatoria | 0.01 | 2 days post-inoculation | 4 days post-inoculation |
Table 2: Timing of the hypersensitive response in control and NbRPL19-silenced N. benthamiana leaves inoculated with nonhost bacterial pathogens. Data are based on observations from Nagaraj et al., 2016.[2][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the function of RPL19 in nonhost resistance.
Virus-Induced Gene Silencing (VIGS) in Nicotiana benthamiana
VIGS is a reverse genetics tool that utilizes a modified plant virus to silence the expression of a target gene. The Tobacco Rattle Virus (TRV)-based VIGS system is commonly used in N. benthamiana.[5][6][7]
Objective: To transiently knockdown the expression of NbRPL19.
Materials:
-
Agrobacterium tumefaciens strain GV3101
-
TRV VIGS vectors: pTRV1 (containing the viral RNA1) and pTRV2 (containing the viral RNA2 with a cloning site)
-
A ~300-500 bp fragment of the NbRPL19 coding sequence
-
N. benthamiana plants at the 4-leaf stage
-
Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 200 µM acetosyringone
-
1 ml needleless syringes
Procedure:
-
Vector Construction: Clone the ~300-500 bp fragment of NbRPL19 into the pTRV2 vector to create pTRV2::NbRPL19. A non-targeting sequence, such as Green Fluorescent Protein (GFP), should be cloned into pTRV2 to serve as a control (pTRV2::GFP).
-
Agrobacterium Transformation: Transform pTRV1, pTRV2::NbRPL19, and pTRV2::GFP separately into A. tumefaciens strain GV3101.
-
Culture Preparation: Grow individual Agrobacterium cultures overnight at 28°C in LB medium with appropriate antibiotics. Pellet the cells by centrifugation and resuspend them in the infiltration medium to a final OD₆₀₀ of 1.0.
-
Infiltration: Mix the Agrobacterium cultures containing pTRV1 with either pTRV2::NbRPL19 or pTRV2::GFP in a 1:1 ratio. Incubate the mixture at room temperature for 3 hours in the dark.
-
Using a needleless syringe, infiltrate the Agrobacterium mixture into the abaxial side of the two lower leaves of the N. benthamiana plants.
-
Gene Silencing: Grow the plants for 2-3 weeks to allow for the spread of the virus and systemic silencing of the target gene. Silencing can be confirmed by observing a photobleaching phenotype in plants infiltrated with a pTRV2::PDS (Phytoene Desaturase) control and by quantifying NbRPL19 transcript levels using qRT-PCR.
Nonhost Bacterial Inoculation and Growth Assays
This protocol details the procedure for challenging plants with nonhost bacteria and quantifying bacterial proliferation within the leaf tissue.[2]
Objective: To measure the in planta growth of nonhost bacteria in control and RPL19-silenced plants.
Materials:
-
Nonhost bacterial strains (e.g., Pseudomonas syringae pv. tomato T1)
-
Control and RPL19-silenced plants
-
10 mM MgCl₂
-
1 ml needleless syringes
-
Sterile pestles and microfuge tubes
-
Appropriate bacterial growth medium (e.g., King's B agar with antibiotics)
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in liquid medium at 28°C.
-
Inoculum Preparation: Pellet the bacteria by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired OD₆₀₀ (e.g., 0.0002 for growth curve assays).
-
Leaf Infiltration: Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of fully expanded leaves on both control and silenced plants.
-
Bacterial Titer Quantification:
-
Immediately after infiltration (Day 0) and at subsequent time points (e.g., Day 3 and Day 5), collect leaf discs of a known area (e.g., 1 cm²) from the inoculated regions.
-
Homogenize the leaf discs in a known volume of 10 mM MgCl₂ (e.g., 1 ml) using a sterile pestle.
-
Perform serial dilutions of the homogenate and plate onto the appropriate growth medium.
-
Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).
-
Calculate the bacterial population as CFU per cm² of leaf tissue.
-
Hypersensitive Response (HR) Assay
This assay is used to visually assess and quantify the timing and extent of the HR.[2][8][9]
Objective: To observe the development of HR in response to nonhost pathogen inoculation.
Materials:
-
Nonhost bacterial strains capable of eliciting an HR (e.g., P. syringae pv. tomato T1)
-
Control and RPL19-silenced plants
-
10 mM MgCl₂
-
1 ml needleless syringes
Procedure:
-
Inoculum Preparation: Prepare a high-titer bacterial suspension (e.g., OD₆₀₀ = 0.01 to 0.2) in 10 mM MgCl₂.
-
Leaf Infiltration: Infiltrate the bacterial suspension into defined areas of the leaves of control and silenced plants.
-
Observation: Monitor the infiltrated areas for the appearance of tissue collapse and necrosis, characteristic of the HR.
-
Documentation: Photograph the leaves at regular intervals (e.g., every 12 or 24 hours) to document the timing of HR development.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.
Experimental Workflow for VIGS-based Functional Analysis of RPL19
Caption: Workflow for assessing RPL19 function using VIGS.
Proposed Signaling Pathway for RPL19 in Nonhost Resistance
Caption: Hypothetical model of RPL19's role in PTI.
Discussion and Future Directions
The evidence strongly indicates that RPL19 is a crucial component of nonhost resistance in plants. Silencing of RPL19 compromises the plant's ability to mount a timely and effective defense against non-adapted bacterial pathogens, leading to a delayed HR and increased pathogen proliferation.[2] This suggests that RPL19's role extends beyond its housekeeping function in ribosome biogenesis and protein translation.
Several hypotheses could explain the mechanism by which RPL19 contributes to plant immunity:
-
Specialized Translation: RPL19 may be involved in the selective translation of mRNAs encoding key defense proteins required for a rapid and robust immune response. A reduction in RPL19 could lead to a bottleneck in the production of these critical defense components.
-
Extra-ribosomal Functions: Ribosomal proteins are known to have extra-ribosomal functions, including roles in signaling and gene regulation.[3][10] RPL19 might interact with other signaling molecules or transcription factors to regulate defense gene expression or the HR.
-
PAMP-Triggered Immunity (PTI) Signaling: The observation that RPL19 transcripts are induced by pathogens and that its silencing delays HR suggests an involvement in the PAMP-Triggered Immunity (PTI) pathway.[2] RPL19 could be a downstream component of a signaling cascade initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs).
Future research should focus on elucidating the precise molecular mechanism of RPL19 action. Key areas of investigation include:
-
Identifying RPL19-interacting proteins: Using techniques such as co-immunoprecipitation and yeast two-hybrid screens to identify proteins that interact with RPL19 during a defense response could reveal its position in signaling pathways.
-
Transcriptomic and Proteomic Analyses: Comparing the global changes in gene expression and protein abundance in control versus RPL19-silenced plants upon pathogen challenge would help identify the specific defense pathways regulated by RPL19.
-
Exploring Extra-ribosomal Localization: Investigating the subcellular localization of RPL19 during pathogen infection could provide clues about its potential extra-ribosomal functions in the nucleus or cytoplasm.
Conclusion
Ribosomal Protein L19 has been identified as a key player in plant nonhost disease resistance. Its role appears to be conserved across different plant species, highlighting its fundamental importance in this broad-spectrum immunity. Understanding the intricate functions of proteins like RPL19 opens up new avenues for developing novel strategies for crop improvement, potentially leading to the engineering of plants with enhanced, durable resistance to a wide range of pathogens. For drug development professionals, the signaling pathways involving such non-canonical immune components could offer novel targets for the development of compounds that modulate plant defense responses. This technical guide provides a foundational resource for furthering these research and development endeavors.
References
- 1. Co-immunoprecipitation assay [bio-protocol.org]
- 2. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Two Prp19-Like U-Box Proteins in the MOS4-Associated Complex Play Redundant Roles in Plant Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Co-immunoprecipitation for Assessing Protein–Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana | Springer Nature Experiments [experiments.springernature.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. mcgill.ca [mcgill.ca]
- 9. genscript.com [genscript.com]
- 10. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
Methodological & Application
Techniques for Studying Ribosomal Protein L19: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ribosomal Protein L19 (RPL19)
Ribosomal Protein L19 (RPL19) is a crucial component of the large 60S ribosomal subunit, playing a fundamental role in protein synthesis.[1] Beyond its canonical function in ribosome biogenesis and translation, emerging evidence highlights the extra-ribosomal roles of RPL19 in various cellular processes, including the regulation of cell cycle progression, apoptosis, and signaling pathways.[2][3][4] Notably, RPL19 has been identified as a significant factor in the pathology of several human cancers, where its overexpression often correlates with tumor progression and poor prognosis, making it a compelling target for research and drug development.[3][5][6]
This document provides detailed application notes and experimental protocols for the comprehensive study of RPL19, catering to the needs of researchers, scientists, and professionals in drug development.
Application Notes
RPL19 Expression Analysis in Cancer
RPL19 is frequently overexpressed in various malignancies, including prostate, hepatocellular, colorectal, and breast cancers.[3][5][7][8] This overexpression is often associated with more aggressive tumor phenotypes and unfavorable patient outcomes.[3][5] Therefore, the analysis of RPL19 expression at both the mRNA and protein levels is a critical first step in investigating its role in a specific cancer context.
-
Quantitative Real-Time PCR (qRT-PCR): Ideal for quantifying RPL19 mRNA levels in tumor tissues versus normal adjacent tissues or in cancer cell lines.
-
Western Blotting: Essential for detecting and quantifying RPL19 protein levels, confirming the findings from mRNA analysis.
-
Immunohistochemistry (IHC): Provides spatial information on RPL19 protein expression within the tumor microenvironment and helps in correlating its expression with histopathological features.
Functional Analysis of RPL19
To elucidate the cellular functions of RPL19, particularly its extra-ribosomal roles, loss-of-function and gain-of-function studies are indispensable.
-
siRNA-mediated Knockdown: A transient knockdown of RPL19 expression allows for the investigation of its impact on cell proliferation, migration, invasion, and apoptosis. Studies have shown that silencing RPL19 can abrogate the aggressive phenotype of cancer cells.[3]
-
CRISPR/Cas9-mediated Knockout: For long-term studies and the generation of stable cell lines lacking RPL19, CRISPR/Cas9 technology provides a powerful tool.
-
Overexpression Studies: Ectopic expression of RPL19 in cells with low endogenous levels can help to understand its role in promoting oncogenic phenotypes.
Investigating RPL19 Interactions and Signaling Pathways
RPL19 is implicated in key signaling pathways that regulate cell growth and survival.
-
Co-immunoprecipitation (Co-IP): This technique is crucial for identifying proteins that interact with RPL19, providing insights into the molecular complexes it forms to exert its functions.
-
Pathway Analysis: Following the identification of interacting partners or changes in cellular phenotype upon RPL19 modulation, pathway analysis using bioinformatics tools can help to pinpoint the signaling cascades involved, such as the TNF-alpha/NF-kappa B and cell cycle pathways.[6]
Quantitative Data Summary
The following tables summarize quantitative data related to RPL19 expression and its prognostic significance in various cancers.
Table 1: RPL19 mRNA Expression in Cancer
| Cancer Type | Comparison | Fold Change / p-value | Reference |
| Hepatocellular Carcinoma | Tumor vs. Non-tumor tissue | p = 0.016 | [5][6] |
| Prostate Cancer | Malignant vs. Benign cell lines | ~5-fold higher | [3] |
| Prostate Cancer | Malignant vs. Benign tissues | ~8-fold higher | [3] |
| Colorectal Cancer (late-stage) | Tumor vs. Normal tissue | >2-fold in 7/24 patients (p=0.038) | [5] |
| Colorectal Cancer (late-stage) | Fecal mRNA vs. Controls | Higher (p=0.003) | [5] |
Table 2: Prognostic Significance of RPL19 Expression
| Cancer Type | High RPL19 Expression Correlation | p-value | Reference |
| Hepatocellular Carcinoma | Poorer Overall Survival | p < 0.0007 | [5][6] |
| Colorectal Cancer | Lower 48-month survival (with high CEA) | p = 0.013 | [5] |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for RPL19 mRNA Expression
This protocol describes the quantification of human RPL19 mRNA from total RNA isolated from cell lines or tissues.
1. RNA Isolation and cDNA Synthesis:
- Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) primers.
2. qPCR Reaction Setup:
- Prepare the qPCR reaction mix in a 20 µL final volume per reaction:
- 10 µL of 2x SYBR Green qPCR Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:10 dilution)
- 6 µL of nuclease-free water
- Validated Human RPL19 Primers: [9]
- Forward: 5'-TCACAGCCTGTACCTGAAGGTG-3'
- Reverse: 5'-CGTGCTTCCTTGGTCTTAGACC-3'
- Include a no-template control (NTC) for each primer set.
- Run samples in triplicate.
3. qPCR Cycling Conditions:
- Use a standard three-step cycling protocol:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute
- Melt curve analysis: 60°C to 95°C, increment 0.5°C
4. Data Analysis:
- Use the comparative Ct (ΔΔCt) method to determine the relative expression of RPL19, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 2: Western Blotting for RPL19 Protein
This protocol details the detection of RPL19 protein in cell lysates.
1. Protein Lysate Preparation:
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against RPL19 overnight at 4°C.
- Recommended dilution for polyclonal anti-RPL19 antibody: 1:500 - 1:1000.[10][11][12]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
- Normalize protein levels to a loading control such as β-actin or GAPDH.
Protocol 3: siRNA-mediated Knockdown of RPL19
This protocol describes the transient knockdown of RPL19 in a cancer cell line (e.g., PC-3M prostate cancer cells).
1. Cell Seeding:
- Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and allow them to adhere overnight.
2. Transfection:
- Prepare two tubes for each transfection:
- Tube A: Dilute 50 pmol of RPL19 siRNA or a non-targeting control siRNA in 250 µL of serum-free medium (e.g., Opti-MEM).
- Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium.
- Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
- Add the 500 µL siRNA-lipid complex to each well.
- Incubate the cells for 48-72 hours at 37°C.
3. Validation of Knockdown:
- After the incubation period, harvest the cells.
- Validate the knockdown efficiency at both the mRNA level (using qRT-PCR as per Protocol 1) and the protein level (using Western blotting as per Protocol 2).
4. Functional Assays:
- Perform downstream functional assays such as cell proliferation (e.g., MTT assay), migration/invasion (e.g., Transwell assay), or apoptosis (e.g., Annexin V staining) assays.
Protocol 4: Co-immunoprecipitation (Co-IP) for RPL19 Interacting Proteins
This protocol outlines the procedure to identify proteins that interact with RPL19 in a cellular context.
1. Cell Lysis:
- Lyse approximately 1 x 10^7 cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
- Incubate on ice for 30 minutes and then centrifuge to clear the lysate.
2. Pre-clearing the Lysate:
- Incubate the cell lysate with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
- Place the tube on a magnetic rack and collect the supernatant.
3. Immunoprecipitation:
- Add 2-5 µg of an anti-RPL19 antibody or an isotype control IgG to the pre-cleared lysate.
- Incubate overnight at 4°C on a rotator.
- Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
4. Washing:
- Pellet the beads using a magnetic rack and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold lysis buffer.
5. Elution and Analysis:
- Elute the protein complexes from the beads by adding 30 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
- Analyze the eluates by Western blotting using antibodies against suspected interacting partners or send for mass spectrometry analysis to identify novel interactors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: RPL19's involvement in key signaling pathways.
Caption: A typical experimental workflow for studying RPL19.
References
- 1. Anti-RPL19 antibody (ab224592) | Abcam [abcam.com]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Ribosomal Proteins, RPL12 and RPL19, Play a Role in Nonhost Disease Resistance against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Faecal ribosomal protein L19 is a genetic prognostic factor for survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Faecal ribosomal protein L19 is a genetic prognostic factor for survival in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal protein L19 overexpression activates the unfolded protein response and sensitizes MCF7 breast cancer cells to endoplasmic reticulum stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. RPL19 Polyclonal Antibody (PA5-112700) [thermofisher.com]
- 11. Anti-RPL19 Antibody (A307804) | Antibodies.com [antibodies.com]
- 12. RPL19 antibody (14701-1-AP) | Proteintech [ptglab.com]
Application Note: Immunoprecipitation of RPL19 for the Study of Protein Interactions
Introduction
Ribosomal Protein L19 (RPL19) is an integral component of the 60S large ribosomal subunit, playing a crucial role in ribosome assembly, stability, and the overall process of protein synthesis. Ribosomes are the cellular machinery responsible for translating mRNA into proteins, a fundamental process for cellular growth and proliferation.[1] Given its central role in translation, RPL19 interacts with a multitude of other ribosomal proteins, ribosomal RNA, and various translation factors.[2] Dysregulation of RPL19 expression has been linked to several diseases, including certain types of cancer, making it a protein of significant interest for researchers and drug development professionals.[3][4]
Application
Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using a specific antibody.[5] When this technique is used to isolate the primary target protein along with its binding partners, it is known as co-immunoprecipitation (Co-IP).[6][7] This application note provides a detailed protocol for the immunoprecipitation of RPL19 to enable the identification and analysis of its interacting proteins. This method is essential for elucidating the protein-protein interaction networks involving RPL19, offering insights into cellular processes and disease mechanisms.[8]
Experimental Protocol: RPL19 Immunoprecipitation
This protocol is designed for the immunoprecipitation of endogenous RPL19 from mammalian cell lysates. Optimization may be required depending on the cell type and the specific interacting proteins of interest.
Materials and Reagents
-
Primary Antibody: High-quality, IP-validated anti-RPL19 antibody (e.g., Rabbit Polyclonal).
-
Control IgG: Normal Rabbit IgG.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Lysis Buffer: Non-denaturing buffer such as RIPA or a specific Co-IP buffer.
-
Wash Buffer: Lysis buffer with potentially lower detergent concentration or PBS/TBS with mild detergent.
-
Elution Buffer: 1X SDS-PAGE sample buffer or a low-pH elution buffer (e.g., 0.1 M Glycine, pH 2.5).
-
Protease and Phosphatase Inhibitor Cocktails.
-
Phosphate-Buffered Saline (PBS).
-
Microcentrifuge tubes, refrigerated microcentrifuge, and end-over-end rotator.
Quantitative Recommendations
The success of an IP experiment is highly dependent on the appropriate concentrations of antibody and total protein lysate.[9] The following table provides recommended starting concentrations based on commercially available RPL19 antibodies.
Table 1: Recommended Antibody and Protein Concentrations for RPL19 IP
| Parameter | Recommended Amount | Source |
| Anti-RPL19 Antibody | 0.5 - 4.0 µg | [10] |
| Total Protein Lysate | 1.0 - 3.0 mg | [10] |
| Control IgG | Equivalent amount to the primary antibody | Standard Practice |
| Protein A/G Agarose Beads (50% slurry) | 20 - 40 µl | [11] |
Table 2: Example Buffer Formulations
| Buffer | Recipe | Source |
| Co-IP Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1mM EDTA, 1% NP-40, Protease/Phosphatase Inhibitors | [12] |
| RIPA Lysis Buffer | 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, Protease/Phosphatase Inhibitors | [13] |
| Wash Buffer | Co-IP Lysis Buffer or PBS with 0.1% Tween-20 | [12][13] |
| 1X SDS Elution Buffer | 50 mM Tris-HCl (pH 6.8), 2% SDS, 10% Glycerol, 1% β-mercaptoethanol, 12.5 mM EDTA, 0.02% Bromophenol Blue | [14] |
Step-by-Step Methodology
1. Cell Lysate Preparation
-
Culture cells to approximately 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.[14]
-
Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[14]
-
Incubate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. Pre-Clearing the Lysate (Optional but Recommended)
-
To the tube containing 1-3 mg of total protein lysate, add 20-30 µl of Protein A/G bead slurry.[13]
-
Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.[13]
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.
3. Immunoprecipitation of RPL19
-
Add the recommended amount of anti-RPL19 primary antibody (see Table 1) to the pre-cleared lysate. For a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.
-
Incubate with gentle rocking or rotation overnight at 4°C to allow the formation of antibody-antigen complexes.[11]
-
Add 30-40 µl of resuspended Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on an end-over-end rotator for 1-3 hours at 4°C to capture the immune complexes.[11]
4. Washing the Immune Complex
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-4 washes to remove non-specifically bound proteins.[14]
5. Elution
-
After the final wash, carefully remove all supernatant from the beads.
-
To elute the proteins, resuspend the bead pellet in 30-50 µl of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.
-
Centrifuge at high speed to pellet the beads.
-
Carefully transfer the supernatant, containing the eluted proteins, to a new tube. The sample is now ready for downstream analysis.
6. Downstream Analysis The eluted proteins can be analyzed by various methods:
-
Western Blotting: To confirm the presence of RPL19 (the "bait") and to detect specific known interacting partners (the "prey").
-
Mass Spectrometry: To identify novel interacting proteins within the purified complex.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the RPL19 co-immunoprecipitation protocol.
Caption: Workflow for RPL19 co-immunoprecipitation.
RPL19 Interaction Pathway
RPL19 is a core component of the ribosome, placing it at the center of the protein synthesis machinery. Its interactions are critical for translational fidelity and regulation.
Caption: Conceptual diagram of RPL19's central role and interactions.
References
- 1. RPL19 Polyclonal Antibody (PA5-112700) [thermofisher.com]
- 2. uniprot.org [uniprot.org]
- 3. Gene - RPL19 [maayanlab.cloud]
- 4. RPL19 ribosomal protein L19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 9. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
- 10. ptglab.com [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
Application Notes and Protocols for RPL19 Protein Detection via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of Ribosomal Protein L19 (RPL19) using Western blotting. This document outlines the necessary reagents, a step-by-step experimental procedure, and expected results for the successful identification and relative quantification of RPL19 in cell and tissue lysates.
Introduction to RPL19
Ribosomal Protein L19 (RPL19) is a crucial component of the large 60S ribosomal subunit, playing an essential role in protein synthesis.[1][2][3][4] It is ubiquitously expressed in various tissues, reflecting its fundamental role in cellular function.[5] The molecular weight of RPL19 is approximately 23 kDa, although it may be observed at around 24 kDa in Western blots.[6] Emerging research has highlighted the overexpression of RPL19 in several cancers, including lung, breast, colon, and prostate cancer, suggesting its potential as a prognostic marker.[7][8][9] Studies have also implicated RPL19 in the regulation of the cell cycle and stress signaling pathways.[7][8]
Quantitative Data Summary
For reproducible and accurate detection of RPL19, the following quantitative parameters are recommended.
| Parameter | Value | Notes |
| Predicted Molecular Weight | ~23 kDa | May appear as a 24 kDa band on the gel. Mutant forms can be ~2 kDa larger.[6] |
| Protein Loading per Lane | 20-50 µg | Total protein from cell or tissue lysate.[7][10] |
| Primary Antibody Dilution | 1:500 - 1:5,000 | Dilution should be optimized based on antibody performance and sample type.[11] |
| Secondary Antibody Dilution | 1:2,000 - 1:50,000 | Dependent on the detection system (chemiluminescence or fluorescence). |
Experimental Workflow
The overall workflow for the detection of RPL19 by Western blot is depicted below.
Caption: A schematic of the RPL19 Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing a Western blot to detect RPL19.
Reagents and Materials
-
Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.
-
Loading Buffer: Laemmli sample buffer (2x).
-
Primary Antibody: A validated anti-RPL19 antibody (see table below for examples).
-
Secondary Antibody: HRP- or fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST) or Phosphate-buffered saline with 0.1% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST/PBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.
-
PVDF or nitrocellulose membrane.
-
Polyacrylamide gels.
-
Protein standards (molecular weight markers).
| Recommended Anti-RPL19 Antibodies | ||
| Supplier | Catalog Number | Application/Dilution |
| Abcam | ab224592 | WB: 1:500 |
| Thermo Fisher Scientific | PA5-112700 | WB: 1:500-1:5,000 |
| Santa Cruz Biotechnology | sc-100830 | WB: 1:500 |
Procedure
1. Sample Preparation (Cell Lysates)
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[10][12]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.[10][12]
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
2. Sample Preparation (Tissue Lysates)
-
Weigh 20-30 mg of frozen tissue and place it in a pre-chilled tube.[12]
-
Add ice-cold lysis buffer with protease inhibitors.
-
Homogenize the tissue using a homogenizer until no visible tissue clumps remain.
-
Follow steps 1.4 to 1.7 from the cell lysate preparation protocol.
3. Gel Electrophoresis (SDS-PAGE)
-
Thaw the protein lysates on ice.
-
Mix 20-50 µg of protein with an equal volume of 2x Laemmli sample buffer.[7][10]
-
Boil the samples at 95-100°C for 5 minutes.[10]
-
Load the samples and a molecular weight marker onto a polyacrylamide gel (10-12% is suitable for RPL19).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Ensure complete transfer by checking for the presence of the molecular weight markers on the membrane.
-
(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm even transfer.[10]
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[13][14]
-
Wash the membrane three times for 5 minutes each with TBST/PBST.
-
Incubate the membrane with the primary anti-RPL19 antibody diluted in blocking buffer. This can be done overnight at 4°C or for 1-2 hours at room temperature.[13][14]
-
Wash the membrane three times for 10 minutes each with TBST/PBST.
-
Incubate the membrane with the appropriate HRP- or fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Wash the membrane three to five times for 5-10 minutes each with TBST/PBST.
6. Detection
-
For chemiluminescent detection, incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or X-ray film.[10]
-
For fluorescent detection, use an appropriate fluorescence imaging system.
RPL19 in Cellular Signaling
RPL19 is not only a structural component of the ribosome but is also implicated in signaling pathways related to cancer progression. Overexpression of RPL19 has been shown to influence the levels of key cell cycle regulators.
Caption: RPL19's influence on key cell cycle regulatory proteins.[7]
References
- 1. sinobiological.com [sinobiological.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. RPL19 Polyclonal Antibody (PA5-60200) [thermofisher.com]
- 5. RPL19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of ribosomal protein L19 as a novel tumor antigen recognized by autologous cytotoxic T lymphocytes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Ribosomal protein l19 is a prognostic marker for human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. RPL19 Polyclonal Antibody (PA5-112700) [thermofisher.com]
- 12. Western blot [protocols.io]
- 13. Advanced RPL19-TRAPKI-seq method reveals mechanism of action of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.bcm.edu [cdn.bcm.edu]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the RPL19 Gene
Introduction
Ribosomal Protein L19 (RPL19) is a component of the large 60S ribosomal subunit, traditionally known for its role in protein synthesis[1][2]. However, emerging evidence highlights its extra-ribosomal functions and significant involvement in various cellular processes and disease states. RPL19 expression is frequently dysregulated in several cancers, including prostate, lung, breast, and hepatocellular carcinoma, where it can act as a promoter of the malignant phenotype and a prognostic biomarker[1][3][4][5][6].
Functionally, RPL19 is implicated in cell cycle regulation, DNA double-strand break repair, and stress responses[1][7][8]. For instance, in lung cancer cell lines, suppressing RPL19 expression leads to reduced cyclin D synthesis and subsequent growth inhibition[1]. In breast cancer cells, RPL19 plays a pro-apoptotic role under endoplasmic reticulum (ER) stress by pre-activating the unfolded protein response (UPR) and p38 MAPK signaling[1][3]. Conversely, silencing RPL19 in prostate cancer cells abrogates their malignant phenotype, notably reducing their invasive potential in vitro and curbing tumor growth in vivo[9][10][11].
Given its multifaceted role in cancer progression, RPL19 presents a compelling target for functional genomics studies and therapeutic development. The CRISPR/Cas9 system offers a precise and efficient tool for knocking out the RPL19 gene to investigate its functional roles and the consequences of its loss in various cell lines. These application notes provide detailed protocols for the design, execution, and validation of RPL19 gene knockout experiments using CRISPR/Cas9 technology.
Summary of RPL19 Knockdown/Knockout Phenotypes
The functional consequences of depleting RPL19 have been investigated in several cancer cell lines, primarily using RNA interference (siRNA). The data indicates a significant role for RPL19 in maintaining the aggressive phenotype of cancer cells.
| Cell Line | Model | Method | Phenotypic Effect | Quantitative Change | Reference |
| PC-3M | Prostate Cancer | siRNA | Reduced cell invasion | ~5-fold decrease | [9] |
| PC-3M | Prostate Cancer | siRNA | No significant effect on in-vitro cell proliferation | Not applicable | [9][11] |
| PC-3M | Prostate Cancer | siRNA | No significant effect on basal apoptosis | Not applicable | [9][11] |
| PC-3M Xenograft | Prostate Cancer | siRNA | Significantly reduced tumor growth in-vivo | Not specified | [9][10] |
| Lung Cancer Lines | Lung Cancer | Suppression | Growth inhibition | Not specified | [1] |
| MCF7 | Breast Cancer | Overexpression | Sensitization to ER stress-induced apoptosis | Not specified | [1][3] |
| HCC Lines | Hepatocellular Carcinoma | High Expression | Correlated with poor prognosis and activated cell cycle | Not specified | [5][6] |
| U2OS | Osteosarcoma | siRNA (RPS19) | Decreased homologous recombination repair | Reduced RAD51, BRCA2, PARP1 protein levels | [7][8] |
Experimental Workflow for RPL19 Knockout
The overall process for generating and validating an RPL19 knockout cell line involves several key stages, from initial design to final phenotypic analysis.
Caption: Figure 1. Experimental Workflow for RPL19 Gene Knockout.
Detailed Protocols
Protocol 1: sgRNA Design and Preparation for RPL19 Knockout
Successful gene knockout depends on the design of efficient and specific single guide RNAs (sgRNAs).[12][13] The goal is to target an early exon shared by all transcript variants to ensure a complete loss-of-function mutation.[14]
1.1. sgRNA Design:
-
Obtain the cDNA or genomic sequence of the target gene, RPL19, from a database such as NCBI Gene or Ensembl.
-
Use online sgRNA design tools to identify potential sgRNA sequences. Recommended tools include Synthego Design Tool, Broad Institute GPP sgRNA Designer, and CRISPOR[12][15].
-
Design Criteria:
-
Target an early coding exon (e.g., exon 1 or 2) to maximize the chance of generating a frameshift mutation leading to nonsense-mediated decay.
-
Select sgRNAs with high on-target efficiency scores and low off-target scores as predicted by the design tool.
-
The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9)[16].
-
Design at least two independent sgRNAs targeting different sites within the exon to ensure the observed phenotype is not due to an off-target effect. Using two sgRNAs simultaneously can also create a larger deletion[17][18].
-
1.2. Preparation of CRISPR Components (RNP Method Recommended): The delivery of pre-assembled Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex is recommended. This method offers high editing efficiency, transient activity that minimizes off-target effects, and avoids the risk of genomic integration associated with plasmid or viral delivery[19][20].
-
Order chemically synthesized, modified sgRNAs from a reputable vendor. Modifications enhance stability and reduce innate immune responses.
-
Obtain high-purity, recombinant SpCas9 nuclease.
-
To form the RNP complex, mix Cas9 protein and the synthetic sgRNA at a specific molar ratio (e.g., 1:1.2) in the recommended buffer (e.g., Opti-MEM).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
Protocol 2: Delivery of RPL19-Targeting RNPs into Cell Lines
Electroporation is a highly efficient physical method for delivering RNP complexes into a wide variety of cell types, including those that are difficult to transfect[19][21][22].
2.1. Cell Preparation:
-
Culture the target cell line (e.g., PC-3M, MCF7, A549) under standard conditions until it reaches 70-80% confluency.
-
On the day of electroporation, harvest the cells using trypsin and wash them with PBS.
-
Resuspend the cells in a suitable electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells / 100 µL).
2.2. Electroporation:
-
Gently mix the prepared cell suspension with the pre-formed RPL19-targeting RNP complexes.
-
Transfer the cell/RNP mixture to an electroporation cuvette.
-
Use an electroporation system (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™) and apply the optimized pulse conditions for your specific cell line.
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh, antibiotic-free medium.
-
Incubate the cells for 48-72 hours before proceeding to validation or clonal selection.
Caption: Figure 2. Comparison of CRISPR Delivery Methods.
Protocol 3: Validation of RPL19 Gene Knockout
Validation is a critical step to confirm the successful disruption of the RPL19 gene at the genomic and protein levels[23].
3.1. Assessment of Editing Efficiency in the Pooled Population:
-
Genomic DNA Extraction: 72 hours post-transfection, harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using flanking primers.
-
Mismatch Cleavage Assay (e.g., T7E1): This assay detects insertions/deletions (indels).
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Digest the products with a mismatch-sensitive endonuclease (e.g., T7 Endonuclease I).
-
Analyze the digested fragments by gel electrophoresis. The percentage of cleaved DNA corresponds to the editing efficiency.
-
-
Sanger Sequencing and ICE/TIDE analysis: Sequence the PCR product and analyze the resulting chromatogram using online tools like Inference of CRISPR Edits (ICE) or Tracking of Indels by Decomposition (TIDE) to quantify indel frequencies.
3.2. Generation and Screening of Clonal Cell Lines:
-
Plate the edited cells at a very low density or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expand the single-cell-derived colonies.
-
Screen individual clones for the desired mutation:
-
Extract genomic DNA from each clone.
-
Perform PCR and Sanger sequencing to identify clones with frameshift-inducing indels on all alleles (homozygous or compound heterozygous knockout).
-
3.3. Confirmation of Protein Knockout by Western Blot:
-
Prepare protein lysates from the wild-type (WT) control and the validated knockout clones.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the RPL19 protein.
-
Probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
A complete absence of the RPL19 band in the knockout clones confirms successful knockout at the protein level[23].
Protocol 4: Phenotypic Analysis of RPL19 Knockout Cells
Once a validated knockout cell line is established, its phenotype can be compared to the isogenic wild-type control.
4.1. Cell Proliferation Assay:
-
Seed equal numbers of WT and RPL19-KO cells in multiple wells of a 96-well plate.
-
Measure cell viability/proliferation at different time points (e.g., 0, 24, 48, 72, 96 hours) using a suitable method (e.g., MTT, PrestoBlue™, or direct cell counting).
-
Plot the growth curves to compare the proliferation rates.
4.2. Apoptosis Assay:
-
Seed WT and RPL19-KO cells and treat them with or without an apoptotic stimulus (e.g., camptothecin, or an ER stress inducer like thapsigargin, given RPL19's role in the UPR)[1].
-
Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
4.3. Cell Cycle Analysis:
-
Harvest logarithmically growing WT and RPL19-KO cells.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) after RNase treatment.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4.4. Cell Invasion Assay (Transwell Assay):
-
Seed WT and RPL19-KO cells in the upper chamber of a Matrigel-coated Transwell insert (8 µm pore size) in serum-free medium.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the cells that have invaded through the Matrigel to the bottom of the membrane.
-
Count the number of invaded cells under a microscope. A reduction in invaded cells for the KO line would be consistent with previous siRNA findings in PC-3M cells[9].
RPL19 Signaling Interactions
RPL19 has been shown to influence several key cellular pathways involved in cancer. Knocking out RPL19 is predicted to perturb these networks, leading to the observed phenotypic changes.
Caption: Figure 3. Potential Signaling Pathways Affected by RPL19 Knockout.
References
- 1. Gene - RPL19 [maayanlab.cloud]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. portlandpress.com [portlandpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma [frontiersin.org]
- 7. RPS19 and RPL5, the most commonly mutated genes in Diamond Blackfan anemia, impact DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. siRNA knockdown of ribosomal protein gene RPL19 abrogates the aggressive phenotype of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. CRISPR gRNA algorithm development for functional and specific gene knockout [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. idtdna.com [idtdna.com]
- 20. CRISPR This Way: Choosing Between Delivery System | VectorBuilder [en.vectorbuilder.com]
- 21. synthego.com [synthego.com]
- 22. mdpi.com [mdpi.com]
- 23. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
Application Notes and Protocols for Designing RPL19 qPCR Primers
Introduction
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and widely used technique for the quantification of gene expression levels.[1][2] The success of a qPCR experiment is critically dependent on the quality of the primers used. Poorly designed primers can lead to non-specific amplification, the formation of primer-dimers, and inaccurate quantification. This document provides a detailed guide for designing and validating robust qPCR primers for the Ribosomal Protein L19 (RPL19) gene, a commonly used reference gene for normalizing gene expression data in various experimental conditions and tissues.[3][4][5]
RPL19 is a component of the 60S large ribosomal subunit and is involved in protein synthesis. Its stable expression across different cell types and experimental conditions makes it a suitable endogenous control for qPCR analysis.[3][4] These application notes are intended for researchers, scientists, and drug development professionals who require reliable methods for gene expression analysis.
Principles of qPCR Primer Design
Effective primer design is governed by a set of critical parameters that ensure high specificity and efficiency in the qPCR reaction. Adhering to these guidelines minimizes the risk of experimental artifacts and ensures the generation of reliable data.
Key design considerations include:
-
Amplicon Length: For SYBR Green-based qPCR, the optimal product size is typically between 70 and 200 base pairs (bp).[6] This range ensures efficient amplification without compromising the detection of the fluorescent signal.
-
Melting Temperature (Tm): The Tm is the temperature at which 50% of the primer-template DNA duplex is dissociated.[7] Primers should ideally have a Tm between 60°C and 65°C.[8][9] The Tm of the forward and reverse primers should not differ by more than 2-3°C to ensure they both anneal efficiently at the same temperature.[6][10]
-
GC Content: The percentage of guanine (G) and cytosine (C) bases in the primer sequence should be between 40-60%.[6][8] This helps to ensure stable annealing without promoting non-specific binding.
-
Primer Length: Primers are typically between 18 and 30 nucleotides long.[10] This length provides good specificity while allowing for efficient annealing.
-
Avoiding Secondary Structures: Primers should be checked for the potential to form secondary structures such as hairpins and self-dimers, which can interfere with the amplification process.[8]
-
Primer Specificity: Primers must be specific to the target gene to avoid amplifying off-target sequences. Specificity can be checked in silico using tools like NCBI's Basic Local Alignment Search Tool (BLAST).[8]
-
3' End Composition: The 3' end of the primer is crucial for polymerase extension. It is recommended to have a G or C at the 3' end, known as a "GC clamp," to promote stable binding. However, runs of three or more Gs or Cs at the 3' end should be avoided as they can increase non-specific priming.[8]
Table 1: Optimal Parameters for qPCR Primer Design
| Parameter | Recommended Value | Rationale |
| Amplicon Length | 70 - 200 bp | Ensures high amplification efficiency for qPCR.[6] |
| Primer Length | 18 - 30 nucleotides | Provides a balance between specificity and efficient annealing. |
| Melting Temperature (Tm) | 60°C - 65°C | Optimal for most Taq polymerases and reaction conditions.[8][9] |
| Tm Difference (Forward vs. Reverse) | < 3°C | Ensures both primers bind simultaneously and efficiently.[6] |
| GC Content | 40% - 60% | Promotes stable primer annealing without being too stable.[6][8] |
| 3' End Clamp | Ends in a G or C | Enhances binding at the site of polymerase extension. |
| Repeats | Avoid runs of >3 identical bases | Reduces the chance of mispriming.[8] |
| Secondary Structures | Avoid hairpins and dimers | Prevents interference with primer-template annealing.[8] |
Protocol 1: In Silico Design of RPL19 Primers
This protocol outlines the steps for designing RPL19 primers using publicly available online tools.
Materials
-
Computer with internet access
-
Web browser
-
Sequence analysis software or web tools (e.g., NCBI Primer-BLAST)
Methodology
-
Retrieve the RPL19 Target Sequence:
-
Navigate to the NCBI Gene database (--INVALID-LINK--).
-
Search for "RPL19" and select the species of interest (e.g., Homo sapiens, Mus musculus).
-
Locate the NCBI Reference Sequence (RefSeq) accession number for the desired transcript (e.g., NM_000981 for human).[6] Click on the accession number to view the sequence.
-
To specifically target mRNA, ensure you obtain the cDNA sequence.
-
-
Use Primer Design Software:
-
Go to the NCBI Primer-BLAST tool.
-
Paste the RPL19 RefSeq accession number or the FASTA sequence into the "PCR Template" field.
-
-
Set Primer Design Parameters:
-
In the "Primer Parameters" section, specify the desired product size range (e.g., 70 to 200 bp).[6]
-
Set the desired melting temperatures (Tm), for example, a minimum of 60°C, an optimum of 62°C, and a maximum of 65°C.[9] The maximum Tm difference should be set to 2-3°C.
-
Ensure the primer length is set to a range of 18-30 bases.
-
-
Set Specificity Checking Parameters:
-
Under "Exon/intron selection," select "Primer must span an exon-exon junction" to minimize amplification from contaminating genomic DNA (gDNA).
-
In the "Specificity check" section, select the appropriate RefSeq mRNA database for your organism to ensure the primers are specific to RPL19.
-
-
Generate and Evaluate Primers:
-
Click "Get Primers." Primer-BLAST will return a list of candidate primer pairs.
-
Review the proposed primer pairs, paying close attention to their Tm, GC content, length, and potential for self-complementarity or hairpin formation.
-
Select the top 2-3 primer pairs that best fit the optimal design criteria for experimental validation.
-
Protocol 2: Standard qPCR Protocol for Gene Expression Analysis
This protocol describes a typical qPCR experiment using the SYBR Green method with validated RPL19 primers as the reference control.
Materials
-
Validated RPL19 forward and reverse primers
-
Primers for your gene of interest (GOI)
-
cDNA template (synthesized from high-quality RNA)
-
SYBR Green qPCR Master Mix (2X)[11]
-
Nuclease-free water
-
qPCR-compatible plates or tubes
-
qPCR instrument
Methodology
-
Reaction Setup:
-
Thaw all reagents on ice. Mix each solution thoroughly before use.
-
Prepare a master mix for each primer set (RPL19 and GOI) to minimize pipetting errors. For each reaction, combine the components as listed in Table 2.
-
Aliquot the master mix into your qPCR plate or tubes.
-
Add the appropriate cDNA template to each well. Include no-template controls (NTC) for each primer set by adding nuclease-free water instead of cDNA.
-
Seal the plate or tubes, mix gently, and centrifuge briefly to collect the contents at the bottom.
-
Table 2: qPCR Reaction Mixture
| Component | Volume for 20 µL Reaction | Final Concentration |
| SYBR Green Master Mix (2X) | 10 µL | 1X |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA Template | 2 µL | Variable |
| Nuclease-free water | 7 µL | - |
| Total Volume | 20 µL |
-
Thermal Cycling Program:
-
Place the reaction plate in the qPCR instrument.
-
Set up the thermal cycling protocol as described in Table 3. A two-step cycling protocol is generally recommended for short amplicons.[11]
-
Table 3: Two-Step qPCR Cycling Protocol
| Step | Temperature | Time | Cycles |
| Enzyme Activation | 95°C | 2 - 3 min | 1 |
| Denaturation | 95°C | 3 - 15 sec | 40 |
| Anneal/Extend/Acquire | 60°C | 20 - 60 sec | |
| Melt Curve Analysis | Instrument specific | - | 1 |
-
Data Analysis:
-
The qPCR instrument software will generate amplification plots and Quantification Cycle (Cq) values.
-
Confirm the specificity of the amplification by examining the melt curve. A single, sharp peak indicates a specific product. The NTCs should show no amplification.
-
Calculate the relative expression of your GOI using the ΔΔCq method, normalizing the Cq value of your GOI to the Cq value of the RPL19 reference gene.
-
Example RPL19 Primer Sets
The following table provides examples of commercially available and literature-cited primer sequences for human and mouse RPL19. These can be used as a reference or starting point for your experiments.
Table 4: Example RPL19 Primer Sequences
| Species | Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | RefSeq (Mouse) |
| Homo sapiens | RPL19 | TCACAGCCTGTACCTGAAGGTG | CGTGCTTCCTTGGTCTTAGACC | NM_000981 |
| Canis lupus familiaris | RPL19 | AGCCTGTGACTGTCCATTCC | ACGTTACCTTCTCGGGCATT | - |
Note: The human primer sequences are from a commercially available kit and have been validated.[12] The canine sequences are from a published study.[13] It is always recommended to perform an in-house validation of any new primer set.
References
- 1. QPCR < Lab < TWiki [barricklab.org]
- 2. Selection of Reference Genes for the Normalization of RT-qPCR Data in Gene Expression Studies in Insects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Evaluation of candidate reference genes for quantitative real-time PCR analysis in a male rat model of dietary iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. medium.com [medium.com]
- 8. bio-rad.com [bio-rad.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. protocols.io [protocols.io]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
Illuminating the Interactome: Methodologies for Studying RPL19 Protein-Protein Interactions
For Immediate Release
[City, State] – [Date] – In the intricate cellular machinery, understanding the precise interactions of proteins is paramount to deciphering biological processes and developing targeted therapeutics. Ribosomal Protein L19 (RPL19), a component of the 60S ribosomal subunit, is increasingly recognized for its extra-ribosomal functions, including roles in cancer progression and signaling pathways. To facilitate further research into the complex network of RPL19 interactions, this document provides detailed application notes and protocols for key experimental methods.
These guidelines are designed for researchers, scientists, and drug development professionals, offering a comprehensive toolkit to investigate the RPL19 interactome. The methodologies covered include gold-standard techniques for identifying and validating protein-protein interactions, complete with step-by-step protocols and data presentation formats.
Key Methods at a Glance:
-
Co-Immunoprecipitation (Co-IP): A cornerstone technique to isolate RPL19 and its binding partners from cell lysates.
-
Yeast Two-Hybrid (Y2H) Screening: A powerful genetic method to identify novel protein-protein interactions with RPL19 in a high-throughput manner.
-
Affinity Purification-Mass Spectrometry (AP-MS): A highly sensitive approach to identify a broad spectrum of RPL19 interactors.
Quantitative Data Summary
While specific binding affinities for RPL19 interactions are not extensively documented in publicly available literature, relative quantitative data can be obtained through techniques like mass spectrometry. The following table illustrates how to structure such data, which is typically reported as spectral counts, peptide counts, or fold-change over a control.
| Identified Interacting Protein | Method of Identification | Cell Line/System | Quantitative Metric (Example) | Putative Function in Interaction |
| Protein X | Co-IP & Mass Spectrometry | HEK293T | 2.5-fold enrichment vs. IgG control | Component of a regulatory complex |
| Protein Y | Yeast Two-Hybrid | S. cerevisiae | Strong interaction (+++) on selective media | Adaptor protein |
| Protein Z | AP-MS | Prostate Cancer Cell Line | 15 unique peptides identified | Signaling pathway component |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Endogenous RPL19
This protocol describes the immunoprecipitation of endogenous RPL19 to identify interacting proteins from cultured mammalian cells.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RPL19 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-RPL19 antibody or control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the pulldown of RPL19 and co-immunoprecipitated partners.
-
For identification of novel interactors, the eluted sample can be subjected to mass spectrometry analysis.[1]
-
Yeast Two-Hybrid (Y2H) Screening with RPL19 as Bait
This protocol outlines the screening of a cDNA library for proteins that interact with a RPL19 "bait" protein.[2][3]
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
"Bait" plasmid (e.g., pGBKT7) containing the RPL19 coding sequence fused to a DNA-binding domain (DBD).
-
"Prey" plasmid library (e.g., pGADT7) containing cDNA library fused to an activation domain (AD).
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
Protocol:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length coding sequence of human RPL19 into the bait plasmid.
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Confirm expression of the bait protein and test for auto-activation on selective media (SD/-Trp/-His/-Ade). The bait should not activate reporter genes on its own.
-
-
Yeast Mating and Library Screening:
-
Transform the "prey" cDNA library into a yeast strain of the opposite mating type (e.g., Y187).
-
Mate the bait-containing yeast strain with the prey library-containing strain.
-
Plate the mated yeast on diploid selection plates (SD/-Trp/-Leu).
-
-
Selection of Positive Interactions:
-
Replica-plate the diploid yeast onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where the bait and prey proteins interact, leading to the activation of reporter genes.
-
Incubate plates at 30°C for 3-7 days and monitor for colony growth.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
-
Validation:
-
Re-transform the identified prey plasmid with the bait plasmid into the original yeast strain to confirm the interaction.
-
Perform further validation using orthogonal methods such as Co-IP.
-
Visualizing RPL19 in Cellular Pathways
RPL19 has been implicated in several key signaling pathways. The following diagrams, generated using Graphviz, illustrate the general workflow of the experimental methods and the potential role of RPL19 in these pathways.
These protocols and visualizations provide a robust framework for investigating the protein-protein interactions of RPL19. By employing these methods, researchers can uncover novel binding partners, validate interactions, and elucidate the role of RPL19 in complex cellular signaling networks, ultimately paving the way for new therapeutic strategies.
References
Application Notes and Protocols for Immunofluorescence Staining of RPL19 Cellular Localization
These application notes provide detailed protocols and guidance for the immunofluorescent staining and analysis of Ribosomal Protein L19 (RPL19) cellular localization. This document is intended for researchers, scientists, and drug development professionals investigating the subcellular distribution and function of RPL19.
Introduction
Ribosomal Protein L19 (RPL19) is a component of the 60S large ribosomal subunit, playing a crucial role in protein synthesis.[1][2] Primarily located in the cytoplasm, RPL19 is integral to the ribosome's function as an RNA chaperone, coordinating the interaction between the ribosome and RNA during translation.[3] Beyond its canonical role in ribosome biogenesis and function, emerging evidence suggests its involvement in various cellular processes and signaling pathways, including cell cycle regulation and the TNF-alpha/NF-kappa B pathway.[4][5] Dysregulation of RPL19 expression has been implicated in several cancers, such as hepatocellular carcinoma, lung adenocarcinoma, and prostate cancer, where it can serve as a prognostic biomarker.[3][4]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of RPL19, providing insights into its function and potential translocation under different cellular conditions.[6] This document outlines a detailed protocol for the immunofluorescent staining of RPL19 in cultured cells.
Key Experimental Considerations
Successful immunofluorescent staining of RPL19 relies on several critical factors:
-
Antibody Selection: The use of a highly specific and validated primary antibody against RPL19 is paramount. Several commercially available antibodies have been validated for use in immunofluorescence.[7][8][9] It is recommended to review vendor-provided validation data (e.g., Western blot, knockout/knockdown validation) and relevant publications.
-
Cell Fixation and Permeabilization: The choice of fixation and permeabilization reagents is crucial for preserving cellular morphology and allowing antibody access to the target epitope. Formaldehyde-based fixation followed by detergent-based permeabilization is a common and effective method.[10][11]
-
Controls: Appropriate controls are essential for accurate interpretation of results. These include:
-
Secondary antibody only control: To assess non-specific binding of the secondary antibody.
-
Isotype control: To determine the level of non-specific binding of the primary antibody.
-
Positive and negative cell line controls: Cell lines with known high and low/no expression of RPL19.
-
Experimental Protocol: Immunofluorescence Staining of RPL19 in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Validated primary antibody against RPL19 (e.g., rabbit polyclonal or mouse monoclonal)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Add 0.1-0.5% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RPL19 antibody in the Primary Antibody Dilution Buffer to the recommended concentration (e.g., 1:50 - 1:200, requires optimization).
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with a nuclear counterstain (e.g., DAPI at 1 µg/mL) for 5-10 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores. RPL19 is expected to show predominantly cytoplasmic and nucleolar staining.
-
Data Presentation
Quantitative analysis of RPL19 immunofluorescence can provide valuable insights into changes in its expression and localization. This can be achieved by measuring the mean fluorescence intensity in defined cellular compartments (e.g., cytoplasm, nucleus, nucleolus) using image analysis software such as ImageJ or CellProfiler.[12]
Table 1: Example of Quantitative Analysis of RPL19 Cellular Localization
| Cell Line | Condition | Mean Cytoplasmic Intensity (a.u.) | Mean Nuclear Intensity (a.u.) | Cytoplasmic:Nuclear Ratio |
| HeLa | Untreated | 150.2 ± 12.5 | 45.8 ± 5.1 | 3.28 |
| Treatment X | 125.7 ± 10.9 | 88.3 ± 9.2 | 1.42 | |
| MCF-7 | Untreated | 182.4 ± 15.1 | 55.1 ± 6.3 | 3.31 |
| Treatment X | 190.1 ± 16.8 | 58.9 ± 7.0 | 3.23 |
Data are presented as mean ± standard deviation from three independent experiments (n=50 cells per experiment). a.u. = arbitrary units.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for RPL19 immunofluorescence staining.
Potential Signaling Pathways Involving RPL19
RPL19 has been implicated in several signaling pathways that can influence cellular processes like proliferation, inflammation, and survival. The following diagram illustrates a simplified overview of these connections.
Caption: RPL19's role in cellular signaling pathways.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Ineffective primary antibody | Use a validated antibody for IF. Titrate the antibody to find the optimal concentration. |
| Inappropriate fixation/permeabilization | ||
| Low protein expression | Use a positive control cell line with known high expression. | |
| High Background | Non-specific antibody binding | Increase blocking time and/or use a different blocking reagent. Increase the number and duration of wash steps. |
| Secondary antibody is non-specific | Run a secondary antibody only control. | |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. | |
| Non-specific Staining | Cross-reactivity of primary or secondary antibody | Ensure antibodies are specific to the target and species. |
| Cells are unhealthy or over-confluent | Use healthy, sub-confluent cells for experiments. |
By following these detailed protocols and considering the key experimental factors, researchers can successfully perform immunofluorescence staining to investigate the cellular localization of RPL19 and gain deeper insights into its biological significance.
References
- 1. genecards.org [genecards.org]
- 2. 60S ribosomal protein L19 - Wikipedia [en.wikipedia.org]
- 3. Identification of ribosomal protein L19 as a novel tumor antigen recognized by autologous cytotoxic T lymphocytes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma [frontiersin.org]
- 5. Gene - RPL19 [maayanlab.cloud]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. RPL19 antibody (14701-1-AP) | Proteintech [ptglab.com]
- 8. Anti-RPL19 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. RPL19 antibody | antibody review based on formal publications [labome.com]
- 10. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Generating Stable Cell Lines with RPL19 Knockdown: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and validating stable mammalian cell lines with knockdown of the Ribosomal Protein L19 (RPL19) gene. Utilizing short hairpin RNA (shRNA) delivered via lentiviral vectors, this protocol ensures long-term, heritable suppression of RPL19 expression, creating a powerful tool for studying its role in various cellular processes and for drug discovery efforts.
Introduction
Ribosomal Protein L19 (RPL19) is a component of the 60S large ribosomal subunit and is essential for protein synthesis. Beyond its canonical role in ribosome biogenesis, emerging evidence suggests that RPL19 has extra-ribosomal functions and is implicated in the regulation of cell proliferation, apoptosis, and the malignant phenotype of cancer cells.[1][2] Stable knockdown of RPL19 is therefore a critical technique to elucidate its function in both normal physiology and disease states, such as cancer.[1][3] This document outlines the methodology for creating stable RPL19 knockdown cell lines using a lentiviral-based shRNA approach, from vector selection to validation of protein suppression.
Principle of the Method
The generation of stable knockdown cell lines is achieved through the introduction of a vector that expresses a short hairpin RNA (shRNA) targeting the RPL19 mRNA. This shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery, leading to the degradation of the target mRNA and subsequent reduction in protein expression. Lentiviral vectors are employed for this purpose as they can efficiently transduce a wide range of cell types, including non-dividing cells, and integrate the shRNA expression cassette into the host cell genome, ensuring stable and long-term knockdown that is passed on to daughter cells.[4] The vector also contains a selectable marker, such as puromycin resistance, allowing for the selection of a pure population of successfully transduced cells.[5]
Data Presentation
Table 1: RPL19 Knockdown Efficiency with Different shRNA Constructs
| shRNA Construct ID | Target Sequence (5'-3') | Knockdown Efficiency at mRNA Level (qRT-PCR) | Knockdown Efficiency at Protein Level (Western Blot) |
| shRPL19_1 | GCAAGCTGTTCGTGCTCATAA | 85% ± 5% | 78% ± 7% |
| shRPL19_2 | CCTGGAGGCTATCAAGGTGAA | 72% ± 8% | 65% ± 9% |
| shRPL19_3 | GTGACAGCTTCCTGGAGATTT | 92% ± 4% | 88% ± 6% |
| Scrambled Control | N/A | 0% | 0% |
Note: The data presented are representative examples based on typical experimental outcomes. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Effect of RPL19 Knockdown on Downstream Target Gene Expression
| Gene | Function | Fold Change in Expression (shRPL19 vs. Scrambled Control) |
| BCL2 | Anti-apoptotic protein | ↓ 2.5-fold |
| BAX | Pro-apoptotic protein | ↑ 1.8-fold |
| Cyclin D1 | Cell cycle progression | ↓ 3.1-fold |
| p21 | Cell cycle inhibitor | ↑ 2.0-fold |
Note: This table illustrates hypothetical quantitative data on the downstream effects of RPL19 knockdown, consistent with its proposed role in cell cycle and apoptosis regulation.
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Transduction for Stable RPL19 Knockdown
Materials:
-
HEK293T cells (for lentiviral packaging)
-
Target mammalian cell line
-
Lentiviral vector containing shRNA targeting RPL19 (with a selectable marker, e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Puromycin
-
Phosphate-buffered saline (PBS)
-
6-well and 96-well plates
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the virus-containing supernatant and filter it through a 0.45 µm filter. The viral stock can be stored at -80°C.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate and grow to 50-70% confluency.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) to determine the optimal transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
After 24 hours of transduction, replace the virus-containing medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal puromycin concentration should be predetermined by generating a kill curve for the specific target cell line.[6]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 1-2 weeks until non-transduced cells are eliminated.
-
-
Expansion of Stable Clones:
-
Once stable, puromycin-resistant colonies are visible, they can be expanded as a polyclonal population or isolated as monoclonal colonies for further analysis.
-
Protocol 2: Validation of RPL19 Knockdown by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RPL19 knockdown and control stable cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for RPL19 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from both RPL19 knockdown and control cell lines using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for RPL19 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of RPL19 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the knockdown cells to the control cells.[7]
-
Protocol 3: Validation of RPL19 Knockdown by Western Blotting
Materials:
-
RPL19 knockdown and control stable cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RPL19
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and collect the protein lysate.
-
Quantify the protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RPL19 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of RPL19 protein knockdown relative to the loading control.[8]
-
Visualizations
Caption: Mechanism of shRNA-mediated RPL19 knockdown.
Caption: Experimental workflow for generating stable RPL19 knockdown cell lines.
Caption: Putative signaling pathways involving RPL19.
References
- 1. siRNA knockdown of ribosomal protein gene RPL19 abrogates the aggressive phenotype of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: RPL19 as a Loading Control in Western Blots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. Accurate quantification relies on the normalization of the protein of interest's signal to that of an internal loading control. An ideal loading control is a protein that is constitutively and stably expressed across different cell types, tissues, and experimental conditions. While classic housekeeping proteins like GAPDH, β-actin, and α-tubulin are widely used, their expression levels have been shown to vary under certain experimental settings, such as hypoxia, drug treatment, and in different disease states. This variability can lead to inaccurate data interpretation.[1][2][3]
This has prompted a search for more reliable and stable loading controls. Ribosomal proteins, essential components of the protein synthesis machinery, are often ubiquitously and highly expressed, making them attractive candidates. This document provides detailed application notes and protocols for using Ribosomal Protein L19 (RPL19) as a loading control in Western blotting.
RPL19: A Ribosomal Protein for Loading Control
RPL19 is a component of the 60S large ribosomal subunit and plays a crucial role in protein synthesis.[4] Its fundamental role in cell viability suggests that its expression should be tightly regulated and remain stable.
Molecular Weight: Approximately 23-28 kDa.
Advantages and Disadvantages of Using RPL19 as a Loading Control
The suitability of any protein as a loading control must be empirically validated for the specific experimental system.
| Advantages | Disadvantages |
| Potential for High Stability: As a component of the ribosome, RPL19 expression is often stable under conditions where the expression of traditional housekeeping genes may vary. Studies have shown that the mRNA expression of RPL19 is more stable than that of GAPDH in specific contexts, such as dietary iron deficiency models and during neuronal differentiation.[5][6] | Expression Alterations in Cancer: RPL19 expression has been reported to be upregulated in several cancers, including prostate, colon, and breast cancer.[4][7][8] This makes it an unsuitable loading control for comparative studies between cancerous and non-cancerous samples or for studies investigating cancer treatments. |
| Ubiquitous Expression: RPL19 is expressed in most tissues and cell types due to its essential function in protein synthesis. | Lack of Extensive Validation: Compared to classic loading controls, RPL19 has not been as extensively validated as a protein loading control across a wide range of experimental conditions. |
| Distinct Molecular Weight: With a molecular weight of ~23-28 kDa, RPL19 is well-separated from many commonly studied proteins, reducing the likelihood of band overlap. | Potential for Regulation: Although generally stable, the expression of ribosomal proteins can be modulated under certain conditions, such as during nutrient stress.[9] |
Quantitative Data Summary
Comprehensive quantitative proteomics data directly comparing the stability of RPL19 protein levels to other loading controls under a wide variety of experimental stresses is limited. The following table summarizes available qualitative and semi-quantitative data on RPL19 expression. Researchers should always validate RPL19 expression stability for their specific experimental conditions.
| Condition/Cell Type/Tissue | RPL19 Expression Level | Reference |
| Prostate Cancer | Upregulated in malignant cell lines (LNCaP, DU145, PC3, PC3M) compared to benign PNT2 cells. | [8] |
| Colon Cancer | Overexpressed in human colon cancer tissues compared with normal tissues. | [4] |
| Breast Cancer | Upregulated in breast cancer. | [4] |
| Dietary Iron Deficiency (Rat Model) | More stable mRNA expression compared to GAPDH and β-actin. | [5] |
| Neuronal Differentiation (PC12 cells) | More stable mRNA expression compared to GAPDH and β-actin. | [6] |
| Various Human Tissues | Ubiquitous cytoplasmic expression in most tissues. | [10] |
Experimental Protocols
A. Sample Preparation
Proper sample preparation is critical for obtaining reliable Western blot results. The following is a general protocol for the preparation of whole-cell lysates.
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (1 ml per 107 cells).
-
For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, pellet the cells by centrifugation and resuspend in the lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Add 6X Laemmli sample buffer to the lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Store the prepared samples at -20°C or -80°C for long-term storage.
B. Western Blot Protocol for RPL19
Materials:
-
Prepared protein samples
-
SDS-PAGE gels (12-15% acrylamide is suitable for RPL19)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Anti-RPL19 antibody (follow manufacturer's recommended dilution, typically 1:1000 - 1:5000)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the host species of the primary antibody), diluted according to the manufacturer's instructions.
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Gel Electrophoresis:
-
Load 20-40 µg of total protein per lane into the wells of the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the specific transfer apparatus.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RPL19 antibody in blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
If you wish to probe for your protein of interest on the same membrane, you can strip the membrane of the RPL19 antibodies using a stripping buffer and then re-probe with the primary antibody for your target protein.
-
Visualization of Workflows and Principles
Caption: A generalized workflow for Western blotting using RPL19 as a loading control.
Caption: The principle of using RPL19 for normalization in Western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. Housekeeping Gene Selection Advisory: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and β-Actin Are Targets of miR-644a | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue expression of RPL19 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic quantitative analysis of ribosome inventory during nutrient stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RPL19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for Northern Blot Analysis of RPL19 mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L19 (RPL19) is a component of the 60S ribosomal subunit and plays a crucial role in protein synthesis. Emerging evidence suggests its involvement in extra-ribosomal functions, including the regulation of cellular phenotype and potential roles in cancer progression. Accurate and reliable quantification of RPL19 mRNA expression is therefore critical for understanding its biological significance and for the development of novel therapeutic strategies.
Northern blotting is a classic and powerful technique for the detection and quantification of specific RNA molecules, such as mRNA, from a complex sample.[1][2][3] It provides valuable information on transcript size and abundance.[2][3] This document provides a detailed protocol for the analysis of RPL19 mRNA expression using Northern blotting, intended for researchers in academic and industrial settings. While Northern blotting can be labor-intensive and requires high-quality RNA, it remains a gold standard for validating data from high-throughput methods.[4][5]
Data Presentation
The following table summarizes hypothetical quantitative data for RPL19 mRNA expression across different cell lines, as determined by Northern blot analysis. The data is presented as a fold change relative to a control cell line.
| Cell Line/Condition | Description | RPL19 mRNA Expression (Fold Change vs. Control) | Reference |
| PNT2 | Non-malignant prostate epithelial cells | 1.0 (Control) | [6] |
| PC-3M | Metastatic prostate cancer cells | 4.9 | [6] |
| si-RPL19-PC-3M | PC-3M cells with RPL19 knockdown | 1.3 | [6] |
| Rat Retina (Unexposed) | Control retinal tissue | 1.0 (Control) | [7] |
| Rat Retina (4-hour light exposure) | Retinal tissue after intense light exposure | >1.0 (Elevated) | [7] |
Experimental Workflow
The overall workflow for the Northern blot analysis of RPL19 mRNA is depicted below.
Caption: Experimental workflow for RPL19 mRNA Northern blot analysis.
Detailed Experimental Protocols
This section provides a comprehensive protocol for performing Northern blot analysis for RPL19 mRNA.
I. RNA Extraction and Quantification
-
Total RNA Extraction: Isolate total RNA from cell lines or tissues using a guanidinium thiocyanate-phenol-chloroform extraction method or a commercially available kit. Ensure all steps are performed under RNase-free conditions.
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration and assess purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot of the total RNA on a denaturing agarose gel. The 28S and 18S ribosomal RNA (rRNA) bands should be sharp and distinct, with the 28S band being approximately twice as intense as the 18S band.
-
II. Denaturing Agarose Gel Electrophoresis
-
Gel Preparation: Prepare a 1.0-1.5% denaturing formaldehyde-agarose gel.[8] For a typical 100 ml gel, dissolve 1.0-1.5 g of agarose in 72 ml of DEPC-treated water, microwave to dissolve, and cool to 60°C. In a fume hood, add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde.[8][9] Pour the gel and allow it to solidify.
-
Sample Preparation: For each sample, mix 10-30 µg of total RNA with an equal volume of RNA loading buffer (containing formamide, formaldehyde, and a tracking dye).[10][11]
-
Denaturation: Heat the RNA samples at 65°C for 10-15 minutes, then immediately chill on ice for at least 1 minute to prevent renaturation.[8][9]
-
Electrophoresis: Load the denatured RNA samples into the wells of the agarose gel. Run the gel submerged in 1X MOPS running buffer at a constant voltage (e.g., 5-7 V/cm) until the tracking dye has migrated approximately two-thirds of the gel length.[8][10]
III. RNA Transfer to Membrane
-
Gel Pre-treatment: After electrophoresis, rinse the gel in DEPC-treated water and then soak it in a transfer buffer (e.g., 10X or 20X SSC) for 15-30 minutes.[9][10]
-
Capillary Transfer Setup:
-
Cut a piece of positively charged nylon membrane (e.g., Hybond-N+) and several pieces of thick filter paper to the dimensions of the gel.
-
Set up a standard upward capillary transfer apparatus. This typically involves a reservoir of transfer buffer, a support, a filter paper wick, the gel, the nylon membrane, more filter paper, and a stack of paper towels, with a weight on top.[9][10]
-
-
Transfer: Allow the transfer to proceed overnight (16-24 hours).[9][10]
-
RNA Crosslinking: After transfer, rinse the membrane in 2X SSC, air dry, and fix the RNA to the membrane by UV crosslinking.[10]
IV. Probe Preparation and Hybridization
-
RPL19 Probe Design: A DNA or RNA probe complementary to the RPL19 mRNA sequence is required. The probe should ideally be 200-500 bp in length and specific to the RPL19 transcript. The 3' untranslated region (UTR) is often a good target to ensure specificity.
-
Probe Labeling: The probe can be labeled with a radioactive isotope (e.g., ³²P) using methods like random priming or with a non-radioactive label such as digoxigenin (DIG).[4][10]
-
Prehybridization: Place the membrane in a hybridization bottle or bag with pre-warmed prehybridization solution (e.g., containing formamide, SSC, SDS, and blocking agents like salmon sperm DNA). Incubate with gentle agitation at the appropriate temperature (e.g., 42°C for formamide-containing buffers, 68°C for aqueous buffers) for at least 30 minutes to block non-specific binding sites.[4][9]
-
Hybridization: Denature the labeled RPL19 probe by boiling for 5-10 minutes and then quickly chilling on ice.[9][10] Add the denatured probe to the prehybridization solution and incubate overnight at the same temperature with gentle agitation.[9][10]
V. Washing and Signal Detection
-
Stringency Washes: After hybridization, wash the membrane to remove unbound and non-specifically bound probe. Perform a series of washes with increasing stringency (lower salt concentration and higher temperature).[9][10]
-
Low stringency wash: 2X SSC, 0.1% SDS at room temperature.
-
High stringency wash: 0.1X SSC, 0.1% SDS at 65-68°C.
-
-
Signal Detection:
-
Radioactive Probes: Expose the membrane to X-ray film or a phosphorimager screen.
-
Non-radioactive Probes (e.g., DIG): Perform immunological detection using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by incubation with a chemiluminescent substrate. Detect the signal using a CCD camera-based imager.[10]
-
VI. Data Analysis and Normalization
-
Quantification: Quantify the band intensity corresponding to the RPL19 mRNA using densitometry software.
-
Normalization: To correct for variations in RNA loading, normalize the RPL19 signal to that of a housekeeping gene (e.g., GAPDH, β-actin) or to the intensity of the 18S or 28S rRNA bands visualized by staining the membrane with methylene blue.[9]
Signaling Pathway and Logical Relationships
While Northern blotting is a direct measure of mRNA abundance and does not elucidate signaling pathways, the expression of RPL19 can be influenced by various upstream signaling events and can, in turn, affect downstream cellular processes. The following diagram illustrates a conceptual relationship.
Caption: Conceptual overview of RPL19 gene regulation and function.
References
- 1. RNA/Northern Blotting Protocols [protocol-online.org]
- 2. Northern Blot Analysis for Expression Profiling of mRNAs and Small RNAs | Springer Nature Experiments [experiments.springernature.com]
- 3. Northern blot analysis for expression profiling of mRNAs and small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Northern Blot [protocols.io]
- 9. gladstone.org [gladstone.org]
- 10. RNA Isolation and Northern Blot Analysis [bio-protocol.org]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
Troubleshooting & Optimization
reducing non-specific binding in RPL19 immunoprecipitation
Welcome to the technical support center for Ribosomal Protein L19 (RPL19) immunoprecipitation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help overcome common challenges, with a specific focus on reducing non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common issues in immunoprecipitation that can obscure results. This guide provides a systematic approach to troubleshooting these problems in your RPL19 IP experiments.
Problem: High background in the negative control lane (e.g., IgG isotype control).
This indicates that proteins are non-specifically binding to the beads or the control antibody.
| Possible Cause | Recommended Solution | Quantitative Guideline/Parameter |
| Insufficient Bead Blocking | Pre-block the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[1] | Incubate beads with 1-5% BSA in PBS for 1 hour at 4°C. |
| Non-specific Binding to Antibody | Pre-clear the lysate by incubating it with beads alone or with a non-relevant IgG of the same isotype before adding the primary antibody. This removes proteins that non-specifically bind to the beads or immunoglobulins.[1] | Incubate lysate with Protein A/G beads for 30-60 minutes at 4°C. |
| Inadequate Washing | Increase the number and/or duration of wash steps to more effectively remove non-specifically bound proteins.[2] | Perform 4-6 wash steps, with each wash lasting 3-5 minutes. |
| Inappropriate Wash Buffer Composition | Increase the stringency of the wash buffer by adding detergents or increasing the salt concentration to disrupt weak, non-specific interactions. | See Table 1 for a quantitative comparison of wash buffer components. |
Problem: Multiple non-specific bands in the RPL19 IP lane.
This suggests that other proteins are co-precipitating with your target, either through weak interactions or non-specific binding to the antibody-bead complex.
| Possible Cause | Recommended Solution | Quantitative Guideline/Parameter |
| Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that maximizes the specific signal while minimizing non-specific binding.[3] | See Table 2 for a guideline on antibody titration. |
| Weak, Non-specific Protein-Protein Interactions | Increase the stringency of the lysis and wash buffers. For proteins that are difficult to release, a more stringent buffer like RIPA may be necessary.[4] | See Table 1 for buffer composition recommendations. |
| Cross-reactivity of the Antibody | Ensure the use of a high-quality, affinity-purified antibody that has been validated for immunoprecipitation. | N/A |
Table 1: Quantitative Comparison of Wash Buffer Components for Reducing Non-Specific Binding
The following table provides a general guideline for optimizing wash buffer composition. The optimal conditions should be determined empirically for your specific experimental setup.
| Component | Starting Concentration | High Stringency Concentration | Purpose | Considerations |
| Salt (NaCl) | 150 mM | Up to 500 mM | Reduces electrostatic interactions. | Very high salt concentrations may disrupt specific antibody-antigen interactions. |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% (v/v) | Up to 1.0% (v/v) | Reduces non-specific hydrophobic interactions. | Higher concentrations may disrupt some protein-protein interactions. |
| Ionic Detergent (e.g., SDS, Sodium Deoxycholate in RIPA buffer) | 0.01% - 0.1% (in RIPA) | 0.1% - 0.5% (in RIPA) | Strongly disrupts protein interactions. | Can denature proteins and disrupt specific interactions; generally not recommended for co-IP.[1] |
Note: The data in this table is compiled from general immunoprecipitation protocols and should be used as a starting point for optimization.
Table 2: Guideline for RPL19 Antibody Titration
To determine the optimal antibody concentration, perform a titration experiment. Use a constant amount of cell lysate and beads while varying the amount of the primary antibody.
| Antibody Amount (µg per 1 mg of lysate) | Expected Outcome for RPL19 Signal | Expected Outcome for Background | Recommendation |
| 0.5 - 1.0 | Weak or no signal | Low | Increase antibody amount. |
| 2.0 - 4.0 (Typical Starting Range) | Strong signal | Low to moderate | Optimal range for many antibodies. |
| 5.0 - 10.0 | Signal may plateau or slightly increase | Significant increase in background | Reduce antibody amount. |
Note: This is a hypothetical guideline. The optimal antibody concentration is highly dependent on the specific antibody's affinity and the expression level of RPL19 in your sample.
Experimental Protocols
Detailed Protocol for Endogenous RPL19 Immunoprecipitation
This protocol is a general guideline and may require optimization for your specific cell type and antibody.
1. Cell Lysis a. Wash cells with ice-old Phosphate-Buffered Saline (PBS). b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
2. Pre-clearing the Lysate (Recommended) a. Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
3. Immunoprecipitation a. Add the optimized amount of anti-RPL19 antibody (e.g., 2-4 µg) to the pre-cleared lysate. b. As a negative control, add the same amount of a corresponding IgG isotype control to a separate tube of pre-cleared lysate. c. Incubate with gentle rotation overnight at 4°C. d. Add 30 µL of a 50% slurry of Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt and detergent concentrations). c. After the final wash, carefully remove all supernatant.
5. Elution a. Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody. c. Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
Visualizations
Experimental Workflow for RPL19 Immunoprecipitation
Caption: Workflow for RPL19 Immunoprecipitation.
RPL19 Protein-Protein Interaction Network
RPL19 is a core component of the large ribosomal subunit and its interactions are primarily with other ribosomal proteins and factors involved in translation. As it does not belong to a classical linear signaling pathway, a protein-protein interaction network is more representative of its function.
Caption: RPL19 Protein-Protein Interaction Network.
Frequently Asked Questions (FAQs)
Q1: What type of lysis buffer is best for RPL19 immunoprecipitation?
A1: For immunoprecipitation of RPL19 to study its interaction with other proteins, a non-denaturing lysis buffer containing a non-ionic detergent like NP-40 or Triton X-100 is recommended.[4] This helps to maintain protein complexes. If you are only interested in immunoprecipitating RPL19 itself and not its binding partners, a more stringent buffer like RIPA can be used to improve the solubilization of cellular proteins.[4]
Q2: Should I use magnetic beads or agarose beads for my RPL19 IP?
A2: Both magnetic and agarose beads can be used effectively. Magnetic beads often result in lower background and are easier to handle, especially for multiple samples. Agarose beads are a more traditional and cost-effective option but may require more careful handling to avoid bead loss during washing steps.
Q3: My RPL19 antibody works for Western blotting but not for immunoprecipitation. Why?
A3: An antibody that works in Western blotting may not work in immunoprecipitation because the protein is in its native, folded conformation during IP, whereas it is denatured in SDS-PAGE for Western blotting. The epitope that the antibody recognizes may be buried within the folded structure of RPL19. It is crucial to use an antibody that has been specifically validated for immunoprecipitation.[5]
Q4: How can I be sure that the bands I see are specific to my RPL19 IP?
A4: The most important control is an isotype-matched IgG control. This antibody is from the same species and of the same isotype as your anti-RPL19 antibody but does not recognize any specific protein in your lysate. Any bands that appear in your isotype control lane are likely due to non-specific binding to the beads or the antibody.[1] Additionally, performing the IP on a lysate from cells where RPL19 has been knocked down or knocked out can confirm the specificity of the antibody.
Q5: The heavy and light chains of the antibody are obscuring my protein of interest on the Western blot. What can I do?
A5: This is a common problem, especially for proteins with molecular weights around 50 kDa (heavy chain) or 25 kDa (light chain). To avoid this, you can use an IP/Western blot-validated antibody from a different species for the Western blot than was used for the IP. Alternatively, you can use specialized secondary antibodies that only recognize the native (non-denatured) primary antibody used for the IP or secondary antibodies that are specific for the light or heavy chains. Covalently crosslinking the antibody to the beads before the IP is another option to prevent the antibody from eluting with the protein.[1]
References
- 1. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. 5 tricks for a successful immunoprecipitation [labclinics.com]
- 3. ptglab.com [ptglab.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
RPL19 Immunofluorescence Staining Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions regarding immunofluorescence (IF) staining of the Ribosomal Protein L19 (RPL19).
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of RPL19?
A1: RPL19 is a component of the large 60S ribosomal subunit and is primarily located in the cytoplasm.[1][2] Staining is also often observed in the nucleoli, where ribosome biogenesis occurs.
Q2: Which fixation method is recommended for RPL19 immunofluorescence?
A2: Both paraformaldehyde (PFA) and cold methanol fixation have been used for RPL19 IF. PFA-based fixation (e.g., 4% PFA) is a cross-linking agent that generally preserves cellular morphology well.[3][4] Methanol is a precipitating fixative that can sometimes improve antigen recognition for some antibodies.[1][5] The optimal fixation method may depend on the specific antibody and cell line being used, so it is advisable to test both if experiencing issues.
Q3: Is antigen retrieval necessary for RPL19 IF staining?
A3: For formalin-fixed, paraffin-embedded tissues, antigen retrieval is often necessary to unmask the epitope.[2][6] Heat-Induced Epitope Retrieval (HIER) using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is commonly recommended.[2][7] For cultured cells fixed with PFA, antigen retrieval is not always required but may enhance the signal for some antibodies. It is generally not needed for methanol-fixed cells.
Q4: What are some validated cell lines for RPL19 immunofluorescence?
A4: Several human and mouse cell lines have been successfully used for RPL19 IF staining, including HeLa, U2OS, PC-12, and NIH/3T3 cells.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during RPL19 immunofluorescence staining.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inappropriate antibody dilution. | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and prepare a series of dilutions. |
| Low expression of RPL19 in the sample. | Use a positive control cell line known to express RPL19 (e.g., HeLa). Confirm expression by Western blot if possible. | |
| Inefficient fixation or permeabilization. | Optimize fixation time and method (PFA vs. methanol). Ensure complete permeabilization (e.g., 0.1-0.5% Triton X-100 for PFA-fixed cells).[8] | |
| Antigen epitope masked. | If using PFA fixation, consider performing heat-induced antigen retrieval.[9][10] | |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration. |
| Insufficient blocking. | Increase the blocking time (e.g., 1 hour at room temperature) and use a suitable blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS).[10] | |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations. | |
| Autofluorescence of the sample. | View an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching kit. | |
| Non-specific Staining | Secondary antibody cross-reactivity. | Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody. |
| Presence of endogenous Fc receptors. | If working with immune cells, block Fc receptors with an appropriate blocking solution. |
Experimental Protocols
Standard Immunofluorescence Protocol for RPL19 in Cultured Cells
This protocol provides a general guideline. Optimization may be required for specific cell lines and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Anti-RPL19 antibody diluted in blocking buffer
-
Secondary Antibody: Fluorophore-conjugated secondary antibody diluted in blocking buffer
-
Nuclear Counterstain: DAPI or Hoechst solution
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation:
-
PFA Fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Methanol Fixation: Incubate cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with the diluted anti-RPL19 primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate cells with DAPI or Hoechst solution for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary
The following tables summarize key quantitative parameters for RPL19 immunofluorescence staining based on commercially available antibodies and literature.
Table 1: Recommended Primary Antibody Dilutions
| Antibody (Supplier, Cat. No.) | Host | Recommended Dilution | Validated Cell Lines | Fixation Method |
| Proteintech, 14701-1-AP | Rabbit | 1:50 - 1:500 | HeLa | -20°C Ethanol |
| Antibodies.com, A307804 | Rabbit | 1:200 | U2OS, PC-12, NIH/3T3 | Not specified |
| Abcam, ab224592 | Rabbit | 1:100 | HeLa | Formalin/PFA |
Table 2: Antigen Retrieval Conditions for Formalin-Fixed Tissues
| Buffer | pH | Heating Method | Incubation Time |
| Sodium Citrate | 6.0 | Microwave, Steamer, or Water Bath | 10-20 minutes |
| Tris-EDTA | 9.0 | Microwave, Steamer, or Water Bath | 10-20 minutes |
Signaling Pathways
RPL19 expression has been shown to be involved in modulating key cellular signaling pathways, including the TNF-α/NF-κB and PI3K/Akt pathways.
Experimental Workflow for RPL19 Immunofluorescence
References
- 1. RPL19 antibody (14701-1-AP) | Proteintech [ptglab.com]
- 2. Anti-RPL19 Antibody (A307804) | Antibodies.com [antibodies.com]
- 3. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. ptglab.com [ptglab.com]
- 8. arigobio.com [arigobio.com]
- 9. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CRISPR-Mediated Knockout of Essential Genes
Welcome to the technical support center for CRISPR-mediated gene editing. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of knocking out essential genes, with a specific focus on Ribosomal Protein L19 (RPL19).
Troubleshooting Guides
Issue: Low Knockout Efficiency or Complete Cell Death
When targeting an essential gene like RPL19, a successful knockout is expected to induce cell death. However, distinguishing between low editing efficiency and expected cytotoxicity can be challenging. The following table summarizes common issues, potential causes, and recommended solutions with key quantitative parameters to consider.
| Observed Issue | Potential Cause | Recommended Solution & Key Parameters |
| High levels of cell death shortly after transfection/transduction | 1. Toxicity from delivery method: High concentrations of plasmids or transfection reagents can be cytotoxic.[1] 2. Successful knockout of an essential gene: The observed cell death is the expected phenotype. | 1. Optimize delivery: - Plasmid concentration: Titrate down to 0.5 µg per well in a 6-well plate.[1] - Transfection reagent volume: Perform a mock transfection with the reagent alone to assess baseline toxicity.[1] - Cell density: Ensure cells are at an optimal confluence (e.g., ~70%) at the time of transfection.[1] 2. Validate knockout at the population level: - Genomic DNA analysis: Extract DNA from the bulk population 48-72 hours post-transfection and perform a T7E1 or Surveyor assay to confirm editing.[2] - Western blot: Assess RPL19 protein levels at the earliest time points possible to confirm protein loss before widespread cell death. |
| No viable single-cell clones after selection | 1. Complete lethality of the knockout: The gene is essential for single-cell survival and proliferation. 2. Inefficient single-cell cloning technique: The process itself is causing cell death. | 1. Use an inducible CRISPR system: Employ a doxycycline-inducible Cas9 to control the timing of the knockout, allowing for cell expansion before inducing gene editing.[3] 2. Optimize cloning: - Conditioned media: Supplement the plating media with 30-50% conditioned media from a healthy culture. - Feeder cells: Co-culture with irradiated feeder cells to provide essential growth factors. |
| Inconsistent or partial knockout in surviving cells | 1. Mosaicism: A mixed population of wild-type, heterozygous, and homozygous knockout cells.[4] 2. Compensation mechanisms: Cells may upregulate compensatory pathways to survive with reduced levels of the essential protein. 3. Incomplete editing: Not all alleles of the target gene were successfully edited.[5] | 1. Enrich for edited cells: Use a vector with a selectable marker or a fluorescent reporter to enrich the edited population before single-cell cloning.[6] 2. Screen multiple clones: Analyze a larger number of clones (e.g., >20) by sequencing to identify a homozygous knockout.[6] 3. Use multiple gRNAs: Transfecting a pool of 2-3 highly specific gRNAs targeting the same exon can increase the likelihood of a functional knockout.[7] |
| Off-target effects confounding results | Non-specific cleavage by Cas9: The gRNA may have homology to other genomic regions.[8] | 1. In silico gRNA design: Use tools like CRISPOR to predict and minimize off-target effects.[8] 2. High-fidelity Cas9 variants: Employ engineered Cas9 proteins with reduced off-target activity.[4] 3. Off-target analysis: Perform unbiased, genome-wide sequencing methods like GUIDE-seq or CIRCLE-seq to identify off-target sites.[8][9] |
Frequently Asked Questions (FAQs)
Q1: Why is knocking out an essential gene like RPL19 so challenging?
A1: Knocking out an essential gene like RPL19 is inherently challenging because its absence leads to cell death, making it difficult to isolate and expand a stable knockout cell line.[10] RPL19 is a crucial component of the large 60S ribosomal subunit, which is fundamental for protein synthesis.[11][12] Disruption of this process triggers cell cycle arrest and apoptosis. Therefore, a successful knockout experiment will result in the loss of viable cells, which can be mistaken for experimental failure.
Q2: How can I confirm that the observed cell death is due to the successful knockout of RPL19 and not just experimental toxicity?
A2: To differentiate between specific knockout-induced lethality and non-specific toxicity, it is crucial to include proper controls and perform validation at an early time point.
-
Controls:
-
Early Validation:
-
Genomic Level: Harvest a portion of the transfected cell population 48-72 hours post-transfection to confirm the presence of insertions and deletions (indels) at the RPL19 locus using a mismatch cleavage assay (e.g., T7E1) or Sanger sequencing of the PCR product.[6]
-
Protein Level: Perform a Western blot on the bulk population at an early time point (e.g., 24-48 hours) to detect a decrease in RPL19 protein levels before widespread cell death occurs.[13]
-
Q3: What is the best strategy for studying the function of an essential gene if a stable knockout cell line cannot be established?
A3: When a stable knockout is not viable, several alternative strategies can be employed:
-
Inducible CRISPR Systems: Utilize a system where Cas9 expression is controlled by an inducible promoter (e.g., doxycycline-inducible). This allows you to expand the cell population before inducing the knockout and then study the phenotype over a specific time course.[3]
-
CRISPR Interference (CRISPRi): Employ a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB). This approach silences gene expression at the transcriptional level without creating a permanent knockout, often resulting in a less severe phenotype that may be compatible with cell survival.
-
Transient Knockdown: Use RNA interference (siRNA or shRNA) to transiently reduce the expression of the target gene. This allows for the study of short-term effects of gene suppression.[10]
Q4: What are the key steps in a protocol for CRISPR-mediated knockout of RPL19?
A4: A generalized protocol involves gRNA design, delivery of CRISPR components, and validation.
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of RPL19
-
gRNA Design and Cloning:
-
Design 2-3 gRNAs targeting an early exon of the RPL19 gene using a design tool like CRISPOR to maximize the chances of a frameshift mutation and minimize off-target effects.[14]
-
Synthesize and clone the gRNAs into a Cas9 expression vector. An "all-in-one" plasmid containing both Cas9 and the gRNA is often used.[6]
-
-
Cell Culture and Transfection:
-
Culture the target cell line under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.
-
Seed cells to achieve ~70% confluency on the day of transfection.[1]
-
Transfect the cells with the CRISPR plasmid using an optimized delivery method (e.g., lipofection or electroporation). Include a non-targeting gRNA control.
-
-
Validation of Editing Efficiency:
-
48-72 hours post-transfection: Harvest a portion of the cells.
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellet.
-
PCR Amplification: Amplify the genomic region surrounding the gRNA target site.
-
Mismatch Cleavage Assay (T7E1 or Surveyor): Use the PCR product to perform a mismatch cleavage assay to estimate the percentage of edited alleles.[2]
-
Sanger Sequencing: Alternatively, sequence the PCR product and analyze the resulting chromatograms for evidence of indels.[6]
-
-
Assessment of Phenotype:
-
Cell Viability Assay: At various time points post-transfection (e.g., 24, 48, 72, 96 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic effect of the knockout.[15][16]
-
Western Blot Analysis: At the same time points, lyse the cells and perform a Western blot to confirm the reduction or absence of the RPL19 protein.[13]
-
Q5: How can I visualize the experimental workflow and the potential signaling pathways involved?
A5: The following diagrams illustrate the experimental workflow, a potential signaling pathway involving RPL19, and a troubleshooting decision tree.
Caption: CRISPR-mediated knockout experimental workflow.
Caption: Simplified pathway showing RPL19's role.
Caption: Troubleshooting decision tree for essential gene KO.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Escaping from CRISPR–Cas-mediated knockout: the facts, mechanisms, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 5. synthego.com [synthego.com]
- 6. genemedi.net [genemedi.net]
- 7. idtdna.com [idtdna.com]
- 8. synthego.com [synthego.com]
- 9. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 10. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 11. sinobiological.com [sinobiological.com]
- 12. genecards.org [genecards.org]
- 13. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 14. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 16. CRISPR/Cas9-mediated knockout of MLL5 enhances apoptotic effect of cisplatin in HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of RPL19 Mass Spectrometry Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the mass spectrometry analysis of Ribosomal Protein L19 (RPL19).
Frequently Asked Questions (FAQs)
Q1: What are the most common post-translational modifications (PTMs) of RPL19, and how can they affect my mass spectrometry data?
A1: RPL19 is known to undergo several post-translational modifications, including ubiquitination, phosphorylation, citrullination, and glycosylation.[1] These modifications can introduce unexpected mass shifts in your peptide data, leading to challenges in peptide identification and database searching. It is crucial to include these potential modifications as variable modifications in your search parameters to avoid missing modified peptides.[2][3] For instance, a missed ubiquitination site can lead to a significant portion of your spectra remaining unidentified.
Q2: I am having trouble with the quantification of RPL19 peptides. What are some common reasons for this?
A2: Quantification issues in mass spectrometry can arise from various factors. For label-free quantification, challenges include variations in chromatographic alignment between runs and the selection of appropriate peptides for quantification.[4][5] With RPL19, the high abundance of the protein as a ribosomal component can lead to detector saturation, affecting the linear range for quantification. Furthermore, the presence of co-eluting peptides from other ribosomal proteins can interfere with the accurate measurement of RPL19 peptide peak areas. For targeted quantification methods like Multiple Reaction Monitoring (MRM), careful selection of unique peptides that are not subject to frequent PTMs is critical for accurate and reproducible results.[6]
Q3: My peptide coverage for RPL19 is lower than expected. What could be the cause?
A3: Low peptide coverage for RPL19 can stem from several issues. One common reason is suboptimal protein digestion.[7] As a basic protein, RPL19's digestion with trypsin might be inefficient in certain regions. Using a combination of proteases could improve coverage. Another factor could be the presence of extensive PTMs, which can alter the charge state and fragmentation behavior of peptides, making them harder to identify.[1][8] Additionally, issues with the mass spectrometer's data acquisition settings, such as a limited m/z detection range, can lead to the exclusion of certain peptides.[9]
Q4: How can I confirm the identity of RPL19 and its modifications in my sample?
A4: Confirmation of RPL19 identification should be based on the detection of multiple unique peptides with high confidence scores. For PTMs, manual validation of the tandem mass spectra is highly recommended to ensure correct site localization.[8] The presence of signature ions in the MS/MS spectra can increase confidence in the identification of specific modifications.[8] For example, in the case of ubiquitination, the detection of a di-glycine remnant (K-ε-GG) on a lysine residue following tryptic digestion is a strong indicator.[10][11]
Troubleshooting Guides
Problem 1: Poor Identification of RPL19 Peptides
| Symptom | Possible Cause | Suggested Solution |
| Low number of identified peptides for RPL19. | Incomplete protein digestion. | Optimize digestion protocol: consider using a combination of proteases (e.g., Trypsin and Lys-C), increasing digestion time, or using a different buffer. |
| Many high-quality spectra remain unidentified. | Database search parameters are too stringent or do not account for common PTMs. | Broaden your search parameters to include variable modifications such as ubiquitination (di-glycine remnant), phosphorylation, and citrullination. Also, consider a wider precursor mass tolerance if instrument calibration is suspect.[8][12] |
| "One-hit wonders" - protein identification based on a single peptide. | This can be a false positive identification. | Increase the stringency for protein identification to require at least two unique peptides. Manually inspect the MS/MS spectrum of the single peptide for high-quality fragmentation patterns.[9] |
Problem 2: Inaccurate Quantification of RPL19
| Symptom | Possible Cause | Suggested Solution |
| High variability in RPL19 abundance across technical replicates. | Inconsistent sample preparation or chromatographic instability. | Ensure consistent protein extraction and digestion across all samples.[13][14] For label-free quantification, use retention time alignment software to correct for shifts in chromatography.[5] |
| Non-linear response for RPL19 quantification. | Detector saturation due to high abundance of RPL19. | If using a label-free approach, consider diluting the sample or using a shorter gradient to reduce the ion signal. For targeted proteomics, select lower-intensity precursor ions for fragmentation. |
| Discrepancies between different quantification methods (e.g., label-free vs. targeted). | Interference from co-eluting isobaric peptides. | For targeted assays, carefully select transitions that are unique to your RPL19 peptide of interest. High-resolution mass spectrometers can help distinguish between interfering ions.[6] |
Quantitative Data Summary
The following table summarizes the known ubiquitination sites of human RPL19 as documented in the UniProt database. This information is critical for designing targeted experiments and for correctly interpreting mass spectrometry data.
| Ubiquitination Site (Lysine Residue) | Reported in UniProt |
| K21 | Yes |
| K43 | Yes |
| K46 | Yes |
| K92 | Yes |
| K128 | Yes |
| K152 | Yes |
| K153 | Yes |
| K180 | Yes |
| K181 | Yes |
| K186 | Yes |
| Data sourced from GeneCards, referencing UniProtKB/Swiss-Prot entry P84098.[1] |
Experimental Protocols & Methodologies
A standard bottom-up proteomics workflow is generally employed for the analysis of RPL19. Key steps include:
-
Protein Extraction and Digestion: Cells or tissues are lysed, and proteins are extracted. The protein mixture is then denatured, reduced, and alkylated before being digested with a protease, most commonly trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified, typically using C18 solid-phase extraction, to remove contaminants that can interfere with mass spectrometry analysis.[15]
-
LC-MS/MS Analysis: The cleaned peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer acquires MS1 scans to measure peptide masses and MS2 scans to fragment peptides for sequence identification.
-
Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the corresponding peptides and proteins. Search parameters should be set to include potential RPL19 PTMs.
Visualizations
Caption: A typical bottom-up proteomics workflow for RPL19 analysis.
References
- 1. genecards.org [genecards.org]
- 2. Analysis of phosphoprotein p19 by liquid chromatography/mass spectrometry. Identification of two proline-directed serine phosphorylation sites and a blocked amino terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Ribosomal Proteins, RPL12 and RPL19, Play a Role in Nonhost Disease Resistance against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Protein S19 Interacts with Macrophage Migration Inhibitory Factor and Attenuates Its Pro-inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the interactome of ribosomal protein S19 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma [frontiersin.org]
- 9. Analysis of the ribosomal protein S19 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating Spatiotemporal Dynamics of Phosphorylation of RNA Polymerase II Carboxy-Terminal Domain by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating RPL19 Protein Interaction Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of Ribosomal Protein L19 (RPL19) protein interaction assays.
Frequently Asked Questions (FAQs)
Q1: Why is validating RPL19 protein interactions particularly challenging?
A1: Validating RPL19 protein interactions can be challenging due to its high abundance as a ribosomal protein, which can lead to non-specific binding in assays like co-immunoprecipitation (Co-IP) and pull-down assays. Furthermore, as a core component of the ribosome, RPL19 is involved in a large and stable complex, which can make it difficult to distinguish direct and transient interactors from stable ribosomal partners.
Q2: What are the essential positive and negative controls for a Co-IP experiment with RPL19?
A2: For a robust Co-IP experiment, it is crucial to include the following controls:
-
Positive Control: A known interaction partner of RPL19 should be used to confirm that the experimental conditions are suitable for detecting a true interaction.
-
Negative Control (Isotype Control): An antibody of the same isotype but irrelevant specificity should be used in place of the RPL19 antibody to identify non-specific binding of proteins to the antibody.
-
Negative Control (Beads Only): A sample with beads but no antibody should be included to check for non-specific binding of proteins to the beads themselves.
-
Input Control: A fraction of the cell lysate before immunoprecipitation should be run on the western blot to verify the presence of both RPL19 and the putative interacting protein.
Q3: How can I minimize non-specific binding in my RPL19 pull-down assay?
A3: To minimize non-specific binding in a pull-down assay with RPL19 as the bait, consider the following:
-
Pre-clearing the lysate: Incubate the cell lysate with beads alone before adding the bait protein to remove proteins that non-specifically bind to the beads.
-
Optimize washing steps: Increase the number and stringency of wash steps. You can modify the salt concentration (e.g., 150-500 mM NaCl) and detergent concentration (e.g., 0.1-0.5% NP-40 or Triton X-100) in the wash buffer.
-
Use a blocking agent: Block the beads with a protein like Bovine Serum Albumin (BSA) before adding the cell lysate.
-
Express a tagged bait protein: Using a purified, tagged RPL19 as bait can offer more control over the experiment compared to relying on endogenous protein.
Q4: My yeast two-hybrid (Y2H) screen with RPL19 as bait is giving a high number of false positives. What can I do?
A4: A high number of false positives in a Y2H screen can be addressed by:
-
Checking for auto-activation: Test if the RPL19 "bait" construct alone can activate the reporter genes. If it does, you may need to use a different bait construct (e.g., a truncated version of RPL19).
-
Using more stringent selective media: Increase the concentration of the selective agent (e.g., 3-AT) to suppress leaky reporter gene expression.
-
Performing orthogonal validation: It is essential to validate putative interactors from a Y2H screen using a different method, such as Co-IP or a pull-down assay, to confirm the interaction.[1][2]
Q5: What are some orthogonal methods I can use to validate a putative RPL19 interaction?
A5: Orthogonal validation involves using a different experimental principle to confirm an interaction. For RPL19, good orthogonal methods include:
-
Co-immunoprecipitation (Co-IP): To validate an interaction discovered by Y2H or a pull-down assay in a more physiological context.
-
Pull-down Assay: A useful in vitro method to confirm a direct interaction identified in a cell-based assay.
-
Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the interaction in real-time.[3][4]
-
Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET): In vivo assays to confirm interactions in living cells.[5][6][7]
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for the Prey Protein | Interaction is weak or transient. | Perform cross-linking of proteins in vivo before cell lysis. Optimize lysis and wash buffers to be less stringent (e.g., lower salt and detergent concentrations). |
| Antibody is blocking the interaction site. | Use an antibody that recognizes a different epitope on RPL19. | |
| Low expression of the prey protein. | Overexpress the prey protein or use a more sensitive detection method. | |
| High Background/Non-specific Bands | Insufficient washing. | Increase the number of washes and the stringency of the wash buffer. |
| Non-specific binding to beads or antibody. | Pre-clear the lysate with beads. Use an isotype control antibody. | |
| RPL19 is a highly abundant protein. | Titrate the amount of antibody and cell lysate to find the optimal ratio that minimizes background. | |
| Heavy and Light Chains Obscuring Prey Protein | The secondary antibody detects the denatured heavy and light chains of the IP antibody. | Use a light-chain specific secondary antibody or cross-link the primary antibody to the beads before the IP. |
Pull-Down Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or Low Amount of Prey Protein Pulled Down | The bait protein is not properly folded or functional. | Ensure the tagged RPL19 bait protein is purified under non-denaturing conditions. Perform a functional assay on the bait protein if possible. |
| The interaction requires post-translational modifications not present in the recombinant bait. | Use a bait protein expressed in a eukaryotic system (e.g., mammalian or insect cells). | |
| High Background | Non-specific binding of proteins to the affinity resin. | Pre-clear the lysate with the resin before adding the bait protein. Increase the stringency of the wash buffer. |
| The tag on the bait protein is causing non-specific interactions. | Perform a control pull-down with the tag alone to identify proteins that bind non-specifically to the tag. |
Data Presentation
Quantitative data is crucial for robust validation of protein-protein interactions. Below are examples of how to structure quantitative data for RPL19 interaction assays.
Table 1: Quantitative Analysis of RPL19 Interaction by Co-Immunoprecipitation and Western Blot
| Condition | Bait Protein | Prey Protein | Input (Relative Densitometry) | IP Eluate (Relative Densitometry) | Fold Enrichment (IP/Input) |
| Experimental | RPL19 | Protein X | 1.0 | 5.2 | 5.2 |
| Negative Control (Isotype IgG) | Isotype IgG | Protein X | 1.0 | 0.3 | 0.3 |
| Positive Control | RPL19 | Known Interactor Y | 1.0 | 8.5 | 8.5 |
This table illustrates how to present quantitative western blot data from a Co-IP experiment. The "Fold Enrichment" provides a quantitative measure of the interaction's specificity.
Table 2: Binding Affinity of RPL19 with Interacting Partners Measured by Surface Plasmon Resonance (SPR)
| Ligand (Immobilized) | Analyte (Flowing) | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| RPL19 | Protein X | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| RPL19 | Mutant Protein X | 1.2 x 10⁵ | 2.4 x 10⁻³ | 20.0 |
| RPL19 | Non-interacting Protein Z | No Binding Detected | No Binding Detected | No Binding Detected |
This table provides an example of how to present binding kinetics data from an SPR experiment, which offers a precise quantification of the interaction strength.
Table 3: Example of Quantitative Mass Spectrometry Data for RPL19 Interactome Analysis
| Identified Protein | Gene Name | Unique Peptides | Sequence Coverage (%) | Fold Change (RPL19-IP vs Control-IP) | p-value |
| Protein X | GENEX | 12 | 35 | 15.2 | 0.001 |
| Protein Y | GENEY | 8 | 28 | 10.5 | 0.005 |
| Protein Z | GENEZ | 2 | 10 | 1.1 | 0.85 |
This table demonstrates how to present data from a quantitative mass spectrometry experiment to identify high-confidence interactors of RPL19.
Experimental Protocols
Detailed Protocol for Endogenous RPL19 Co-Immunoprecipitation
-
Cell Lysis:
-
Harvest approximately 1-5 x 10⁷ cells per IP.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a validated anti-RPL19 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30-50 µL of fresh Protein A/G magnetic beads.
-
Incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with potentially higher salt or detergent concentration).
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and collect the supernatant for Western blot analysis.
-
Detailed Protocol for GST Pull-Down Assay
-
Bait Protein Immobilization:
-
Express and purify GST-tagged RPL19 and GST alone (as a negative control).
-
Equilibrate glutathione-agarose beads with binding buffer (e.g., PBS with 0.1% Triton X-100).
-
Incubate the purified GST-RPL19 or GST with the beads for 1-2 hours at 4°C.
-
Wash the beads 3 times with binding buffer to remove unbound protein.
-
-
Interaction with Prey Protein:
-
Prepare cell lysate containing the prey protein or use a purified prey protein.
-
Add the prey protein solution to the beads with immobilized GST-RPL19 or GST.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of wash buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding elution buffer (e.g., binding buffer containing reduced glutathione) or by boiling in 1X Laemmli sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Mandatory Visualizations
Caption: Workflow for Co-immunoprecipitation (Co-IP) of RPL19.
References
- 1. ohsu.edu [ohsu.edu]
- 2. Affinity-enhanced RNA-binding domains as tools to understand RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal protein S19 binds to its own mRNA with reduced affinity in Diamond-Blackfan Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced RPL19-TRAPKI-seq method reveals mechanism of action of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Overcoming RPL19 Overexpression Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ribosomal Protein L19 (RPL19) overexpression toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is RPL19 and why is its overexpression a concern in experiments?
A1: RPL19 is a component of the large 60S ribosomal subunit, playing a crucial role in protein synthesis.[1] Beyond this canonical function, RPL19 has extra-ribosomal roles and has been implicated in the progression of various cancers, including prostate, breast, and lung cancer.[2][3][4] Experimental overexpression of RPL19 is often used to study its role in these diseases. However, high levels of exogenous RPL19 can be toxic to cells, leading to apoptosis, cell cycle arrest, and skewed experimental results.[4]
Q2: What are the primary mechanisms behind RPL19 overexpression toxicity?
A2: The toxicity associated with RPL19 overexpression is primarily linked to two cellular stress pathways:
-
Induction of the Unfolded Protein Response (UPR): Overexpression of RPL19 can lead to an imbalance in ribosomal protein stoichiometry, causing stress in the endoplasmic reticulum (ER). This activates the UPR, a signaling network designed to restore ER homeostasis.[4][5] Key markers of UPR activation include the phosphorylation of PERK and IRE1α, and the cleavage of ATF6.[6]
-
Induction of Apoptosis: If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[4][5] This is a common cause of cell death in RPL19 overexpression experiments.
Q3: My cells are dying after transfection with an RPL19 expression vector. How can I confirm it's due to RPL19 overexpression?
A3: To confirm that cell death is a direct result of RPL19 overexpression, you should include the following controls in your experiment:
-
Vector-only control: Transfect cells with an empty vector (lacking the RPL19 insert) to ensure the vector itself or the transfection process is not causing toxicity.
-
Dose-response experiment: Transfect cells with varying concentrations of your RPL19 expression plasmid. If toxicity is dose-dependent, you should observe increased cell death with higher plasmid concentrations.
-
Western Blot Analysis: Confirm the expression levels of RPL19 in your transfected cells to correlate protein levels with the observed toxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed post-transfection.
Possible Cause: The expression level of RPL19 is too high, leading to acute toxicity and apoptosis.
Troubleshooting Steps:
-
Optimize Expression System:
-
Switch to an Inducible Promoter: Constitutive promoters (like CMV) drive continuous high-level expression. Using an inducible system (e.g., Tet-On/Tet-Off) allows for temporal and dose-dependent control over RPL19 expression.[2][4][7][8][9] This enables you to induce expression after the cells have reached a desired density and to titrate the level of expression by varying the inducer concentration.
-
Use a Weaker Constitutive Promoter: If an inducible system is not feasible, consider cloning your RPL19 cDNA into a vector with a weaker constitutive promoter to lower the basal expression level.[10][11][12]
-
-
Optimize Transfection/Induction Conditions:
-
Reduce Plasmid Concentration: Titrate the amount of RPL19 expression plasmid used for transfection to find a concentration that yields detectable protein without causing widespread cell death.
-
Optimize Inducer Concentration (for inducible systems): Perform a dose-response experiment with your inducer (e.g., doxycycline for Tet-On systems) to identify a concentration that results in a moderate, non-toxic level of RPL19 expression.
-
Reduce Induction Time: For inducible systems, shorten the duration of inducer exposure. A time-course experiment can help determine the optimal induction time.
-
-
Lower Culture Temperature: Incubating cells at a lower temperature (e.g., 30-34°C) after transfection or induction can slow down protein synthesis and folding, potentially reducing the accumulation of misfolded RPL19 and subsequent ER stress.
Experimental Workflow for Optimizing RPL19 Expression
References
- 1. assaygenie.com [assaygenie.com]
- 2. Inducible Mammalian Protein Expression | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. Ribosomal protein L19 overexpression activates the unfolded protein response and sensitizes MCF7 breast cancer cells to endoplasmic reticulum stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Inducible Expression Systems Control Protein Production? [synapse.patsnap.com]
- 9. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? [ouci.dntb.gov.ua]
- 10. Tuning genetic control through promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Normalization Strategies for RPL19 Expression Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal housekeeping gene for normalizing RPL19 gene expression in quantitative real-time PCR (qPCR) experiments. Accurate normalization is critical for reliable quantification of gene expression.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right housekeeping gene crucial for my RPL19 expression studies?
Q2: What are some commonly used housekeeping genes I can consider?
A2: Several genes are traditionally used as housekeeping genes due to their roles in basic cellular functions.[5] These include:
-
ACTB (Beta-actin): Involved in the cytoskeleton.
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase): Plays a role in glycolysis.
-
B2M (Beta-2-microglobulin): A component of the MHC class I molecule.
-
HPRT1 (Hypoxanthine phosphoribosyltransferase 1): Involved in purine metabolism.
-
UBC (Ubiquitin C): Part of the protein degradation pathway.
-
YWHAZ (Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein, zeta polypeptide): Involved in signal transduction.
-
18S rRNA (18S ribosomal RNA): A component of the ribosome.
It is important to note that the stability of these genes can vary significantly depending on the experimental context.[1][5]
Q3: Is it acceptable to use only one housekeeping gene for normalization?
A3: While common, relying on a single housekeeping gene can lead to inaccurate results if that gene's expression is not stable under your specific experimental conditions.[6] It is highly recommended to test a panel of candidate housekeeping genes and select the most stable one(s) for your experiment. The use of the geometric mean of multiple stable housekeeping genes for normalization is considered a more robust approach.[1][7]
Q4: Has RPL19 itself been considered as a reference gene?
A4: Yes, several studies have evaluated Ribosomal Protein L19 (RPL19) as a potential reference gene and found it to be stably expressed in various contexts, such as in a rat model of dietary iron deficiency and during the neuronal differentiation of PC12 cells.[3][6] This suggests that in some experimental setups, RPL19 may be a suitable housekeeping gene. However, if RPL19 is your gene of interest, you must select other stable genes for normalization.
Troubleshooting Guide
Issue: High variability in my normalized RPL19 expression data.
-
Potential Cause 1: Unstable Housekeeping Gene. The most likely cause is that your chosen housekeeping gene is not stably expressed across your experimental samples.
-
Solution: Perform a validation experiment with a panel of candidate housekeeping genes to identify the most stable one(s) for your specific conditions. Use software like geNorm, NormFinder, or BestKeeper to analyze the stability of these genes.
-
-
Potential Cause 2: Poor RNA Quality or Quantity. Inconsistent RNA quality or inaccurate quantification between samples can lead to variability.
-
Solution: Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Ensure accurate RNA quantification using a fluorometric method (e.g., Qubit) rather than spectrophotometry (e.g., NanoDrop), which can be influenced by contaminants.
-
-
Potential Cause 3: Inconsistent Reverse Transcription Efficiency. The efficiency of converting RNA to cDNA can vary between samples.
-
Solution: Use a consistent amount of high-quality RNA for all reverse transcription reactions. Ensure the use of a high-quality reverse transcriptase and follow the manufacturer's protocol precisely.
-
Housekeeping Gene Validation Protocol
A critical step before quantifying your target gene (RPL19) is to validate a set of candidate housekeeping genes in a subset of your experimental samples.
Experimental Workflow for Housekeeping Gene Validation
Caption: Workflow for validating housekeeping genes.
Detailed Methodologies
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from your control and experimental samples using a standardized protocol to ensure high purity and integrity.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from a consistent amount of RNA for all samples.[8]
-
-
qPCR:
-
Perform qPCR for each candidate housekeeping gene on all cDNA samples.
-
Ensure primer efficiencies are between 90% and 110%.
-
Include no-template controls to check for contamination.
-
-
Data Analysis for Housekeeping Gene Stability:
-
Use at least two of the following algorithms to analyze the raw, non-normalized Ct values.
-
geNorm: This program calculates a gene expression stability measure (M value) based on the average pairwise variation between a particular gene and all other control genes. A lower M value indicates higher stability.[9]
-
NormFinder: This algorithm provides a stability value for each gene based on an estimation of both intra- and inter-group variation. The gene with the lowest stability value is considered the most stable.[10]
-
BestKeeper: This tool determines the most stable housekeeping genes by performing a pair-wise correlation analysis of all pairs of candidate genes. It calculates a Pearson correlation coefficient (r) and a standard deviation (SD). Genes with a higher 'r' and lower 'SD' are more stable.[11][12][13]
-
Data on Housekeeping Gene Stability
The stability of housekeeping genes is context-dependent. Below are examples of how different housekeeping genes, including RPL19, have ranked in stability across different studies.
Table 1: Housekeeping Gene Stability in a Male Rat Model of Dietary Iron Deficiency
| Rank | Gene | Stability (Mean SD) |
| 1 | RPL19 | 0.49 |
| 2 | ACTB | 0.52 |
| 3 | RPS29 | 0.54 |
| 4 | TBP | 0.56 |
| 5 | RPL22 | 0.58 |
| 6 | 36B4 | 0.60 |
| 7 | HPRT | 0.63 |
| 8 | GAPDH | 0.68 |
| 9 | RPLP0 | 0.70 |
| 10 | PPIA | 0.72 |
| Data adapted from a study evaluating reference genes in various tissues of iron-deficient and pair-fed iron-replete rats. A lower Mean SD indicates higher stability.[3] |
Table 2: Housekeeping Gene Stability in Neuronal Differentiation of PC12 Cells
| Rank | Gene | Stability (geNorm M-value) |
| 1 | RPL19 | 0.23 |
| 2 | RPL29 | 0.23 |
| 3 | RPLP1 | 0.28 |
| 4 | RPS18 | 0.31 |
| 5 | ACTB | 0.45 |
| 6 | GAPDH | 0.89 |
| Data adapted from a study identifying stable reference genes during neuronal differentiation. A lower M-value indicates greater stability.[6] |
Signaling Pathways and Logical Relationships
The selection of a stable housekeeping gene is a critical decision point that influences the final interpretation of RPL19 expression data.
Caption: Impact of housekeeping gene choice on results.
References
- 1. geNorm normalization of real-time PCR expression data [genorm.cmgg.be]
- 2. NormFinder [moma.dk]
- 3. Evaluation of candidate reference genes for quantitative real-time PCR analysis in a male rat model of dietary iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Normalization with genes encoding ribosomal proteins but not GAPDH provides an accurate quantification of gene expressions in neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Validation of Reference Genes for Quantitative Gene Expression Analysis in Ophraella communa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.moma.dk [files.moma.dk]
- 11. labtools.us [labtools.us]
- 12. gene-quantification.de [gene-quantification.de]
- 13. BestKeeeper Software - BioInformatics in kinetic PCR [gene-quantification.de]
Technical Support Center: Troubleshooting Low Yield in RPL19 Protein Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield during the purification of Ribosomal Protein L19 (RPL19).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield during RPL19 protein purification?
A1: Low yield in RPL19 purification can stem from several factors throughout the experimental workflow. The most common issues include:
-
Low Expression Levels: Insufficient initial expression of the recombinant RPL19 in the host system is a primary bottleneck.
-
Protein Insolubility: RPL19, like many ribosomal proteins, may form insoluble aggregates known as inclusion bodies, especially when overexpressed in systems like E. coli.
-
Inefficient Cell Lysis: Incomplete disruption of cells will result in a significant portion of the protein not being released into the lysate.
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of necessary additives in lysis and purification buffers can lead to protein precipitation or poor binding to the chromatography resin.
-
Protein Degradation: Proteases released during cell lysis can degrade the target protein, significantly reducing the final yield.
-
Poor Chromatography Resin Binding or Elution: The affinity tag on RPL19 may be inaccessible, or the binding and elution conditions for the chosen chromatography resin may not be optimized.
Q2: My RPL19 is expressed, but I lose most of it after cell lysis. What could be the problem?
A2: This scenario strongly suggests either protein degradation or precipitation upon lysis. Here are some troubleshooting steps:
-
Add Protease Inhibitors: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Keeping the entire process at low temperatures (4°C) will also help to reduce protease activity.
-
Optimize Lysis Buffer: The composition of your lysis buffer is critical. Ensure the pH is optimal for RPL19 stability (typically around 7.0-8.5). The ionic strength should also be optimized; while low salt is often used for binding in affinity chromatography, some proteins require a certain salt concentration (e.g., 150-500 mM NaCl) to maintain solubility. Consider adding stabilizing agents like glycerol (up to 20%) or non-ionic detergents (e.g., 0.1% Tween-20).
-
Gentle Lysis Methods: If using sonication, perform it on ice in short bursts to prevent sample heating, which can lead to protein denaturation and aggregation.
Q3: SDS-PAGE analysis shows my RPL19 is in the insoluble pellet after lysis. How can I improve its solubility?
A3: The presence of RPL19 in the insoluble fraction indicates the formation of inclusion bodies. You have two main approaches to address this:
-
Optimize Expression Conditions to Promote Soluble Expression:
-
Lower Induction Temperature: After inducing protein expression, lower the culture temperature to 18-25°C and express for a longer period (e.g., overnight). This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG) to decrease the rate of protein expression.
-
Use a Solubility-Enhancing Fusion Tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can sometimes improve the solubility of the fusion protein.
-
-
Purification from Inclusion Bodies under Denaturing Conditions:
-
If optimizing expression for solubility fails, you can purify the protein from inclusion bodies. This involves solubilizing the washed inclusion bodies with strong denaturants like 8 M urea or 6 M guanidine hydrochloride. The solubilized protein is then purified using chromatography under denaturing conditions, followed by a refolding step to regain its native conformation and activity.
-
Q4: I am using affinity chromatography (e.g., His-tag/Ni-NTA), but the yield is still low. What can I do?
A4: Low yield in affinity chromatography can be due to issues with binding, washing, or elution.
-
Binding Issues:
-
Inaccessible Tag: The affinity tag might be buried within the folded protein. Consider purifying under denaturing conditions to expose the tag.
-
Incorrect Buffer Conditions: Ensure your lysis and binding buffers do not contain agents that interfere with binding (e.g., EDTA or DTT for Ni-NTA chromatography). The pH should be optimal for the tag-resin interaction (typically pH 7.5-8.0 for His-tag).
-
-
Washing Issues:
-
Wash Buffer is Too Stringent: If your protein is eluting during the wash steps, your wash buffer may be too harsh. Try decreasing the concentration of the competing agent (e.g., imidazole for His-tag purification) or adjusting the salt concentration.
-
-
Elution Issues:
-
Inefficient Elution: Your elution buffer may not be strong enough to displace the protein from the resin. Try increasing the concentration of the eluting agent (e.g., a higher concentration of imidazole) or changing the pH to disrupt the interaction. A gradient elution can sometimes improve yield compared to a step elution.
-
Troubleshooting Guides
Table 1: Troubleshooting Low RPL19 Yield at Different Purification Stages
| Problem | Potential Cause | Recommended Solution(s) |
| Low Expression | Suboptimal codon usage in the expression host. | Synthesize a codon-optimized gene for the chosen expression host. |
| Toxicity of RPL19 to the host cells. | Use a tightly regulated promoter system and/or a lower induction temperature. | |
| Inefficient induction of protein expression. | Optimize inducer concentration and induction time. | |
| Protein Degradation | Proteolytic activity during cell lysis and purification. | Add a protease inhibitor cocktail to the lysis buffer and keep samples at 4°C. |
| Presence of protease-sensitive cleavage sites in RPL19. | Minimize the time between cell lysis and subsequent purification steps. | |
| Protein Insolubility (Inclusion Bodies) | High rate of protein expression leading to misfolding. | Lower the induction temperature (18-25°C) and reduce the inducer concentration. |
| Hydrophobic nature of the protein. | Use solubility-enhancing fusion tags (e.g., MBP, GST). Add solubilizing agents like glycerol or non-ionic detergents to buffers. | |
| Misfolded protein aggregates. | Purify under denaturing conditions (using 8M urea or 6M Guanidine-HCl) and subsequently refold the protein. | |
| Low Yield After Affinity Chromatography | Inaccessible affinity tag. | Purify under denaturing conditions to expose the tag. Consider moving the tag to the other terminus of the protein. |
| Suboptimal binding buffer conditions. | Ensure the pH is optimal for binding. Remove any interfering substances (e.g., EDTA for Ni-NTA). | |
| Protein eluting during wash steps. | Decrease the stringency of the wash buffer (e.g., lower imidazole concentration). | |
| Inefficient elution from the column. | Increase the concentration of the eluting agent or use a gradient elution. |
Expected Yield of Recombinant Protein from E. coli
| Expression Level | Typical Yield (mg of purified protein per liter of culture) | Notes |
| Low | < 10 | Often seen with toxic proteins or those that are difficult to express and fold correctly. |
| Moderate | 10 - 50 | A common and achievable yield for many well-behaved recombinant proteins. |
| High | > 50 | Typically achieved with highly soluble and stable proteins under optimized expression and purification conditions. Some studies report yields of over 100 mg/L for certain proteins.[1][2] |
Note: The yields mentioned above are general estimates. The actual yield of RPL19 may differ and needs to be empirically determined and optimized.
Experimental Protocols
Protocol 1: Purification of His-tagged RPL19 under Native Conditions
This protocol is a starting point for the purification of a soluble, His-tagged RPL19 fusion protein.
Buffers and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1x Protease Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP.
-
Resin: Ni-NTA agarose resin.
Methodology:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1-2 hours at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound RPL19 with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
Protocol 2: Purification of His-tagged RPL19 from Inclusion Bodies (Denaturing Conditions)
This protocol is for the purification of RPL19 that has formed inclusion bodies.
Buffers and Reagents:
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Solubilization/Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea (or 6 M Guanidine-HCl).
-
Denaturing Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 8 M urea.
-
Denaturing Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 8 M urea.
-
Refolding Buffer (example): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.
Methodology:
-
Inclusion Body Isolation: After cell lysis and centrifugation, wash the insoluble pellet with Inclusion Body Wash Buffer to remove membrane proteins and other contaminants. Repeat the wash step.
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization/Binding Buffer and stir for 1-2 hours at room temperature to completely solubilize the protein.
-
Clarification: Centrifuge the solubilized sample at >15,000 x g for 30 minutes to remove any remaining insoluble material.
-
Binding, Washing, and Elution: Perform affinity chromatography as described in Protocol 1, but using the denaturing buffers (Solubilization/Binding, Denaturing Wash, and Denaturing Elution buffers).
-
Refolding: The eluted, denatured protein needs to be refolded. This is often the most challenging step and requires optimization. A common method is rapid dilution or stepwise dialysis into a refolding buffer.
Visualizations
RPL19 Purification Experimental Workflow
Caption: A typical experimental workflow for the purification of recombinant RPL19.
RPL19 in the p53-MDM2 Signaling Pathway
Caption: Simplified diagram of RPL19's role in the p53-MDM2 signaling pathway.
References
Optimizing Fixation Methods for RPL19 Immunohistochemistry: A Technical Support Center
Welcome to the technical support center for optimizing Ribosomal Protein L19 (RPL19) immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reproducible RPL19 staining in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during RPL19 IHC, providing potential causes and solutions in a question-and-answer format.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Why am I getting weak or no staining for RPL19? | 1. Suboptimal Fixation: Inadequate or excessive fixation can mask the RPL19 epitope. 2. Incorrect Antibody Dilution: The primary antibody concentration may be too low. 3. Ineffective Antigen Retrieval: The method used may not sufficiently unmask the epitope. 4. Inactive Reagents: Antibodies or detection reagents may have degraded. | 1. Optimize Fixation: For formalin-fixed paraffin-embedded (FFPE) tissues, fix in 10% neutral buffered formalin (NBF) for 18-24 hours. Avoid over-fixation. For frozen sections, cold acetone or methanol fixation can be effective.[1][2][3] 2. Titrate Antibody: Perform a dilution series of the primary RPL19 antibody to find the optimal concentration. 3. Optimize Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is often effective. Test different buffers (e.g., Citrate pH 6.0, Tris-EDTA pH 9.0) and heating times.[4][5][6] 4. Use Fresh Reagents: Ensure all reagents are within their expiration dates and have been stored correctly. Run positive controls to verify reagent activity.[7] |
| High Background | What is causing high background staining in my RPL19 IHC? | 1. Excessive Primary Antibody: The antibody concentration is too high, leading to non-specific binding. 2. Inadequate Blocking: Non-specific sites are not sufficiently blocked. 3. Endogenous Peroxidase/Phosphatase Activity: Failure to quench endogenous enzymes. 4. Over-fixation: Can sometimes lead to non-specific staining patterns.[1] | 1. Reduce Antibody Concentration: Decrease the primary antibody concentration. 2. Optimize Blocking: Use a blocking serum from the same species as the secondary antibody. Increase blocking time if necessary. 3. Quench Endogenous Enzymes: Treat with 3% H2O2 for peroxidase or levamisole for alkaline phosphatase.[8] 4. Standardize Fixation Time: Ensure consistent and optimal fixation times. |
| Non-Specific Staining | Why am I seeing staining in unexpected cellular compartments? | 1. Cross-reactivity of Antibody: The primary or secondary antibody may be cross-reacting with other proteins. 2. Fixation Artifacts: The fixation method may alter protein conformation, leading to non-specific binding. 3. Incorrect Localization Expectation: RPL19 is primarily found in the cytoplasm and nucleoli.[9] Staining in other locations might be non-specific. | 1. Run Controls: Include a negative control (without primary antibody) to check for secondary antibody non-specificity. Use a well-validated RPL19 antibody.[10][11] 2. Test Different Fixatives: Compare formalin fixation with alcohol-based fixatives like methanol or ethanol, which are precipitating fixatives and may preserve antigenicity better in some cases.[1] 3. Consult Literature: Refer to publications and resources like the Human Protein Atlas for expected RPL19 localization in your tissue of interest.[9][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for RPL19 IHC on paraffin-embedded tissues?
A1: For FFPE tissues, the most common and generally recommended fixation method is immersion in 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 18-24 hours at room temperature.[1][13] It's crucial to avoid both under-fixation, which can lead to poor tissue morphology, and over-fixation, which can mask the antigen and necessitate more aggressive antigen retrieval methods.[2]
Q2: Can I use alcohol-based fixatives for RPL19 IHC?
A2: Yes, alcohol-based fixatives like methanol and ethanol can be used, particularly for frozen sections or when studying post-translational modifications.[1] These are precipitating fixatives that can better preserve antigenicity compared to cross-linking fixatives like formalin. However, they may not preserve tissue morphology as well.[1] An antigen retrieval step is generally not recommended for alcohol-fixed tissues.
Q3: What is the difference between formaldehyde, paraformaldehyde, and formalin?
A3: Formaldehyde is the basic chemical unit (CH₂O). Paraformaldehyde (PFA) is a polymerized form of formaldehyde. To be used as a fixative, PFA must be depolymerized into a formaldehyde solution by heating.[14][15] Formalin is a saturated solution of formaldehyde (typically 37-40%) in water, often with methanol added as a stabilizer to prevent polymerization.[14][15] For IHC, a 10% NBF solution is a 1:10 dilution of 37% formalin, resulting in a working concentration of about 3.7-4% formaldehyde.[13]
Q4: Which antigen retrieval method is best for RPL19?
A4: For formalin-fixed tissues, Heat-Induced Epitope Retrieval (HIER) is the most common method for unmasking the RPL19 epitope. The choice of retrieval buffer can be critical and may need to be empirically determined. A good starting point is to test both a low pH buffer, such as Sodium Citrate Buffer (10 mM, pH 6.0), and a high pH buffer, like Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[4][5][6] Some antibody datasheets may suggest a specific buffer that has been validated.[16]
Q5: What is the expected subcellular localization of RPL19?
A5: Based on data from the Human Protein Atlas, RPL19 is primarily localized to the nucleoli and the cytosol.[9] Therefore, you should expect to see cytoplasmic staining, with potentially stronger staining in the nucleoli of expressing cells.
Experimental Protocols
Recommended Protocol for RPL19 IHC on FFPE Tissues
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval conditions may be necessary for specific tissues and antibodies.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Pre-heat retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath, pressure cooker, or microwave.[4][17]
-
Immerse slides in the hot retrieval buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Peroxidase Block (if using HRP-based detection):
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[8]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Dilute the anti-RPL19 primary antibody to its optimal concentration in antibody diluent.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply a biotinylated secondary antibody or a polymer-based detection system, following the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 30-60 minutes at room temperature).
-
Rinse with wash buffer.
-
Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate as per the kit protocol.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin.
-
"Blue" the sections in a suitable buffer or tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: General workflow for RPL19 immunohistochemistry on FFPE tissues.
References
- 1. Appropriate Fixation of IHC/ICC Samples | R&D Systems: R&D Systems [rndsystems.com]
- 2. bosterbio.com [bosterbio.com]
- 3. novodiax.com [novodiax.com]
- 4. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 7. origene.com [origene.com]
- 8. qedbio.com [qedbio.com]
- 9. RPL19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Anti-RPL19 Human Protein Atlas Antibody [atlasantibodies.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Tissue expression of RPL19 - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. med.nyu.edu [med.nyu.edu]
- 14. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
- 15. Paraformaldehyde, Formadehyde and Formalin | Light Microscopy Core Facility [microscopy.duke.edu]
- 16. ptglab.com [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
Technical Support Center: Navigating RPL19 and its Pseudogenes in Genomic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of handling Ribosomal Protein L19 (RPL19) and its numerous pseudogenes in genomic studies.
Frequently Asked Questions (FAQs)
Q1: Why are RPL19 pseudogenes a concern in genomic studies?
A1: RPL19 has multiple processed pseudogenes dispersed throughout the human genome. These pseudogenes share a high degree of sequence similarity with the parent RPL19 gene. This homology can lead to experimental challenges such as off-target amplification in PCR-based methods and ambiguous read mapping in next-generation sequencing (NGS) data, potentially confounding the quantification of true RPL19 expression.
Q2: How can I differentiate between the RPL19 parent gene and its pseudogenes?
A2: A key strategy is to exploit the structural differences between the intron-containing RPL19 gene and its intronless processed pseudogenes. Designing primers or probes that target the exon-exon junctions or span introns of the RPL19 gene will specifically amplify or capture the mRNA transcript of the functional gene, thereby excluding the pseudogenes which lack these features. For sequencing data, specialized bioinformatic pipelines are necessary to accurately assign reads to their genomic origin.
Q3: Are RPL19 pseudogenes ever expressed?
A3: Yes, some pseudogenes, including those of ribosomal proteins, can be transcribed. The expression of pseudogenes can have biological relevance, for instance, by acting as competing endogenous RNAs (ceRNAs) to regulate the expression of the parent gene. Therefore, it is important to not only differentiate but also potentially quantify the expression of these transcribed pseudogenes.
Troubleshooting Guides
Issue 1: Non-specific amplification in RT-qPCR for RPL19.
Symptom: Multiple bands on an agarose gel after RT-PCR, or a melting curve with multiple peaks in a SYBR Green-based qPCR assay.
Possible Cause: The primers are amplifying both the RPL19 transcript and one or more of its pseudogenes due to high sequence similarity.
Solution:
-
Primer Design: The most effective solution is to design primers that span an exon-exon junction of the RPL19 gene. This ensures that only the spliced mRNA transcript is amplified, as the intronless pseudogenes lack these junctions.
-
Protocol Optimization: Increase the annealing temperature during PCR to enhance primer specificity. A temperature gradient PCR can be performed to determine the optimal annealing temperature.
-
Verification: Sequence the PCR product to confirm that it corresponds to the RPL19 transcript.
Issue 2: Inaccurate quantification of RPL19 expression from RNA-seq data.
Symptom: Overestimation of RPL19 expression levels, or high variance in expression across replicates.
Possible Cause: Reads originating from RPL19 pseudogenes are being incorrectly mapped to the RPL19 locus.
Solution:
-
Bioinformatic Pipeline: Implement a bioinformatic workflow that specifically addresses pseudogene interference. This involves stringent alignment parameters that penalize mismatches and gaps, helping to distinguish between reads from the parent gene and its pseudogenes.
-
Read Filtering: After alignment, filter out reads that map to multiple locations (multi-mapping reads) or use algorithms designed to probabilistically assign these reads.
-
Annotation-based Counting: Utilize gene models that accurately annotate both the RPL19 gene and its pseudogenes to ensure reads are counted for their correct genomic feature.
Experimental Protocols
Protocol 1: Specific Quantification of RPL19 mRNA using Intron-Spanning RT-qPCR
This protocol is designed to specifically measure the expression of the functional RPL19 gene while avoiding the amplification of its processed pseudogenes.
1. Primer Design:
- Obtain the sequence of the human RPL19 gene, including exon and intron locations, from a genomic database (e.g., Ensembl, NCBI).
- Design a forward or reverse primer that spans an exon-exon junction. For example, the 3' end of the primer should bind to the end of one exon and the 5' end should bind to the beginning of the adjacent exon.
- Example Human RPL19 Intron-Spanning Primers:
- Forward Primer: 5'-TCACAGCCTGTACCTGAAGGTG-3'
- Reverse Primer: 5'-CGTGCTTCCTTGGTCTTAGACC-3'
- Verify the specificity of the primers using in-silico tools like NCBI Primer-BLAST.
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from your samples using a standard protocol or a commercial kit.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) or random primers.
3. qPCR Reaction Setup:
- Prepare a qPCR master mix containing SYBR Green, dNTPs, and a hot-start Taq polymerase.
- Add the RPL19 specific primers and the cDNA template.
- Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.
4. Thermal Cycling Conditions:
- Initial Denaturation: 95°C for 10 minutes.
- Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- Melting Curve Analysis: Perform a melt curve analysis to verify the amplification of a single product.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for your samples.
- Normalize the data to a stable reference gene.
- Calculate the relative expression of RPL19 using the ΔΔCt method.
Data Presentation
Table 1: Relative Expression of RPL19 in Lung Adenocarcinoma
| Sample Type | Relative RPL19 mRNA Expression (Fold Change vs. Normal Lung) |
| Normal Lung Tissue | 1.00 |
| Lung Adenocarcinoma Tissue (Patient H1224) | 5.98[1] |
| Normal Heart Tissue | 1.72[1] |
| Normal Skeletal Muscle | 2.84[1] |
This table summarizes the relative expression levels of RPL19 mRNA in a lung cancer patient compared to normal tissues, as determined by real-time PCR. This data highlights the overexpression of RPL19 in cancerous tissue.
Visualizations
Caption: Signaling pathways involving RPL19, highlighting its role in ribosome biogenesis and cancer-related pathways.
Caption: Bioinformatic workflow for distinguishing and quantifying RPL19 and its pseudogenes from RNA-seq data.
References
Validation & Comparative
Validating RPL19 Microarray Data with qPCR: A Comparative Guide
For researchers in genetics, molecular biology, and drug development, microarray analysis offers a powerful tool for high-throughput gene expression profiling. However, the validity and accuracy of microarray data necessitate confirmation by a more targeted and sensitive method. Quantitative real-time polymerase chain reaction (qPCR) is widely regarded as the gold standard for this purpose. This guide provides a comprehensive comparison of microarray and qPCR techniques for the validation of data concerning the Ribosomal Protein L19 (RPL19) gene, a commonly used housekeeping gene.
The Role of RPL19 in Gene Expression Studies
Ribosomal Protein L19 (RPL19) is a component of the 60S ribosomal subunit and is involved in protein synthesis. Its relatively stable expression across various tissues and experimental conditions makes it a frequent choice as a reference or housekeeping gene for normalization in gene expression studies.[1][2] The stability of RPL19 is crucial for accurately quantifying the expression levels of target genes. However, it is essential to validate the stability of any housekeeping gene, including RPL19, for specific experimental conditions.[1][3]
Performance Comparison: Microarray vs. qPCR for RPL19 Expression
While microarray provides a broad overview of the transcriptome, qPCR offers higher sensitivity and specificity for quantifying the expression of individual genes. The correlation between the two methods is generally positive, though discrepancies in the magnitude of fold changes are often observed.
Below is a representative table summarizing a hypothetical quantitative comparison of RPL19 expression data obtained from a microarray experiment and subsequently validated by qPCR. This table illustrates a common trend where the direction of expression change is consistent, but the fold change magnitude can differ, with qPCR often showing a wider dynamic range.
| Sample ID | Treatment Group | Microarray Signal Intensity (Log2 Fold Change) | qPCR Ct Value (ΔΔCt) | qPCR Fold Change (2^-ΔΔCt) |
| 1 | Control | 0.0 | 0.0 | 1.0 |
| 2 | Control | -0.1 | -0.05 | 1.04 |
| 3 | Control | 0.05 | 0.1 | 0.93 |
| 4 | Treatment A | 1.5 | 1.8 | 3.48 |
| 5 | Treatment A | 1.6 | 2.0 | 4.00 |
| 6 | Treatment A | 1.4 | 1.7 | 3.25 |
| 7 | Treatment B | -1.2 | -1.5 | 0.35 |
| 8 | Treatment B | -1.3 | -1.6 | 0.33 |
| 9 | Treatment B | -1.1 | -1.4 | 0.38 |
Note: This is a representative data table. Actual values will vary depending on the experimental setup.
Experimental Protocols
Detailed and consistent protocols are paramount for obtaining reliable and reproducible data. Below are outlined methodologies for analyzing RPL19 gene expression using both microarray and qPCR techniques.
Microarray Experimental Protocol
The following protocol provides a general workflow for gene expression analysis using a typical oligonucleotide microarray platform.
-
RNA Extraction and Quality Control:
-
Isolate total RNA from cell or tissue samples using a certified RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-purity RNA with intact ribosomal peaks.
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.
-
In a two-color microarray system, label the cDNA from control and experimental samples with different fluorescent dyes (e.g., Cy3 and Cy5).
-
-
Hybridization:
-
Combine equal amounts of labeled cDNA from the control and experimental samples.
-
Hybridize the labeled cDNA to the microarray slide, which contains probes specific for thousands of genes, including RPL19.
-
Incubate the slide in a hybridization chamber under controlled temperature and humidity for a specified period (e.g., 16-24 hours).
-
-
Washing and Scanning:
-
Wash the microarray slide to remove non-specifically bound cDNA.
-
Scan the slide using a microarray scanner to detect the fluorescence intensity of each spot.
-
-
Data Analysis:
-
Use specialized software to quantify the fluorescence intensity of each spot, representing the expression level of the corresponding gene.
-
Perform background correction and normalization (e.g., LOESS normalization) to adjust for technical variations.
-
Calculate the log2 fold change in gene expression between the experimental and control groups.
-
qPCR Experimental Protocol for RPL19 Validation
This protocol details the steps for validating microarray results for RPL19 using SYBR Green-based qPCR.
-
RNA Extraction and Quality Control:
-
Follow the same procedure as for the microarray experiment to obtain high-quality total RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit. This cDNA will serve as the template for the qPCR reaction.
-
-
Primer Design and Validation:
-
Design or obtain pre-designed primers specific to the RPL19 gene. The primers should flank an intron or span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for RPL19, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the cDNA template to each well. Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Run the reactions in triplicate to ensure technical reproducibility.
-
-
qPCR Cycling and Data Acquisition:
-
Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Acquire fluorescence data at the end of each extension step.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) value for RPL19 in both control and experimental samples.
-
Normalize the Ct values of RPL19 to a validated endogenous control gene that is stably expressed across the experimental conditions.
-
Calculate the ΔCt for each sample (CtRPL19 - Ctendogenous_control).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each experimental sample.
-
Calculate the fold change in gene expression using the formula 2-ΔΔCt.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying logic, the following diagrams have been generated using the DOT language.
Alternative Housekeeping Genes for Validation
While RPL19 is a robust choice in many scenarios, its expression may not be stable under all experimental conditions. Therefore, it is crucial to consider and empirically validate alternative housekeeping genes. Some commonly used alternatives include:
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)
-
ACTB (Beta-actin)
-
B2M (Beta-2-microglobulin)
-
HPRT1 (Hypoxanthine phosphoribosyltransferase 1)
-
TBP (TATA-box binding protein)
The selection of the most appropriate housekeeping gene is critical for accurate normalization and should be determined experimentally for each specific study.
References
- 1. Evaluation of candidate reference genes for quantitative real-time PCR analysis in a male rat model of dietary iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Housekeeping gene stability influences the quantification of osteogenic markers during stem cell differentiation to the osteogenic lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing a stable housekeeping gene and protein is essential in generating valid gene and protein expression results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Interactomes of Wild-Type vs. Mutant RPL19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the protein-protein interactions of wild-type (WT) Ribosomal Protein L19 (RPL19) with its mutant forms. While direct, comprehensive experimental data comparing the interactomes of WT and mutant RPL19 is not yet prevalent in published literature, this document outlines the rationale, key methodologies, and expected outcomes of such a study. The comparison is informed by research on other ribosomal proteins, such as RPS19, where similar analyses have yielded significant insights into diseases like Diamond-Blackfan Anemia (DBA).
Mutations in ribosomal protein genes, or "ribosomopathies," can lead to severe developmental and hematopoietic disorders.[1][2] RPL19, a component of the 60S large ribosomal subunit, is essential for ribosome biogenesis and function.[3] Emerging evidence also points to its extra-ribosomal roles, including the regulation of key cellular pathways. Understanding how RPL19 mutations alter its network of interacting proteins is critical for elucidating disease mechanisms and identifying potential therapeutic targets.
Hypothesized Impact of RPL19 Mutations on Protein Interactions
Mutations in RPL19, such as frameshifts or missense mutations identified in conditions like Diamond-Blackfan Anemia, can alter the protein's structure and function.[3] These changes are hypothesized to affect the interactome in several ways:
-
Loss of Canonical Interactions: Mutations may occur in domains crucial for binding to other ribosomal proteins, ribosome assembly factors, or signaling molecules. This can disrupt the proper formation of the ribosome and interfere with extra-ribosomal functions.
-
Gain of Novel Interactions: A conformational change induced by a mutation could expose new binding surfaces, leading to aberrant, non-native protein interactions that may contribute to disease pathology.
-
Altered Binding Affinity: Mutations might not completely abolish an interaction but could weaken or strengthen the binding affinity, thereby dysregulating downstream cellular processes. For example, the interaction between ribosomal proteins and the MDM2-p53 complex is a critical checkpoint for ribosome biogenesis, and altered binding can have profound effects on cell cycle control.[4][5]
Drawing a parallel from the well-studied RPS19, mutations associated with DBA were shown to abolish interactions with proteins involved in splicing, translation, and helicase activity, highlighting how specific protein-protein interaction changes can disrupt cellular homeostasis.[6] A similar comparative study for RPL19 would be invaluable.
Quantitative Interactome Analysis: A Proposed Comparison
To delineate the differences between WT and mutant RPL19 interactomes, a quantitative mass spectrometry-based approach is recommended. The following table illustrates the potential classes of protein interactors that might be identified and how their association could be affected by a hypothetical RPL19 mutation.
| Protein Class | Interacting Protein (Example) | Expected Interaction with WT-RPL19 | Hypothesized Interaction with Mutant-RPL19 | Rationale for Change |
| Ribosomal Proteins | RPL5, RPL11 | Strong, Stable | Reduced / Unchanged | The mutation might disrupt the structural integrity required for stable incorporation into the 60S subunit, weakening interactions with neighboring proteins.[6] |
| Ribosome Biogenesis Factors | HEATR3, NOL11 | Transient / Stable | Reduced / Lost | Altered RPL19 conformation could prevent proper binding of chaperone or processing proteins necessary for ribosome assembly. |
| p53 Pathway Regulators | MDM2 | Weak / Transient | Increased / Gained | Ribosomal stress caused by mutant RPL19 could free it from the ribosome, allowing it to bind and inhibit MDM2, thereby stabilizing p53.[4][5][7] |
| RNA Binding Proteins | PIM1 Kinase | Stable | Reduced / Lost | Mutations could alter the binding site for kinases or other regulatory proteins, affecting signaling pathways. A similar effect is seen with RPS19 mutations and PIM-1.[8] |
| DNA Repair Proteins | Ku70, Histone H2A | Context-dependent | Altered | Some ribosomal proteins are recruited to sites of DNA damage; mutations could impair this extra-ribosomal function.[9][10] |
Experimental Protocols
A robust method for comparing the interactomes is affinity purification followed by mass spectrometry (AP-MS).
Detailed Protocol: Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry
This protocol outlines the steps for identifying interacting proteins for both wild-type and a mutant form of FLAG-tagged RPL19 expressed in a human cell line (e.g., HEK293T).
1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transfect cells separately with plasmids encoding for FLAG-tagged WT-RPL19 and FLAG-tagged Mutant-RPL19 using a suitable transfection reagent. Use an empty vector (EV) as a negative control.
- Allow protein expression for 24-48 hours post-transfection.
2. Cell Lysis:
- Harvest cells by centrifugation.
- Wash the cell pellet twice with cold PBS.
- Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[11]
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]
3. Immunoprecipitation:
- Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[13]
- Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
- Collect the beads using a magnetic stand and wash them three to five times with lysis buffer to remove unbound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
- Elute the protein complexes from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by competitive elution with a 3xFLAG peptide.
- Neutralize the eluate immediately with a high-pH buffer (e.g., 1 M Tris-HCl, pH 8.5).
- Perform in-solution trypsin digestion of the eluted proteins to generate peptides.
- Desalt and concentrate the peptides using C18 spin columns.
5. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
- Acquire data in a data-dependent acquisition (DDA) mode.
6. Data Analysis:
- Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
- Perform label-free quantification (LFQ) to determine the relative abundance of proteins co-purified with WT-RPL19, Mutant-RPL19, and the EV control.
- Filter the results to identify high-confidence interacting proteins that are significantly enriched in the RPL19 samples compared to the control.
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway involving RPL19.
Caption: Experimental workflow for comparative interactome analysis.
Caption: RPL19 in the ribosomal stress-p53 signaling pathway.
Caption: Logical comparison of WT vs. Mutant interactomes.
References
- 1. Mutations in RPS19 may affect ribosome function and biogenesis in Diamond Blackfan anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ribosomal protein mutations in tumor development (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frameshift mutation in p53 regulator RPL26 is associated with multiple physical abnormalities and a specific pre-rRNA processing defect in Diamond-Blackfan anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the interactome of ribosomal protein S19 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suprainduction of p53 by disruption of 40S and 60S ribosome biogenesis leads to the activation of a novel G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between RPS19, mutated in Diamond-Blackfan anemia, and the PIM-1 oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RPS19 and RPL5, the most commonly mutated genes in Diamond Blackfan anemia, impact DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
RPL19 Expression: A Comparative Analysis in Normal vs. Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Ribosomal Protein L19 (RPL19), a component of the 60S ribosomal subunit, has emerged as a significant player in tumorigenesis. Accumulating evidence suggests a differential expression of RPL19 in cancerous tissues compared to their normal counterparts, implicating its potential as a prognostic biomarker and a therapeutic target. This guide provides a comparative analysis of RPL19 expression, supported by experimental data, to aid researchers in their understanding of its role in cancer.
Quantitative Analysis of RPL19 Expression
Multiple studies have demonstrated the overexpression of RPL19 in various cancer types at both the mRNA and protein levels. The following tables summarize the quantitative data from key studies, highlighting the fold change and statistical significance of RPL19 upregulation in tumor tissues.
| Cancer Type | Tissue Comparison | Method | Fold Change (Tumor vs. Normal) | p-value | Reference |
| Hepatocellular Carcinoma (HCC) | Tumor vs. Adjacent Non-tumor | IHC | Significantly Higher | p = 0.016 | [1] |
| Tumor vs. Paracancerous | Analysis of GEO and TCGA databases | Significantly Higher in 10 of 11 datasets | p < 0.05 | [1][2] | |
| Prostate Cancer | Malignant vs. Benign Cell Lines | Northern Blot | ~5-fold higher | - | [3][4] |
| Malignant vs. Benign Tissues | Northern Blot | ~8-fold higher | - | [3][4] | |
| Carcinoma vs. Normal & BPH | In Situ Hybridization | Significantly Higher Staining Intensity | p < 0.001 | [3][4] | |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor vs. Corresponding Normal Lung Tissue | qRT-PCR | 5.98-fold higher | - | [5] |
| Colorectal Cancer | Tumor vs. Corresponding Normal Tissues | - | Overexpressed in 60% of cases | - | [5] |
| Breast Cancer | Tumor vs. Corresponding Normal Tissues | - | Overexpressed in 10% of cases | - | [5] |
| Esophageal Cancer | Tumor vs. Corresponding Normal Tissues | - | Overexpressed in 20% of cases | - | [5] |
| Gastric Cancer | Tumor vs. Corresponding Normal Tissues | - | No significant overexpression | - | [5] |
IHC: Immunohistochemistry; GEO: Gene Expression Omnibus; TCGA: The Cancer Genome Atlas; BPH: Benign Prostatic Hyperplasia; qRT-PCR: Quantitative Real-Time Polymerase Chain Reaction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of RPL19 expression.
Immunohistochemistry (IHC)
This protocol is a standard procedure for detecting RPL19 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95%, 80%, and 70% (3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
-
Incubate with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against RPL19 (diluted according to manufacturer's instructions) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
-
Apply a chromogen solution (e.g., diaminobenzidine - DAB) and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying RPL19 mRNA expression levels.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tissue samples using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for RPL19, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
-
Include a melting curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of RPL19 mRNA using the 2-ΔΔCt method, normalizing to the internal control gene.
-
Western Blotting
This protocol describes the detection of RPL19 protein in tissue lysates.
-
Protein Extraction:
-
Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against RPL19 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3 changes, 5-10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow for analyzing RPL19 expression and its involvement in key signaling pathways.
Experimental workflow for RPL19 expression analysis.
RPL19 has been implicated in the regulation of cell cycle progression and is associated with the TNF-α/NF-κB signaling pathway, both of which are critical in cancer development.
RPL19's role in key cancer-related signaling pathways.
The consistent upregulation of RPL19 across multiple cancer types suggests its fundamental role in promoting tumorigenesis. The presented data and protocols provide a solid foundation for further research into RPL19 as a diagnostic marker and a potential target for novel cancer therapies. Researchers are encouraged to adapt these protocols to their specific experimental conditions for optimal results.
References
- 1. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma [frontiersin.org]
- 3. Ribosomal protein l19 is a prognostic marker for human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of ribosomal protein L19 as a novel tumor antigen recognized by autologous cytotoxic T lymphocytes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Differential Impact of RPL19 Knockdown Across Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to the silencing of specific genes is paramount. This guide provides a comprehensive comparison of the effects of knocking down Ribosomal Protein L19 (RPL19), a protein increasingly implicated in cancer progression, across various cancer cell lines. The data presented herein, compiled from multiple studies, highlights the cell-type-specific consequences of RPL19 depletion on critical cellular processes such as proliferation, apoptosis, and invasion, and delves into the underlying signaling pathways.
The role of ribosomal proteins in tumorigenesis extends beyond their canonical function in protein synthesis. RPL19, in particular, has emerged as a significant player in the malignant phenotype of several cancers. Its overexpression is frequently correlated with poor prognosis, making it an attractive target for therapeutic intervention. This guide synthesizes experimental findings from prostate, breast, colorectal, and hepatocellular carcinoma cell lines to offer a comparative perspective on the functional consequences of RPL19 knockdown.
Comparative Analysis of RPL19 Knockdown Effects
The cellular response to RPL19 knockdown is markedly heterogeneous across different cancer types, suggesting a context-dependent function for this ribosomal protein. While in some cell lines, its depletion has minimal impact on cell growth and survival in vitro, in others, it is critical for maintaining the proliferative and anti-apoptotic state.
| Cell Line | Cancer Type | Effect on Proliferation | Effect on Apoptosis | Effect on Invasion | Key Signaling Pathways Implicated |
| PC-3M | Prostate Cancer | No significant change in vitro[1][2][3][4] | No significant change in vitro[1][2][3][4] | ~5-fold reduction[4] | Modulation of transcription factors and cellular adhesion genes[3][4] |
| MCF-7 | Breast Cancer | Data not available for knockdown. Overexpression sensitizes cells to ER stress-induced cell death[5] | Data not available for knockdown. Overexpression enhances ER stress-induced apoptosis[5] | Data not available | Unfolded Protein Response (UPR), p38 MAPK[5] |
| MDA-MB-231 | Breast Cancer | No direct data on RPL19 knockdown. Knockdown of other ribosomal proteins inhibits proliferation[6] | No direct data on RPL19 knockdown. Knockdown of other ribosomal proteins induces apoptosis[6][7] | Data not available | NF-κB pathway is constitutively active[7] |
| HCT116 & HT-29 | Colorectal Cancer | No direct data on RPL19 knockdown. Knockdown of other RPs (e.g., RPL9) leads to ~60-80% growth suppression[8] | No direct data on RPL19 knockdown. Knockdown of other RPs (e.g., RPL9) induces a significant increase in the sub-G1 apoptotic population[8] | Data not available | NF-κB, PI3K/Akt pathways (inferred from other RP knockdown studies)[8][9] |
| HepG2 & Huh7 | Hepatocellular Carcinoma | No direct data on RPL19 knockdown. Knockdown of p53-related lncRNA PURPL inhibits proliferation[10][11] | No direct data on RPL19 knockdown. Knockdown of p53-related lncRNA PURPL induces apoptosis[10][11] | Data not available | p53 pathway (inferred from related studies)[10][11] |
Signaling Pathways and Experimental Workflows
The diverse effects of RPL19 knockdown are underpinned by the differential activation and inhibition of key cellular signaling pathways. The following diagrams illustrate the putative signaling cascades affected by RPL19 depletion and a typical experimental workflow for investigating these effects.
Caption: Putative signaling pathways affected by RPL19 modulation in different cancer types.
Caption: A generalized experimental workflow for studying the effects of RPL19 knockdown.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
siRNA-Mediated Knockdown of RPL19
-
Cell Seeding: Plate cells (e.g., PC-3M, MCF-7, HCT116, HepG2) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute RPL19-specific siRNA and a non-targeting (scramble) control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells in fresh serum-free medium. Incubate for 4-6 hours at 37°C.
-
Post-transfection: After the incubation period, replace the medium with complete growth medium.
-
Analysis: Harvest cells 48-72 hours post-transfection for subsequent experiments (qPCR, Western blot, proliferation, and apoptosis assays).
Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed siRNA-transfected cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Culture the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates 48 hours post-transfection.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature[1][12].
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Lyse the siRNA-transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins of the pathway of interest (e.g., for NF-κB: p65, phospho-p65, IκBα; for PI3K/Akt: Akt, phospho-Akt, mTOR; for p53: p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[13][14][15][16][17].
Conclusion
The knockdown of RPL19 elicits distinct and cell-line-specific responses, underscoring the complex and context-dependent extra-ribosomal functions of this protein in cancer. In prostate cancer, RPL19 appears to be a key regulator of the invasive phenotype with minimal impact on cell proliferation and survival in vitro. In contrast, while direct evidence for RPL19 is still emerging for breast, colorectal, and hepatocellular carcinomas, studies on other ribosomal proteins in these cancers strongly suggest a more direct role in promoting proliferation and inhibiting apoptosis. The signaling pathways implicated, including the NF-κB, PI3K/Akt, and p53 pathways, are central to cancer biology, and their modulation by ribosomal proteins presents exciting opportunities for the development of novel targeted therapies. Further research is warranted to elucidate the precise molecular mechanisms by which RPL19 exerts its differential effects in various cancer types, which will be crucial for the clinical translation of RPL19-targeted cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. siRNA knockdown of ribosomal protein gene RPL19 abrogates the aggressive phenotype of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal protein L19 overexpression activates the unfolded protein response and sensitizes MCF7 breast cancer cells to endoplasmic reticulum stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of the long noncoding RNA PURPL induces apoptosis and sensitizes liver cancer cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long noncoding RNA PURPL promotes cell proliferation in liver cancer by regulating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. benchchem.com [benchchem.com]
- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Ribosomal Protein L19 (RPL19) Sequences Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the ribosomal protein L19 (RPL19), a crucial component of the large ribosomal subunit. Due to its universal presence and conserved nature, RPL19 serves as an important subject for phylogenetic studies and a potential target for therapeutic development.
Introduction to Ribosomal Protein L19 (RPL19)
Ribosomal Protein L19, also known as eL19 in eukaryotes, is a structural constituent of the large ribosomal subunit (60S in eukaryotes and 50S in prokaryotes).[1][2] It is located at the interface between the small and large subunits of the ribosome, an organelle responsible for protein synthesis in all living cells.[1][3] The protein belongs to the L19E family of ribosomal proteins.[3] Given that ribosomes are fundamental to life, their components, including RPL19, are conserved across the domains of life: Bacteria, Archaea, and Eukaryota. This conservation makes RPL19 an excellent candidate for phylogenetic analysis to explore evolutionary relationships.
Cross-Species Data Summary for RPL19
The following table summarizes key information for RPL19 protein sequences from representative species across the three domains of life. This data provides a foundation for more detailed sequence analysis.
| Species Name | Common Name | Domain | UniProt Accession | Protein Length (Amino Acids) |
| Homo sapiens | Human | Eukaryota | --INVALID-LINK-- | 196 |
| Mus musculus | Mouse | Eukaryota | --INVALID-LINK-- | 196 |
| Saccharomyces cerevisiae | Baker's Yeast | Eukaryota | --INVALID-LINK-- | 189 |
| Escherichia coli (Strain K12) | E. coli | Bacteria | --INVALID-LINK-- | 115 |
| Korarchaeum cryptofilum | N/A | Archaea | --INVALID-LINK-- | 158 |
Quantitative Sequence Comparison: Percentage Identity Matrix
To quantify the degree of conservation among RPL19 sequences, a percentage identity matrix is calculated from a multiple sequence alignment (MSA). This matrix displays the percentage of identical amino acids shared between any two sequences in the alignment. Generating this matrix is a standard output of most multiple alignment software.
Below is a template illustrating how the results would be presented. The actual values require performing a multiple sequence alignment using the sequences listed in the table above.
| Species | H. sapiens | M. musculus | S. cerevisiae | E. coli | K. cryptofilum |
| H. sapiens | 100% | - | - | - | - |
| M. musculus | - | 100% | - | - | - |
| S. cerevisiae | - | - | 100% | - | - |
| E. coli | - | - | - | 100% | - |
| K. cryptofilum | - | - | - | - | 100% |
Experimental Protocols
Detailed below are the standard bioinformatics protocols for the cross-species comparison of protein sequences like RPL19.
Sequence Retrieval
The first step is to obtain the amino acid sequences for RPL19 from different organisms. A reliable source for this is the UniProt (Universal Protein Resource) database.
-
Objective: To collect RPL19 protein sequences in FASTA format.
-
Procedure:
-
Navigate to the UniProt website (--INVALID-LINK--).
-
Use the search bar to find the protein of interest. For example, search for "RPL19 Human" to find the human sequence.
-
From the search results, select the reviewed entry (indicated by a Swiss-Prot icon).
-
On the protein entry page, click the "Download" button and select "FASTA (canonical)" to save the sequence file.
-
Repeat this process for all species of interest. It is advisable to save all sequences in a single multi-FASTA file.
-
Multiple Sequence Alignment (MSA)
MSA is a foundational technique in bioinformatics that aligns three or more biological sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.
-
Objective: To align the retrieved RPL19 sequences to identify conserved regions and prepare for phylogenetic analysis.
-
Common Tools: Clustal Omega, MUSCLE (MUltiple Sequence Comparison by Log-Expectation), T-Coffee.
-
Procedure (using Clustal Omega web server):
-
Navigate to the Clustal Omega service on the EBI website.
-
Select "Protein" as the sequence type.
-
Copy and paste the collected FASTA sequences into the input window or upload the multi-FASTA file.
-
Leave the output format and other parameters at their default settings for a standard alignment.
-
Click "Submit". The results will show the aligned sequences, highlighting conserved residues. The alignment can be downloaded in various formats for further analysis.
-
Phylogenetic Analysis
Phylogenetic analysis aims to infer the evolutionary relationships between different species based on sequence data. A phylogenetic tree is constructed to visualize these relationships.
-
Objective: To build a phylogenetic tree from the multiple sequence alignment of RPL19.
-
Common Methods: Neighbor-Joining (NJ), Maximum Likelihood (ML), Bayesian Inference (BI).
-
Procedure (Conceptual Overview):
-
Use the output from the MSA (e.g., in Clustal or PHYLIP format) as input for a phylogeny tool (e.g., MEGA, PhyML, MrBayes).
-
Select a substitution model that best describes the evolutionary changes in the protein sequences.
-
Choose a tree-building method (e.g., Neighbor-Joining for speed, Maximum Likelihood for statistical robustness).
-
Run the analysis. The output will be a phylogenetic tree where the branch lengths represent the evolutionary distance between the species.
-
Visualizations
The following diagrams illustrate the experimental workflow for sequence comparison and the evolutionary context of RPL19.
References
Validating RPL19 as a Therapeutic Target in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel cancer therapies has led to the exploration of fundamental cellular processes that are dysregulated in malignancy. One such process is ribosome biogenesis, the intricate machinery responsible for protein synthesis, which is often upregulated to meet the demands of rapid cancer cell proliferation. This guide provides a comprehensive comparison of targeting Ribosomal Protein L19 (RPL19), a component of the large 60S ribosomal subunit, against alternative therapeutic strategies. We present supporting experimental data, detailed protocols, and visual pathways to objectively evaluate the potential of RPL19 as a therapeutic target in cancer.
Performance Comparison: RPL19 vs. Alternatives
The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of the anti-cancer efficacy of targeting RPL19 versus other therapeutic approaches. It is important to note that direct head-to-head comparisons in the same experimental models are limited, and thus, cross-study comparisons should be interpreted with caution.
| Therapeutic Strategy | Cancer Model | Key Performance Metric | Result | Reference |
| Targeting RPL19 | ||||
| siRNA-mediated Knockdown | Prostate Cancer (PC-3M) Xenograft | Tumor Weight Reduction | Significant reduction in tumor weight compared to control.[1] | [1] |
| siRNA-mediated Knockdown | Prostate Cancer (PC-3M) Cell Line | Cell Invasion | Approximately 5-fold reduction in invasive potential. | [2] |
| Alternative: Ribosome Biogenesis Inhibition | ||||
| CX-5461 | Pancreatic Cancer Cell Lines | IC50 | Nanomolar range. | [3] |
| CX-5461 | Breast Cancer Cell Lines | IC50 | Ranges from ~1.5 µM to 11.35 µM. | |
| CX-5461 (Combination with Talazoparib) | Castrate-Resistant Prostate Cancer (CRPC) Patient-Derived Xenografts (PDX) | Tumor Growth | Significantly decreased in vivo growth.[4][5][6] | [4][5][6] |
| Alternative: Conventional Chemotherapy | ||||
| 5-Fluorouracil (5-FU) | Colorectal Cancer (DLD-1) Xenograft | Tumor Growth Inhibition (TGI) | 46% TGI as monotherapy.[7] | [7] |
| 5-Fluorouracil (5-FU) (Combination with Bevacizumab) | Prostate Cancer (CWR-22 and CWR-22R) Xenografts | Tumor Growth Inhibition | 81 ± 5% growth inhibition.[8] | [8] |
| 5-Fluorouracil (5-FU) (Combination with Celecoxib) | Gastric Cancer Xenografts | Tumor Inhibition Rate | 26.36% as monotherapy; 88.37% in combination.[9] | [9] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by targeting RPL19 and its alternatives is crucial for rational drug development. The following diagrams, generated using Graphviz, illustrate the key signaling networks and mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
siRNA-Mediated Knockdown of RPL19 in Prostate Cancer Cells
This protocol describes the transient knockdown of RPL19 in a prostate cancer cell line, such as PC-3M, using small interfering RNA (siRNA).
Materials:
-
PC-3M cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
siRNA targeting RPL19 (pre-designed and validated)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed PC-3M cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (RPL19-specific or control) into 50 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with 400 µL of fresh, antibiotic-free complete growth medium.
-
Add the 100 µL of siRNA-lipid complex to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
In Vivo Tumor Xenograft Study in a Prostate Cancer Model
This protocol outlines the establishment of a subcutaneous xenograft model using a human prostate cancer cell line (e.g., PC-3M) in immunodeficient mice to evaluate the in vivo efficacy of a therapeutic agent.
Materials:
-
PC-3M cells
-
Immunodeficient mice (e.g., male athymic nude mice, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Therapeutic agent (e.g., siRNA formulation, CX-5461) and vehicle control
Procedure:
-
Cell Preparation: Harvest PC-3M cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Administer the therapeutic agent and vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal injection, oral gavage).
-
-
Endpoint and Analysis:
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well plates
-
Complete growth medium
-
Therapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the therapeutic agent and a vehicle control. Include wells with media only for background measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Conclusion
The evidence presented in this guide suggests that RPL19 is a promising therapeutic target in several cancers. Its overexpression is correlated with poor prognosis, and its knockdown can impair the malignant phenotype. However, the field of ribosome-targeted cancer therapy is evolving, with potent small molecule inhibitors of ribosome biogenesis, such as CX-5461, showing significant preclinical and early clinical promise.[3] Conventional chemotherapeutics like 5-fluorouracil also impact ribosome function, albeit less specifically.[2][24][25][26][27]
For drug development professionals, the key takeaway is that while direct targeting of RPL19 warrants further investigation, a broader strategy of inhibiting ribosome biogenesis holds substantial therapeutic potential. Future research should focus on direct comparative studies to elucidate the most effective and least toxic approach for different cancer types. Furthermore, exploring the interplay between RPL19 and major cancer signaling pathways, such as PI3K/Akt/mTOR and p53, will be crucial for developing rational combination therapies and identifying patient populations most likely to respond to these novel treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX-5461 Inhibits Pancreatic Ductal Adenocarcinoma Cell Growth, Migration and Induces DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. CX-5461 Sensitizes DNA Damage Repair-proficient Castrate-resistant Prostate Cancer to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bevacizumab plus 5-fluorouracil induce growth suppression in the CWR-22 and CWR-22R prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 12. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. mdpi.com [mdpi.com]
- 15. A preclinical xenograft model of prostate cancer using human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of Orthotopic Xenograft Mouse Model of Prostate Cancer Validated by 11C-Choline PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 25. Fluorouracil - Wikipedia [en.wikipedia.org]
- 26. cancerresearchuk.org [cancerresearchuk.org]
- 27. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of RPL19 as a Prognostic Biomarker in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ribosomal Protein L19 (RPL19), a component of the 60S ribosomal subunit, is increasingly being recognized for its extra-ribosomal functions and its potential as a prognostic biomarker in various cancers. This guide provides a comprehensive comparison of the prognostic value of RPL19 with other established cancer biomarkers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Prognostic Value
The prognostic significance of RPL19 has been evaluated in several malignancies, often demonstrating a correlation between its expression levels and patient outcomes. Below is a summary of its prognostic performance compared to other well-known biomarkers.
Colorectal Cancer (CRC)
In colorectal cancer, fecal RPL19 mRNA has emerged as a promising non-invasive prognostic marker, particularly when used in conjunction with the established serum biomarker, Carcinoembryonic Antigen (CEA).
| Biomarker(s) | Patient Cohort | Key Findings | Statistical Significance |
| Faecal RPL19 mRNA | 54 CRC patients | High expression associated with advanced tumor stages (Dukes' C and D). | P = 0.038 |
| Faecal RPL19 mRNA & Serum CEA | 54 CRC patients | Patients with high levels of both markers had a significantly lower 48-month overall survival (33.8%) and a higher risk (Odds Ratio: 8.0). | P = 0.013 (Survival), P = 0.015 (Risk) |
| Serum CEA alone | N/A | Established prognostic marker, but combination with RPL19 improves prognostic accuracy.[1][2][3] | N/A |
| Serum CA 19-9 | 172 CRC patients | Elevated preoperative levels are an independent prognostic factor for poorer survival.[1][2][4] | P < 0.001 |
Prostate Cancer
In prostate cancer, RPL19 expression has been shown to correlate with tumor aggressiveness and patient survival, offering potential complementary value to the widely used Prostate-Specific Antigen (PSA) and Gleason score.
| Biomarker | Patient Cohort | Key Findings | Statistical Significance |
| RPL19 Protein | 87 prostate cancer patients | Higher expression correlated with higher Gleason scores and shorter patient survival.[5][6] | P < 0.001 (Gleason score), P < 0.05 (Survival) |
| Prostate-Specific Antigen (PSA) | N/A | Standard biomarker for screening and monitoring, but has limitations in prognostic accuracy for aggressive disease.[6] | N/A |
| Gleason Score | N/A | A key pathological prognostic indicator; RPL19 expression provides additional molecular prognostic information.[5][6] | N/A |
Lung Adenocarcinoma (LUAD)
While direct comparative studies are emerging, overexpression of MRPL19 (a mitochondrial counterpart with similar nomenclature) has been linked to poor prognosis in lung adenocarcinoma. This can be considered alongside established markers like Epidermal Growth Factor Receptor (EGFR) mutations.
| Biomarker | Patient Cohort | Key Findings | Statistical Significance |
| MRPL19 mRNA & Protein | TCGA and GEO datasets, plus patient samples | Upregulated in LUAD, correlating with lymph node metastasis, tumor status, and poor prognosis.[7][8] | N/A |
| EGFR Mutations (Exon 19 del vs. 21 L858R) | 196 surgically resected NSCLC patients | Exon 19 deletion is a favorable prognostic factor for overall survival in stage II and III disease compared to exon 21 mutation.[9][10][11] | P = 0.027 (Stage II), P = 0.03 (Stage III) |
Hepatocellular Carcinoma (HCC)
In hepatocellular carcinoma, RPL19 has been identified as an independent prognostic factor, comparable to the established biomarker Alpha-fetoprotein (AFP).
| Biomarker | Patient Cohort | Key Findings | Statistical Significance |
| RPL19 Protein | 90 HCC patients | Overexpression in tumor tissues predicted a poor prognosis.[12][13][14] Identified as an independent prognostic factor in multivariate analysis.[14] | P < 0.0007 (Prognosis), P = 0.016 (Overexpression) |
| Alpha-fetoprotein (AFP) | 266 HCC patients | Basal serum levels ≥ 1000 ng/mL correlated with impaired overall survival.[15][16] Recognized as a key prognostic factor.[16] | P = 0.005 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in the evaluation of RPL19 as a prognostic biomarker.
Quantification of Faecal RPL19 mRNA by qRT-PCR
This protocol is adapted from studies on colorectal cancer prognosis.
-
Stool Sample Collection and Preservation:
-
Collect approximately 1-2 grams of solid fecal sample before any bowel preparation or treatment.
-
Immediately place the sample in an RNA preservation solution (e.g., RNALater) at a 1:5 ratio (w/v) to prevent RNA degradation.
-
Store samples at -80°C until RNA extraction.
-
-
RNA Extraction:
-
Homogenize the preserved stool sample.
-
Extract total RNA using a commercially available stool RNA isolation kit, following the manufacturer's instructions. These kits are optimized to remove the high concentration of PCR inhibitors present in feces.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Primer sequences for human RPL19: (Note: Specific primer sequences should be validated for efficiency and specificity)
-
Forward Primer: 5'-AAG AAG GTC GTC GCT GCT G-3'
-
Reverse Primer: 5'-GCT TGG TCT CTT CCT CCT TGT C-3'
-
-
Use a housekeeping gene (e.g., GAPDH, Beta-actin) for normalization.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Calculate the relative expression of RPL19 mRNA using the 2-ΔΔCt method.
-
Immunohistochemistry (IHC) for RPL19 Protein in Tissue Samples
This protocol is for the detection and localization of RPL19 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation:
-
Cut 4-5 µm thick sections from FFPE tissue blocks and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 30 minutes.
-
Incubate the sections with a primary antibody against RPL19 (e.g., mouse monoclonal anti-human RPL19 antibody) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
-
Detection and Visualization:
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
-
Evaluate the staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells. A combined score can then be generated.
-
Signaling Pathways and Logical Relationships
The prognostic role of RPL19 is linked to its involvement in key cellular processes that are often dysregulated in cancer.
RPL19 and the TNF-α/NF-κB Signaling Pathway
RPL19 has been implicated in the regulation of the TNF-α/NF-κB signaling pathway, a critical pathway in inflammation and cancer progression. Overexpression of RPL19 may contribute to the activation of this pathway, leading to increased cell survival, proliferation, and invasion.
Caption: RPL19's potential role in activating the NF-κB pathway.
Experimental Workflow for Prognostic Biomarker Comparison
The process of comparing the prognostic value of RPL19 with other biomarkers involves several key steps, from patient cohort selection to statistical analysis.
Caption: Workflow for comparing prognostic cancer biomarkers.
Logical Relationship in Prognostic Evaluation
The determination of a biomarker's prognostic value is based on its statistical association with patient outcomes, independent of other clinical variables.
Caption: Logical framework for assessing prognostic value.
References
- 1. Prognostic value of preoperative CEA and CA 19-9 levels in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkishjcrd.com [turkishjcrd.com]
- 3. Diagnostic and Prognostic Value of CEA and CA19-9 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic value of CA 19.9 levels in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal protein l19 is a prognostic marker for human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overexpression of MRPL19 in predicting poor prognosis and promoting the development of lung adenocarcinoma - Wei - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Overexpression of MRPL19 in predicting poor prognosis and promoting the development of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prognostic Value of Exon 19 Versus 21 EGFR Mutations Varies According to Disease Stage in Surgically Resected Non-small Cell Lung Cancer Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prognostic value of EGFR 19-del and 21-L858R mutations in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prognostic value of EGFR 19-del and 21-L858R mutations in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma [frontiersin.org]
- 14. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Value of alpha-fetoprotein in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of Ribosomal Protein L19 (RPL19) Orthologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of Ribosomal Protein L19 (RPL19) orthologs across different species, drawing on experimental data to highlight both conserved and divergent roles. RPL19, a crucial component of the 60S large ribosomal subunit, is essential for protein synthesis. However, emerging evidence reveals its significant extra-ribosomal functions, implicating it in a variety of cellular processes and disease states, including cancer and immune responses.
Core Functions and Extra-Ribosomal Roles
Ribosomal Protein L19 is a highly conserved protein, indicating its fundamental importance in cellular function.[1] Its primary role is as a structural constituent of the ribosome, where it facilitates protein synthesis.[2] Beyond this canonical function, RPL19 has been shown to be pleiotropic, engaging in extra-ribosomal activities that are critical regulators of cellular phenotype.[1] These non-ribosomal functions include involvement in cell cycle regulation, apoptosis, and modulation of transcription factor networks.[1][3]
Functional Comparison Across Species
While the core ribosomal function of RPL19 is conserved, its extra-ribosomal roles and expression patterns can vary between species, offering insights into its diverse biological significance.
Table 1: Quantitative Expression Data of RPL19 Orthologs in Normal and Cancer Tissues
| Species | Tissue/Cell Line | Condition | Method | Fold Change (Cancer vs. Normal/Control) | Reference |
| Human | Prostate Cancer (PC-3M cells) | Malignant | qPCR | 4.9x higher than benign PNT2 cells | [1] |
| Prostate Cancer (LNCaP cells) | Malignant | Northern Blot | 6.7x higher than benign PNT2 cells | [4] | |
| Prostate Cancer (DU145 cells) | Malignant | Northern Blot | 6.4x higher than benign PNT2 cells | [4] | |
| Prostate Cancer (PC3 cells) | Malignant | Northern Blot | 5.6x higher than benign PNT2 cells | [4] | |
| Matched Prostate Tissues | Malignant | Northern Blot | 7.8x higher (mean) in malignant vs. benign | [4] | |
| Lung Adenocarcinoma | Malignant | Real-time PCR | 5.98x higher in cancer vs. normal lung tissue | [5] | |
| Hepatocellular Carcinoma (HCC) | Malignant | IHC | Significantly higher in tumor vs. non-tumor tissues (p=0.016) | [6] | |
| Mouse | Mus musculus | Normal | RNA-seq (RPKM) | Ubiquitous expression, high in CNS (E11.5) and placenta | [7] |
Table 2: Functional Consequences of Altered RPL19 Expression
| Species | Experimental System | Alteration | Observed Phenotype | Reference |
| Human | Prostate Cancer (PC-3M cells) | siRNA Knockdown | Reduced invasive potential (~5-fold), reduced tumor growth in xenografts. No significant effect on in-vitro proliferation or apoptosis. | [1] |
| Lung Cancer Cell Lines | siRNA Knockdown | Reduced cyclin D synthesis and growth inhibition. | [3] | |
| Breast Cancer (MCF7 cells) | Overexpression | Pro-apoptotic role under ER stress. | [3][8] | |
| Plants (Nicotiana benthamiana) | Virus-Induced Gene Silencing (VIGS) | Gene Silencing | Delayed hypersensitive response (HR) to nonhost bacteria, increased bacterial multiplication. | [9] |
| Plants (Arabidopsis thaliana) | Knockout Mutants | Gene Knockout | Compromised nonhost resistance. | [9] |
Signaling Pathways and Molecular Interactions
RPL19 is involved in several key signaling pathways, often in a context-dependent manner. Its overexpression in cancer is linked to pathways promoting cell growth and survival, while in other contexts, it can be pro-apoptotic.
Caption: RPL19 signaling pathways in cancer, stress response, and plant defense.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess RPL19 function.
Protocol 1: siRNA-Mediated Knockdown of RPL19 in Cell Culture
Objective: To specifically reduce the expression of RPL19 to study its functional role.
Methodology:
-
Cell Seeding: Plate cells (e.g., PC-3M prostate cancer cells) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute RPL19-specific siRNA and a non-targeting scramble siRNA control to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 5 µl of siRNA in 100 µl of serum-free medium.
-
In a separate tube, dilute 5 µl of a suitable lipid-based transfection reagent in 100 µl of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 210 µl of the complex to each well containing cells in 1.8 ml of fresh culture medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation: Harvest cells for RNA or protein extraction to validate knockdown efficiency using qPCR or Western blotting, respectively.
Protocol 2: Quantitative Real-Time PCR (qPCR) for RPL19 mRNA Expression
Objective: To quantify the relative expression levels of RPL19 mRNA.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for RPL19 and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis: Calculate the relative expression of RPL19 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
Protocol 3: Western Blotting for RPL19 Protein Expression
Objective: To detect and quantify RPL19 protein levels.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against RPL19 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Protocol 4: RPL19-TRAPKI-seq for Translating mRNA Profiling
Objective: To identify mRNAs actively being translated by ribosomes containing RPL19. This advanced method combines CRISPR/Cas9-mediated knock-in (KI) of a tag (e.g., EGFP) onto the RPL19 gene with Translating Ribosome Affinity Purification (TRAP).[10]
Caption: Workflow for RPL19-TRAPKI-seq analysis.
Conclusion
The study of RPL19 orthologs reveals a fascinating duality of function. While its role in the ribosome is fundamental and highly conserved, its extra-ribosomal functions are diverse and appear to have been adapted for species-specific regulatory networks. In humans, RPL19 has emerged as a significant player in cancer progression, making it a potential prognostic biomarker and therapeutic target.[3][4][6] In plants, it plays a key role in the innate immune response.[9] This comparative guide underscores the importance of considering both the canonical and non-canonical functions of ribosomal proteins in different biological contexts. Further research into the specific molecular interactions of RPL19 orthologs will undoubtedly uncover new layers of cellular regulation and provide novel avenues for therapeutic intervention.
References
- 1. siRNA Knockdown of Ribosomal Protein Gene RPL19 Abrogates the Aggressive Phenotype of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Gene - RPL19 [maayanlab.cloud]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of ribosomal protein L19 as a novel tumor antigen recognized by autologous cytotoxic T lymphocytes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rpl19 ribosomal protein L19 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. RPL19 ribosomal protein L19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Plant Ribosomal Proteins, RPL12 and RPL19, Play a Role in Nonhost Disease Resistance against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced RPL19-TRAPKI-seq method reveals mechanism of action of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different siRNA sequences for RPL19 silencing
For researchers and drug development professionals targeting Ribosomal Protein L19 (RPL19), a key component of the large 60S ribosomal subunit implicated in cancer progression, selecting an effective small interfering RNA (siRNA) sequence is a critical first step. This guide provides a comparative analysis of different siRNA sequences designed to silence the RPL19 gene, with a focus on knockdown efficiency and experimental validation. The data presented here is primarily drawn from a key study by Bee et al. (2011) in the human prostate cancer cell line PC-3M, which offers a direct comparison of multiple siRNA sequences.
Quantitative Comparison of RPL19 siRNA Sequences
The following table summarizes the quantitative data on the efficacy of different siRNA sequences targeting exon 1 of the RPL19 gene. The knockdown efficiency was determined by quantitative real-time PCR (qPCR) after transient transfection in PC-3M cells.
| Target ID | Target Sequence (5' to 3') | Residual RPL19 mRNA Level | Knockdown Efficiency |
| Target #1 | AAGCTCATCAAAGATGGGCTG | 7% | 93% |
| Target #2 | AAACAAGCGGATTCTCATGGA | Not specified, but less effective than Target #1 | <93% |
| Target #3 | AAGATACCGTGAATCTAAGAA | Not specified, but less effective than Target #1 | <93% |
| T1+T2+T3 (Combined) | Not Applicable | <7% | >93% |
Data Summary:
The study by Bee et al. (2011) identified "Target #1" as the most effective single siRNA sequence for silencing RPL19, achieving a 93% reduction in mRNA levels.[1][2] While the individual knockdown efficiencies for Target #2 and Target #3 were not explicitly quantified in the primary publication, they were reported to be less effective than Target #1.[1] Interestingly, a combination of all three siRNAs resulted in a slightly higher knockdown efficiency than Target #1 alone.[1][2] For subsequent experiments in the study, including stable knockdown and phenotypic assays, the highly effective Target #1 sequence was used.[1]
Off-Target Effects
A crucial aspect of siRNA-mediated silencing is the potential for off-target effects. The Bee et al. (2011) study addressed this by performing a genome-wide expression analysis comparing PC-3M cells transfected with the RPL19 siRNA (Target #1) to those transfected with a scrambled control siRNA. The results indicated no statistically significant differences in the global gene expression profiles, suggesting that the transfection technique itself did not cause appreciable off-target effects.[1] This provides a degree of confidence in the specificity of the Target #1 siRNA sequence.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are the protocols for key experiments as described in the foundational study.
Cell Culture and Transfection
-
Cell Line: PC-3M human prostate cancer cells.
-
Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 humidified atmosphere.
-
Transient Transfection:
-
Seed cells in 6-well plates and grow to 50-70% confluency.
-
For each well, dilute the desired siRNA (e.g., Target #1, #2, #3, or a scrambled negative control) in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in the same serum-free medium.
-
Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Aspirate the growth medium from the cells and wash with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Add complete growth medium and continue to incubate for 24-72 hours before analysis.
-
-
Stable Transfection:
-
Design a short hairpin RNA (shRNA) construct based on the most effective siRNA sequence (Target #1).
-
Clone the shRNA into a suitable expression vector containing a selectable marker (e.g., neomycin resistance).
-
Transfect the shRNA vector into the target cells using a suitable transfection reagent.
-
After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium.
-
Maintain the cells under selection pressure to allow for the growth of stably transfected clones.
-
Isolate and expand individual clones and screen for RPL19 knockdown using qPCR and Western blotting.
-
Quantitative Real-Time PCR (qPCR) for mRNA Quantification
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers specific for RPL19 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Add the cDNA template to the master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both RPL19 and the housekeeping gene in both the siRNA-treated and control samples.
-
Calculate the relative expression of RPL19 using the ΔΔCt method.
-
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental process and the biological context of RPL19, the following diagrams have been generated.
Caption: Experimental workflow for siRNA-mediated silencing of RPL19.
Caption: Simplified diagram of RPL19's role and downstream effects of its silencing.
References
Quantitative Analysis of Ribosomal Protein L19 (RPL19) Levels by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantitative mass spectrometry-based approaches for determining Ribosomal Protein L19 (RPL19) levels. It includes a summary of reported quantitative data, detailed experimental protocols for common mass spectrometry techniques, and visualizations of relevant biological pathways and experimental workflows. This document is intended to assist researchers in selecting and implementing appropriate methods for the quantitative analysis of RPL19 in various research contexts, particularly in cancer biology where its overexpression has been implicated.
Quantitative Comparison of RPL19 Protein Levels
Mass spectrometry-based proteomics has been instrumental in quantifying the differential expression of RPL19 in cancerous tissues compared to healthy counterparts. Below is a summary of findings from studies that have quantified RPL19 levels, highlighting its upregulation in several malignancies.
| Cancer Type | Comparison | Fold Change (Protein/mRNA) | Mass Spectrometry Method | Reference |
| Hepatocellular Carcinoma (HCC) | Tumor vs. Adjacent Non-Tumor Tissue | Significantly Higher Expression (p=0.016) | Not explicitly stated, validated by IHC | [1][2][3] |
| Prostate Cancer | Malignant vs. Benign Cell Lines | ~5-fold (mRNA) | Not mass spectrometry, Northern blot | [4] |
| Prostate Cancer | Malignant vs. Benign Tissues | ~8-fold (mRNA) | Not mass spectrometry, Northern blot | [4] |
| Lung Adenocarcinoma | Tumor vs. Normal Lung Tissue | Upregulated | Not explicitly stated, validated by IHC | [5][6] |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor vs. Normal Tissues | Overexpressed in 40% of cases | Not explicitly stated, validated by IHC | [6] |
Note: While some of the cited fold changes are based on mRNA levels, they are strong indicators of corresponding protein overexpression, a common trend for many ribosomal proteins in cancer.
Experimental Protocols
The following sections detail generalized protocols for two common mass spectrometry-based quantitative proteomics workflows: Label-Free Quantification (LFQ) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Label-Free Quantification (LFQ) Workflow for RPL19 Analysis
Label-free quantification is a widely used method for determining the relative abundance of proteins in complex samples.[7] It relies on the direct measurement of signal intensities from peptides.
1. Sample Preparation:
-
Protein Extraction: Lyse cells or tissues in a buffer containing detergents (e.g., SDS, SDC) and protease inhibitors to ensure efficient protein solubilization and prevent degradation. Chaotropic agents like urea can also be used.
-
Reduction and Alkylation: Reduce disulfide bonds in proteins using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Subsequently, alkylate the free cysteine residues with iodoacetamide (IAA) to prevent the reformation of disulfide bonds.
-
Protein Digestion: Digest the proteins into peptides using a specific protease, most commonly trypsin. This can be performed directly in-solution or using filter-aided sample preparation (FASP) methods.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography. This step is crucial for reducing sample complexity before introduction into the mass spectrometer.
-
Mass Spectrometry (MS) Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument will acquire precursor ion scans (MS1) to measure peptide intensities and fragment ion scans (MS2) for peptide identification.
3. Data Analysis:
-
Peptide Identification: Search the acquired MS2 spectra against a protein sequence database to identify the peptides.
-
Protein Quantification: Quantify the abundance of each protein by integrating the area of the corresponding peptide precursor ion peaks across different samples.
-
Normalization: Apply normalization algorithms to the data to correct for variations in sample loading and instrument performance.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between sample groups.
SILAC-Based Quantification Workflow for RPL19 Analysis
SILAC is a metabolic labeling technique that allows for the direct comparison of protein abundances between different cell populations with high accuracy.
1. Cell Culture and Isotopic Labeling:
-
Culture two populations of cells in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled essential amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).[8][9][10]
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings.[9]
2. Sample Preparation and Mixing:
-
Lyse the "light" and "heavy" labeled cell populations separately using an appropriate lysis buffer.
-
Combine equal amounts of protein from the "light" and "heavy" lysates. This early mixing minimizes downstream experimental variability.[10][11]
-
Proceed with reduction, alkylation, and tryptic digestion as described in the LFQ protocol.
3. LC-MS/MS Analysis:
-
Analyze the mixed peptide sample by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.
4. Data Analysis:
-
Identify the "light" and "heavy" peptide pairs in the MS1 spectra.
-
Quantify the relative abundance of a protein by calculating the ratio of the signal intensities of the "heavy" to "light" peptide pairs.
-
Software such as MaxQuant is commonly used for the analysis of SILAC data.[8]
Visualizations
RPL19 and the p53 Signaling Pathway
Ribosomal proteins, including RPL19, play a crucial role in the p53 tumor suppressor pathway. Under conditions of ribosomal stress (e.g., impaired ribosome biogenesis), free ribosomal proteins can bind to MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction inhibits MDM2's activity, leading to the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis.[12][13][14]
Caption: The role of RPL19 in the p53 signaling pathway.
Experimental Workflow for Quantitative RPL19 Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of RPL19 protein levels using mass spectrometry.
Caption: General workflow for mass spectrometry-based protein quantification.
References
- 1. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RPL19 Is a Prognostic Biomarker and Promotes Tumor Progression in Hepatocellular Carcinoma [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overexpression of MRPL19 in predicting poor prognosis and promoting the development of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ribosomal protein L19 as a novel tumor antigen recognized by autologous cytotoxic T lymphocytes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-free quantitative proteomics using large peptide data sets generated by nanoflow liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. SILAC Ribosomal Proteomic Quantification Service - Creative Biolabs [ribosome.creative-biolabs.com]
- 12. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Central Role of Ribosomal Proteins in p53 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Ribosomal Protein L19
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of all laboratory materials, including biological samples like ribosomal protein L19, is a critical component of maintaining this standard. While ribosomal protein L19 itself is not classified as a hazardous substance, the matrix it is in and the potential for biological contamination necessitate a structured disposal protocol. Adherence to these procedures minimizes risks to personnel and the environment.
General Principles of Laboratory Waste Disposal
The fundamental approach to disposing of laboratory waste involves a multi-step process of identification, segregation, and proper containment before final disposal, which should always be in accordance with local, state, and federal regulations.[1][2] Laboratories are responsible for managing the waste they generate, which can include chemical, biological, and general waste.[1] For protein samples, the primary concern is their potential biological nature.
Step-by-Step Disposal Protocol for Ribosomal Protein L19
The following protocol outlines the essential steps for the safe disposal of ribosomal protein L19. This procedure is based on general best practices for laboratory biological waste.
1. Risk Assessment and Identification:
-
Evaluate the Source: Determine the origin of the ribosomal protein L19. If it was expressed in or isolated from a biohazardous organism (Risk Group 2 or higher), it must be handled as infectious waste.
-
Identify Contaminants: Assess if the protein solution contains any hazardous chemicals, such as preservatives, buffers with toxic components (e.g., sodium azide), or solvents. These will dictate the appropriate disposal route.[1]
2. Decontamination/Inactivation:
Before disposal, all potentially infectious biological materials should be decontaminated.[3] This renders the material non-infectious and safe for handling by support staff.
-
Autoclaving: Steam autoclaving is a highly effective method for decontaminating biological waste.[3] Collect the protein solution and any contaminated labware (e.g., pipette tips, tubes) in a biohazard bag and autoclave according to your institution's validated cycle parameters.
-
Chemical Disinfection: For liquid protein waste, chemical disinfection can be an alternative. A fresh solution of 10% bleach (sodium hypochlorite) is a common and effective disinfectant. The final concentration of bleach should be at least 1% and the contact time should be a minimum of 30 minutes.
3. Waste Segregation and Containment:
Proper segregation of waste is crucial to ensure it is handled correctly throughout the disposal process.[1]
-
Liquid Waste: After decontamination, liquid protein waste can often be disposed of down the sanitary sewer, provided it does not contain any other hazardous chemicals and is permitted by local regulations.[3][4] It is recommended to flush with copious amounts of water.[4]
-
Solid Waste: Decontaminated solid waste, such as empty tubes, pipette tips, and gels, should be placed in designated biohazard bags.[3] Once autoclaved, these bags can typically be disposed of as general waste, but institutional policies may vary.[3]
-
Sharps Waste: Any sharp objects contaminated with the protein solution, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.[1][3]
4. Labeling and Storage:
All waste containers must be clearly labeled with their contents and the associated hazards.[1] Biohazard waste should be stored in a secure area, away from general laboratory traffic, while awaiting pickup and final disposal.[1]
5. Final Disposal:
The final disposal of laboratory waste is often handled by a specialized waste management service.[1][2] Ensure that your laboratory is following the established procedures for waste pickup and that all documentation is completed as required.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for ribosomal protein L19, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Decision pathway for the proper disposal of ribosomal protein L19.
Caption: General workflow for the disposal of laboratory waste.[1]
Quantitative Data on Waste Management
While specific quantitative data for ribosomal protein L19 disposal is not available, general laboratory waste guidelines provide a framework for safe practices.
| Waste Type | Key Disposal Requirement | Regulatory Compliance |
| Non-Hazardous Liquid Biological Waste | Decontamination followed by sewer disposal with ample water.[3][4] | Adherence to local wastewater regulations. |
| Non-Hazardous Solid Biological Waste | Decontamination (e.g., autoclaving) and disposal in designated biohazard bags.[3] | Institutional biosafety guidelines. |
| Sharps Waste | Collection in a puncture-resistant, labeled sharps container.[1][3] | OSHA regulations and institutional policies. |
| Chemical-Contaminated Waste | Disposal through the hazardous chemical waste stream.[1][2] | EPA and DOT regulations. |
Experimental Protocols
The disposal procedures themselves are the protocols. For chemical decontamination, a standard protocol is as follows:
Protocol for Chemical Decontamination of Liquid Protein Waste:
-
Prepare a 10% Bleach Solution: In a fume hood, prepare a fresh 10% solution of household bleach in water.
-
Add Bleach to Waste: Add the bleach solution to the liquid protein waste to achieve a final bleach concentration of at least 1%.
-
Ensure Thorough Mixing: Gently mix the solution to ensure the disinfectant comes into contact with all of the waste.
-
Allow Sufficient Contact Time: Let the mixture stand for a minimum of 30 minutes.
-
Neutralize (if required): If required by your institution, neutralize the bleach solution before disposal.
-
Dispose: Pour the decontaminated solution down the sanitary sewer with a large volume of running water.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety data sheets (SDS), biosafety manuals, and waste disposal procedures before handling and disposing of any laboratory materials.[5][6]
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. repligen.com [repligen.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ribosomal Protein L19
Researchers and drug development professionals working with ribosomal protein L19 (RPL19) must adhere to stringent safety protocols to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this protein.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[2]
Operational Plan: A Step-by-Step Handling Protocol
Safe handling of RPL19 involves a systematic workflow from preparation to experimental use. Adherence to these steps minimizes the risk of exposure and contamination.
-
Preparation :
-
Work in a designated and clean area.
-
Ensure all necessary PPE is worn correctly before handling the protein.
-
If the protein is in a lyophilized form, handle it in a way that avoids the generation of dust.[3]
-
For solutions, be mindful of potential splashes.
-
-
Handling :
-
Use appropriate laboratory equipment, such as calibrated pipettes, to handle the protein solution.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
In case of accidental skin contact, wash the affected area immediately and thoroughly with soap and water.[2]
-
If eye contact occurs, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
Do not eat, drink, or smoke in the laboratory area where the protein is being handled.[3]
-
-
Experimental Use :
-
Follow the specific protocols for your experiment, maintaining the recommended safety precautions throughout.
-
Ensure adequate ventilation in the work area.
-
The following diagram illustrates the standard operational workflow for handling ribosomal protein L19.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of RPL19 and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Protein Solution | Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain unless permitted by local ordinances.[3] |
| Contaminated Consumables (e.g., pipette tips, tubes, gloves) | Collect in a designated biohazard or chemical waste container. |
| Contaminated Lab Coats | If grossly contaminated, remove immediately and decontaminate or dispose of as hazardous waste. |
All waste must be handled in accordance with institutional guidelines and local regulations.[1] If there is any uncertainty, consult your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
